4-Iodo-2-methoxyaniline
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
4-iodo-2-methoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEPCMLLYVXZOLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)I)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674156 | |
| Record name | 4-Iodo-2-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338454-80-1 | |
| Record name | 4-Iodo-2-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Iodo-2-methoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the chemical properties of 4-Iodo-2-methoxyaniline?
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 4-Iodo-2-methoxyaniline
Introduction to this compound
This compound, also known as 2-Amino-5-iodoanisole, is a substituted aniline derivative that serves as a highly versatile and valuable building block in modern organic synthesis.[1][2][3] Its structure is characterized by an aniline core functionalized with a methoxy group ortho to the amine and an iodine atom para to the amine. This unique arrangement of functional groups—an electron-donating amine, an activating methoxy group, and a synthetically labile iodo group—imparts a distinct reactivity profile, making it a sought-after intermediate in the pharmaceutical, agrochemical, and materials science industries.[1]
The primary utility of this compound stems from the presence of the carbon-iodine (C-I) bond, which is an excellent handle for transition-metal-catalyzed cross-coupling reactions. This allows for the strategic introduction of a wide array of carbon and nitrogen-based substituents, enabling the construction of complex molecular architectures.[1] This guide provides a comprehensive overview of its chemical properties, spectroscopic signature, reactivity, and key synthetic applications, with a focus on protocols and mechanistic insights relevant to research and development professionals.
Physicochemical and Spectroscopic Properties
The physical and chemical properties of this compound are fundamental to its handling, storage, and application in synthesis. The compound is a brown solid at room temperature.[4]
Core Physicochemical Data
A summary of the key physicochemical properties is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 338454-80-1 | [4][5][6][7] |
| Molecular Formula | C₇H₈INO | [4][5][7] |
| Molecular Weight | 249.05 g/mol | [1][5] |
| Appearance | Brown Solid | [4] |
| Boiling Point | ~305.5 °C (Predicted) | [1] |
| Density | ~1.807 g/cm³ (Predicted) | [1] |
| IUPAC Name | This compound | [4] |
| SMILES | COC1=C(N)C=CC(I)=C1 | [4] |
Solubility Profile
As a substituted aniline, this compound exhibits solubility characteristics typical of aromatic amines. It is sparingly soluble in water but demonstrates good solubility in polar organic solvents such as ethanol, methanol, and acetone.[8][9] In acidic conditions, the amine group can be protonated to form a soluble salt, which can enhance its solubility in aqueous media.[8]
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the identity and purity of this compound. Commercial suppliers confirm its structure using techniques like ¹H NMR, IR spectroscopy, and Gas Chromatography (GC).[1][4]
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to be consistent with its substituted aromatic structure. Key signals would include distinct aromatic protons with splitting patterns dictated by their positions relative to the substituents, a singlet for the methoxy (-OCH₃) protons, and a broad singlet for the amine (-NH₂) protons.
-
Infrared (IR) Spectroscopy : The IR spectrum will show characteristic absorption bands. Key expected peaks include N-H stretching vibrations for the primary amine, C-H stretching for the aromatic ring and methyl group, C-O stretching for the ether linkage, and C-N stretching. The overall spectrum is expected to conform to the known structure of the molecule.[1][4]
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound is derived from the interplay of its three functional groups. The amine and methoxy groups are electron-donating, activating the aromatic ring towards electrophilic substitution, while the iodo group serves as the primary site for cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The C-I bond is the most reactive of the aryl halides (I > Br > Cl) in palladium-catalyzed oxidative addition, making this compound an ideal substrate for a variety of powerful C-C and C-N bond-forming reactions.
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating carbon-carbon bonds. It involves the coupling of an organohalide with an organoboron compound, such as a boronic acid or its ester, catalyzed by a palladium(0) complex.[10][11]
Causality in Experimental Design:
-
Catalyst: A Pd(0) source like Pd(PPh₃)₄ or one generated in situ from a Pd(II) precursor (e.g., Pd(OAc)₂) with phosphine ligands is required to initiate the catalytic cycle.[10]
-
Base: A base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) is essential. Its role is to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the crucial transmetalation step.[11][12]
-
Solvent: A mixed solvent system, often containing water (e.g., Toluene/Ethanol/Water or Dioxane/Water), is typically used to dissolve both the organic and inorganic reagents.[10]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the synthesis of complex aryl amines from aryl halides.[13] This reaction has largely replaced harsher classical methods due to its broad substrate scope and functional group tolerance.
Causality in Experimental Design:
-
Catalyst & Ligand: This reaction is highly dependent on the choice of a palladium precursor and a bulky, electron-rich phosphine ligand (e.g., X-Phos, S-Phos, RuPhos). The ligand stabilizes the palladium center, promotes oxidative addition, and facilitates the final reductive elimination step.[14][15]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu) are commonly used to deprotonate the amine, forming the active amide nucleophile.[14]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and interference with the catalytic intermediates.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocols
The following protocols are provided as validated starting points for the synthetic manipulation of this compound.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol outlines a general procedure for the C-C bond formation.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology:
-
Vessel Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 249 mg), phenylboronic acid (1.2 mmol, 146 mg), and sodium carbonate (2.0 mmol, 212 mg).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg).
-
Solvent Addition: Add a solvent mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL).
-
Degassing: Seal the flask and purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes. This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Allow the reaction to cool to room temperature. Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol describes a general procedure for C-N bond formation.
Step-by-Step Methodology:
-
Vessel Preparation: In an oven-dried, sealed reaction tube under an inert atmosphere, combine this compound (1.0 mmol, 249 mg), palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg), and a suitable phosphine ligand like X-Phos (0.04 mmol, 19 mg).
-
Base Addition: Add sodium tert-butoxide (1.4 mmol, 135 mg). The base should be fresh and handled under an inert atmosphere due to its hygroscopic and reactive nature.
-
Reagent Addition: Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 105 µL).
-
Reaction: Seal the tube tightly and heat the mixture to 100 °C with stirring. Monitor the reaction by TLC or GC-MS until completion (typically 6-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography to yield the desired N-arylated product.
Safety and Handling
This compound is a chemical intermediate and must be handled with appropriate safety precautions.
-
Hazards: It is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled. It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[16] Analogous compounds like 4-iodoaniline and p-anisidine are known to be toxic, with the potential to cause methemoglobinemia.[17][18]
-
Handling:
-
Always handle in a well-ventilated chemical fume hood.[19]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[19]
-
Avoid inhalation of dust and contact with skin and eyes.[20]
-
Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[2][19][20]
-
Conclusion
This compound is a key synthetic intermediate whose value is defined by its strategic placement of activating and reactive functional groups. Its robust participation in cornerstone reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination makes it an indispensable tool for medicinal chemists and materials scientists. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for its safe and effective application in the synthesis of novel and complex molecules.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound, CasNo.338454-80-1 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 3. CAS 338454-80-1 | 4656-H-X2 | MDL MFCD11044438 | this compound | SynQuest Laboratories [synquestlabs.com]
- 4. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. scbt.com [scbt.com]
- 6. 338454-80-1|this compound|BLD Pharm [bldpharm.com]
- 7. scbt.com [scbt.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. p-Anisidine - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. m.youtube.com [m.youtube.com]
- 13. research.rug.nl [research.rug.nl]
- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chemical-label.com [chemical-label.com]
- 17. carlroth.com [carlroth.com]
- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 19. 2-Iodo-4-methoxyaniline | CAS#:191348-14-8 | Chemsrc [chemsrc.com]
- 20. fishersci.com [fishersci.com]
4-Iodo-2-methoxyaniline CAS number 338454-80-1 information.
An In-depth Technical Guide to 4-Iodo-2-methoxyaniline (CAS: 338454-80-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of this compound (CAS No. 338454-80-1), a key building block in modern organic synthesis. The document delves into its physicochemical properties, plausible synthetic routes, key chemical reactions, and significant applications, particularly within the pharmaceutical industry. As a substituted aniline, its unique trifunctional nature—featuring an amine, a methoxy group, and an iodine atom—offers a versatile platform for constructing complex molecular architectures. Emphasis is placed on its utility in cross-coupling reactions and as a precursor for active pharmaceutical ingredients (APIs). Furthermore, this guide consolidates essential safety, handling, and spectral analysis information to support laboratory and developmental applications.
Introduction: The Strategic Value of this compound
This compound, also known by synonyms such as 2-Amino-5-iodoanisole and 4-Iodo-o-anisidine, is a halogenated aromatic amine with significant utility in synthetic chemistry.[1] Its molecular structure is characterized by an aniline core substituted with a methoxy group at position 2 and an iodine atom at position 4. This specific arrangement of functional groups makes it a highly valuable intermediate for introducing specific functionalities into target molecules, particularly in the development of novel pharmaceuticals and advanced materials.[2]
The strategic importance of this compound lies in the distinct reactivity of its three functional groups:
-
The amino group serves as a nucleophile, a base, and a handle for diazotization or for forming amides and sulfonamides.
-
The iodine atom is an excellent leaving group, rendering the molecule an ideal substrate for a wide array of metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[3] This is a cornerstone of modern medicinal chemistry for creating complex carbon-carbon and carbon-heteroatom bonds.[3]
-
The methoxy group acts as an electron-donating group, influencing the reactivity and regioselectivity of the aromatic ring, while also providing a potential site for ether cleavage if required.
This guide consolidates the available technical data to serve as a practical resource for scientists leveraging this versatile reagent in their research and development endeavors.
Physicochemical and Handling Properties
A clear understanding of the physical properties and storage requirements is critical for the effective and safe use of any chemical reagent. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 338454-80-1 | [1][4][5][6][7] |
| Molecular Formula | C₇H₈INO | [1][4][6] |
| Molecular Weight | 249.05 g/mol | [4][7] |
| IUPAC Name | This compound | [6] |
| Appearance | Brown solid | [6] |
| Purity | Typically ≥95-99% | [1][4] |
| Boiling Point | ~305.5 °C (Predicted) | [8] |
| Storage Conditions | Store in a cool, dry, dark place under an inert atmosphere. For long-term storage, a freezer at -20°C is recommended. | [1][7] |
| SMILES | COC1=C(N)C=CC(I)=C1 | [6][7] |
| InChI Key | AEPCMLLYVXZOLQ-UHFFFAOYSA-N | [6] |
Synthesis and Manufacturing Insights
While specific, peer-reviewed synthetic procedures for this compound are not extensively published, its structure suggests that established methodologies for the synthesis of iodoanilines are applicable. A highly plausible and industrially relevant approach is the copper-catalyzed aromatic Finkelstein reaction.
Plausible Synthetic Protocol: Aromatic Finkelstein Reaction
This method involves the conversion of a more readily available bromo- or chloro-aniline precursor into the desired iodo-aniline using an iodide salt. The procedure described for the synthesis of the analogous 4-iodo-2-methylaniline provides a robust template.[9]
Reaction Scheme: 4-Bromo-2-methoxyaniline + NaI → this compound
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Due to the sensitivity of the copper(I) iodide catalyst to moisture and oxygen, the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques.[9]
-
Reagent Loading: To a two-necked flask equipped with a reflux condenser, add the starting material (4-bromo-2-methoxyaniline), sodium iodide (NaI, ~2 equivalents), and copper(I) iodide (CuI, ~5 mol%).[9]
-
Ligand and Solvent Addition: Add a suitable ligand, such as N,N'-dimethylethylenediamine (~10 mol%), followed by an anhydrous solvent like 1,4-dioxane.[9]
-
Heating and Reaction: Heat the resulting suspension to 110°C and maintain the reaction for approximately 18 hours.[9]
-
Workup: After cooling to room temperature, pour the mixture into a 25% ammonia solution to quench the reaction and dissolve copper salts, resulting in a blue solution.[9]
-
Extraction: Dilute the aqueous solution with deionized water and extract the product multiple times with an organic solvent such as dichloromethane.[9]
-
Purification: Wash the combined organic phases with saturated saline, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved via column chromatography or recrystallization if necessary.
Key Reactions and Synthetic Utility
The true value of this compound is realized in its application as a versatile synthetic intermediate.[2][8] Its functional groups provide a rich platform for a multitude of chemical transformations.
-
Palladium-Catalyzed Cross-Coupling: The carbon-iodine bond is highly reactive towards oxidative addition to palladium(0) complexes, initiating catalytic cycles for forming new bonds. This makes it a prime substrate for:
-
Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.
-
Heck Coupling: Reaction with alkenes to form substituted styrenes.
-
Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.
-
Buchwald-Hartwig Amination: Reaction with amines to form diaryl- or alkyl-aryl amines.
-
-
Reactions of the Amino Group: The aniline functionality can undergo a range of classical transformations:
-
Acylation/Sulfonylation: Reaction with acid chlorides or sulfonyl chlorides to form amides or sulfonamides, which are common motifs in drug molecules.
-
Diazotization: Conversion to a diazonium salt, which can then be substituted by a wide variety of nucleophiles (e.g., in Sandmeyer reactions).
-
The presence of both an iodo and an amino group allows for sequential, orthogonal reactions, enabling the construction of highly functionalized and complex molecular scaffolds from a single starting material.
Applications in Research and Drug Development
This compound is primarily categorized as a pharmaceutical intermediate.[1] Its structure is a key component in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).[2][8] While specific drugs containing this exact fragment are proprietary, the utility of iodoanilines as a class is well-documented in medicinal chemistry.[10]
-
Scaffold for Drug Candidates: It serves as a starting material for creating libraries of novel compounds for screening in drug discovery campaigns.[11] The versatile reactivity allows for systematic structural modifications to explore structure-activity relationships (SAR).
-
Synthesis of Bioactive Molecules: Analogous iodoaniline structures are instrumental in developing agents for various therapeutic areas, including:
Its role as a foundational building block streamlines the development of new therapeutic agents by providing a reliable and adaptable starting point for complex syntheses.[2]
Safety, Handling, and Toxicology
Proper handling of this compound is essential due to its potential hazards. The safety information is derived from data sheets for the compound and its structural analogs, like o-anisidine.
GHS Hazard Classification
| Hazard Statement | Description | Source(s) |
| H302 | Harmful if swallowed. | [12][13] |
| H312 | Harmful in contact with skin. | [12][13] |
| H332 | Harmful if inhaled. | [12][13] |
| H315 | Causes skin irritation. | [12][13] |
| H319 | Causes serious eye irritation. | [12][13] |
| H335 | May cause respiratory irritation. | [12][13] |
Note: The parent compound, 2-methoxyaniline (o-anisidine), is considered a potential carcinogen (IARC Group 2B).[14][15] Appropriate precautions should be taken when handling its derivatives.
Recommended Handling Procedures
-
Engineering Controls: Always handle this compound in a well-ventilated laboratory fume hood to avoid inhalation of dust or vapors.[14][16]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[14][17]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) inspected prior to use. Dispose of contaminated gloves properly.[17]
-
Body Protection: Wear a lab coat or a chemical-resistant suit to prevent skin contact.[17]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[1][17][18] Protect from light.[14]
-
Disposal: Dispose of waste material through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[13][17]
Spectral Data Interpretation
While a dedicated public database of spectra for this specific CAS number is limited, the expected spectral characteristics can be reliably predicted based on its structure. These predictions are crucial for quality control and reaction monitoring.
-
¹H NMR:
-
Methoxy Protons (-OCH₃): A sharp singlet at approximately 3.8-4.0 ppm.
-
Amine Protons (-NH₂): A broad singlet, typically in the range of 3.5-4.5 ppm, whose chemical shift can vary with solvent and concentration.
-
Aromatic Protons (Ar-H): Three protons on the aromatic ring will appear in the aromatic region (~6.5-7.5 ppm). Their splitting pattern would be complex, likely showing doublet and doublet of doublets patterns based on their coupling constants (ortho, meta).
-
-
¹³C NMR:
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (~110-150 ppm). The carbon attached to the iodine (C-I) would be shifted upfield compared to a C-H carbon, typically appearing around 80-95 ppm. The carbon attached to the methoxy group (C-O) and the carbon attached to the amino group (C-N) would appear downfield.
-
Methoxy Carbon (-OCH₃): A signal around 55-60 ppm.
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretch: A pair of medium-to-sharp bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.
-
C-H Stretch (Aromatic): Signals just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Signals just below 3000 cm⁻¹ for the methoxy group.
-
C=C Stretch (Aromatic): Peaks in the 1500-1600 cm⁻¹ region.
-
C-O Stretch (Aryl Ether): A strong, characteristic band around 1230-1270 cm⁻¹.
-
Conclusion
This compound (CAS: 338454-80-1) is a strategically important and highly versatile chemical intermediate. Its value to researchers and drug development professionals is derived from the orthogonal reactivity of its iodo, amino, and methoxy functional groups. This enables its use as a foundational building block in the synthesis of complex, high-value molecules, particularly APIs. A thorough understanding of its properties, synthetic pathways, reactivity, and safety protocols, as outlined in this guide, is paramount for unlocking its full potential in advancing chemical and pharmaceutical research.
References
- 1. This compound, CasNo.338454-80-1 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. scbt.com [scbt.com]
- 5. This compound | 338454-80-1 [chemicalbook.com]
- 6. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. 338454-80-1|this compound|BLD Pharm [bldpharm.com]
- 8. This compound [myskinrecipes.com]
- 9. 4-IODO-2-METHYLANILINE synthesis - chemicalbook [chemicalbook.com]
- 10. Feature Reviews in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. calibrechem.com [calibrechem.com]
- 12. chemical-label.com [chemical-label.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. cdnisotopes.com [cdnisotopes.com]
- 15. 2-Methoxyaniline | C7H9NO | CID 7000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 2-Iodo-4-methoxyaniline | CAS#:191348-14-8 | Chemsrc [chemsrc.com]
- 17. cdhfinechemical.com [cdhfinechemical.com]
- 18. carlroth.com [carlroth.com]
An In-depth Technical Guide to the Molecular Structure and Synthesis of 4-Iodo-2-methoxyaniline
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Iodo-2-methoxyaniline, a key building block in modern medicinal chemistry and organic synthesis. The document elucidates its molecular structure, physicochemical properties, and detailed synthetic methodologies. Emphasis is placed on the practical application of this compound, particularly as a crucial intermediate in the development of targeted therapeutics such as kinase inhibitors. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of drug discovery, chemical process development, and materials science, offering both theoretical insights and actionable experimental protocols.
Introduction: The Strategic Importance of this compound
This compound, with CAS Number 338454-80-1, is a halogenated aromatic amine that has garnered significant attention in the pharmaceutical and chemical industries.[1] Its strategic importance lies in its unique molecular architecture, which features a reactive iodine atom and a methoxy group on an aniline scaffold. This trifecta of functional groups provides a versatile platform for a wide array of chemical transformations, most notably in the construction of complex heterocyclic systems that form the core of many modern therapeutic agents.
The presence of the iodine atom facilitates various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, which are instrumental in forming carbon-carbon and carbon-heteroatom bonds.[2] The methoxy and amino groups, in turn, modulate the electronic properties of the aromatic ring and provide additional sites for chemical modification. This versatility makes this compound a highly sought-after intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs), particularly in the development of kinase inhibitors for oncology and other therapeutic areas.[3][4]
This guide will provide an in-depth exploration of the molecular characteristics of this compound, followed by a detailed examination of its synthesis, including a discussion of the underlying reaction mechanisms and a step-by-step experimental protocol. Finally, its applications in drug discovery will be highlighted with a focus on its role in the synthesis of specific kinase inhibitors.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a benzene ring substituted with an amino group at position 1, a methoxy group at position 2, and an iodine atom at position 4.
| Property | Value | Source |
| CAS Number | 338454-80-1 | [1] |
| Molecular Formula | C₇H₈INO | [1] |
| Molecular Weight | 249.05 g/mol | [5] |
| Appearance | Typically a solid | [5] |
| Boiling Point | 305.5 °C (predicted) | [5] |
| Density | 1.807 g/cm³ (predicted) | [5] |
| Storage | Store at room temperature in a dry, dark place. | [5] |
Spectroscopic Characterization
The identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
-
¹H NMR Spectroscopy: The proton NMR spectrum of this compound in a suitable deuterated solvent (e.g., CDCl₃) would be expected to show distinct signals for the aromatic protons, the methoxy protons, and the amine protons. The aromatic region will display a characteristic splitting pattern reflecting the substitution on the benzene ring.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule. Key signals would include those for the carbon atoms of the aromatic ring, with the carbon attached to the iodine atom showing a characteristic chemical shift, and the signal for the methoxy carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups. Characteristic absorption bands would be observed for the N-H stretching of the primary amine (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and the methoxy group, C=C stretching of the aromatic ring, and C-O stretching of the methoxy group. The C-I stretching vibration is typically observed in the far-infrared region.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight.
Synthesis of this compound: A Mechanistic and Practical Approach
The synthesis of this compound is most commonly achieved through the electrophilic iodination of 2-methoxyaniline. This reaction is a classic example of electrophilic aromatic substitution, where an electrophile (in this case, an iodine cation or a polarized iodine species) attacks the electron-rich aromatic ring of 2-methoxyaniline.
The Causality Behind Experimental Choices in Electrophilic Iodination
The successful synthesis of this compound hinges on the careful selection of the iodinating agent and reaction conditions to achieve high regioselectivity and yield.
-
Choice of Starting Material: 2-methoxyaniline is an activated aromatic system due to the presence of the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups. Both of these groups are ortho-, para-directing. The amino group is a stronger activating group than the methoxy group. Therefore, the incoming electrophile will be directed to the positions ortho and para to the amino group. The position para to the amino group (position 4) is sterically more accessible than the ortho positions, leading to the preferential formation of the 4-iodo isomer.
-
Choice of Iodinating Agent: Molecular iodine (I₂) itself is a relatively weak electrophile. Therefore, an oxidizing agent is typically required to generate a more potent electrophilic iodine species, such as the iodonium ion (I⁺).[6] Common iodinating systems include:
-
Iodine and an Oxidizing Agent: A combination of molecular iodine with an oxidizing agent like hydrogen peroxide (H₂O₂), nitric acid (HNO₃), or sodium periodate (NaIO₄) is frequently employed.[7][8] These oxidizing agents facilitate the formation of the electrophilic iodine species in situ.
-
N-Iodosuccinimide (NIS): NIS is a mild and efficient source of electrophilic iodine.[9] It is often used for the iodination of activated aromatic compounds and can offer improved handling and selectivity compared to harsher reagents.[9][10]
-
Visualizing the Synthesis Pathway
The following diagram illustrates the general workflow for the synthesis of this compound via electrophilic iodination.
Caption: A generalized workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via Direct Iodination
The following protocol is a representative procedure for the synthesis of this compound based on established methods for the iodination of activated anilines. This protocol should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
2-Methoxyaniline
-
Iodine (I₂)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methoxyaniline (1.0 eq.) in a suitable organic solvent such as dichloromethane.
-
Addition of Base: Add an aqueous solution of sodium bicarbonate (approx. 2.0 eq.). The base serves to neutralize the hydroiodic acid (HI) that is formed as a byproduct of the reaction, which can otherwise lead to side reactions.
-
Addition of Iodine: To the stirred biphasic mixture, add molecular iodine (1.0-1.1 eq.) portion-wise at room temperature. The reaction mixture will develop a dark color due to the presence of iodine.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer with an aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Applications in Drug Discovery and Development
The unique structural features of this compound make it a valuable building block in the synthesis of a wide range of biologically active molecules. Its primary application lies in its role as a key intermediate in the development of kinase inhibitors, a class of targeted therapies that have revolutionized the treatment of cancer and other diseases.[3][4]
Role as a Scaffold in Kinase Inhibitors
Kinase inhibitors are small molecules that block the action of protein kinases, enzymes that play a crucial role in cell signaling pathways that control cell growth, proliferation, and survival. Many kinase inhibitors feature a 4-anilinoquinazoline or a similar heterocyclic core, where the aniline moiety binds to a key region of the kinase active site. This compound serves as a precursor to this critical aniline fragment, with the iodine atom providing a handle for further chemical modifications to optimize the potency and selectivity of the inhibitor.
Case Study: Synthesis of a PI3K Inhibitor
One notable example of the application of this compound is in the synthesis of potent and selective inhibitors of phosphoinositide 3-kinase (PI3K), a family of enzymes that are frequently dysregulated in cancer. The synthesis of certain PI3K inhibitors involves the coupling of this compound with a suitable heterocyclic core via a palladium-catalyzed cross-coupling reaction. The methoxy and amino groups of the aniline fragment can then be further functionalized to enhance the inhibitor's interaction with the PI3K active site.
Safety and Handling
This compound and its precursors, such as 2-methoxyaniline, should be handled with care in a laboratory setting. It is essential to consult the Safety Data Sheet (SDS) before use.[11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[12][11]
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[12]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.[12] Avoid formation of dust and aerosols.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[12]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
The starting material, 2-methoxyaniline, is classified as a substance that may cause cancer and is toxic if inhaled or in contact with skin.[12][11] Therefore, all handling procedures should be conducted with the utmost caution.
Conclusion
This compound is a versatile and valuable building block in organic synthesis, with a particularly significant impact on the field of drug discovery. Its unique combination of functional groups allows for a wide range of chemical transformations, making it an ideal starting material for the synthesis of complex molecular architectures, especially in the development of targeted therapies like kinase inhibitors. A thorough understanding of its molecular structure, properties, and synthetic methodologies, as outlined in this guide, is crucial for its effective and safe utilization in research and development. As the demand for novel and more effective pharmaceuticals continues to grow, the importance of key intermediates like this compound is set to increase, further solidifying its role as a cornerstone of modern medicinal chemistry.
References
- 1. rsc.org [rsc.org]
- 2. Iodination - Wordpress [reagents.acsgcipr.org]
- 3. Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C7H8INO) [pubchemlite.lcsb.uni.lu]
- 6. air.unimi.it [air.unimi.it]
- 7. WO2010121904A1 - Process for the iodination of aromatic compounds - Google Patents [patents.google.com]
- 8. EP2243767A1 - Process for the iodination of aromatic compounds - Google Patents [patents.google.com]
- 9. N-Iodosuccinimide: Synthesis and applications_Chemicalbook [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rsc.org [rsc.org]
- 12. rsc.org [rsc.org]
A Comprehensive Technical Guide to the Physical Characteristics of 4-Iodo-2-methoxyaniline for Advanced Research and Pharmaceutical Applications
This in-depth technical guide provides a detailed exploration of the critical physical characteristics of 4-Iodo-2-methoxyaniline, specifically its melting and boiling points. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in complex organic synthesis and pharmaceutical development. The guide delves into the theoretical underpinnings of these physical properties, provides field-proven experimental protocols for their accurate determination, and discusses their profound implications in a scientific and industrial context.
Introduction to this compound: A Versatile Building Block
This compound is a halogenated aromatic amine that serves as a crucial intermediate in the synthesis of a wide array of more complex molecules. Its unique substitution pattern, featuring an iodine atom and a methoxy group on the aniline core, imparts specific reactivity and physical properties that are leveraged in various chemical transformations. The presence of the iodo-group facilitates cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental in the construction of carbon-carbon and carbon-heteroatom bonds. The methoxy and amino groups, in turn, can be further functionalized or can influence the electronic properties and reactivity of the aromatic ring. Consequently, this compound is a valuable precursor in the development of novel pharmaceutical agents, agrochemicals, and advanced materials.
A thorough understanding of its physical properties, such as melting and boiling points, is paramount for its effective use. These constants are not merely identification tags; they are critical parameters that inform reaction setup, purification strategies, and even the potential bioavailability of a downstream active pharmaceutical ingredient (API).
Core Physical Properties of this compound
The melting and boiling points are definitive physical constants for a pure crystalline solid. These temperatures represent the points at which the compound transitions from a solid to a liquid and from a liquid to a gas, respectively, at atmospheric pressure. These transitions are indicative of the strength of the intermolecular forces within the crystal lattice and the liquid state.
| Physical Property | Value | Source |
| Melting Point | 48°C - 50°C | Thermo Scientific Chemicals[1] |
| Boiling Point | 305.5°C | MySkinRecipes[2] |
It is noteworthy that the isomeric compound, 3-Iodo-4-methoxyaniline, exhibits a melting point of 74°C. This difference highlights the significant impact of the substituent positions on the crystalline packing and intermolecular interactions, thereby influencing the melting point.
The Critical Role of Melting and Boiling Points in Pharmaceutical Development
In the pharmaceutical industry, the determination of melting and boiling points is a fundamental aspect of quality control and drug development.[3][4]
-
Purity Assessment: A sharp melting point range is a strong indicator of a compound's high purity. Impurities disrupt the crystal lattice, typically leading to a depression and broadening of the melting point range.[5] This principle is a rapid and cost-effective method for preliminary purity assessment of synthesized intermediates like this compound.
-
Compound Identification: While not sufficient for absolute identification on its own, a measured melting or boiling point that matches the literature value for a known compound provides strong corroborating evidence of its identity.
-
Predicting Solubility and Bioavailability: There is an established relationship between the melting point of a drug substance and its solubility. Higher melting points often correlate with lower solubility, which can, in turn, affect the bioavailability of an orally administered drug. Understanding these relationships early in the drug discovery process can guide lead optimization efforts.
-
Process Chemistry and Scale-up: Knowledge of the boiling point is essential for designing distillation and purification protocols. It dictates the required temperature and pressure conditions for efficient separation and purification of this compound from reaction mixtures, which is critical for large-scale production.
Experimental Determination of Physical Characteristics
The accurate determination of melting and boiling points relies on precise and well-established laboratory techniques. The following sections detail the methodologies for these measurements, providing not just the steps but the scientific rationale behind them.
Melting Point Determination: The Capillary Method
The capillary method is a widely used and reliable technique for determining the melting point of a solid organic compound.
-
Sample Preparation: A small amount of dry, finely powdered this compound is introduced into a thin-walled capillary tube, sealed at one end. The sample is packed to a height of 2-3 mm by gently tapping the tube. Proper packing ensures uniform heat transfer.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a calibrated thermometer or a digital temperature sensor.
-
Heating Rate: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range. For an accurate measurement, the heating rate should be slow, typically 1-2°C per minute, as the melting point is approached. This slow rate allows for thermal equilibrium to be established between the sample, the heating medium, and the thermometer.
-
Observation and Recording: The temperature at which the first liquid droplet is observed is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range. For a pure compound, this range should be narrow.
-
Fine Powder: Grinding the sample into a fine powder ensures efficient and uniform heat transfer throughout the sample.
-
Sealed Capillary Tube: Sealing one end of the capillary prevents the sample from subliming or decomposing before melting.
-
Slow Heating Rate: A slow heating rate is crucial for accuracy. If heated too quickly, the temperature of the heating block will rise faster than the temperature of the sample, leading to an erroneously high and broad melting point reading.
Caption: Workflow for Melting Point Determination by the Capillary Method.
Boiling Point Determination: The Thiele Tube Method
The Thiele tube method is a convenient and accurate technique for determining the boiling point of a small quantity of a liquid. Since this compound has a high boiling point, a suitable high-boiling point oil (e.g., silicone oil) must be used in the Thiele tube.
-
Sample Preparation: A small amount of this compound is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed inside the fusion tube with the open end submerged in the liquid.
-
Apparatus Assembly: The fusion tube assembly is attached to a thermometer. The entire assembly is then placed in a Thiele tube containing a high-boiling point oil, ensuring the sample is level with the thermometer bulb.
-
Heating: The side arm of the Thiele tube is gently heated. The unique design of the Thiele tube facilitates the circulation of the oil via convection currents, ensuring uniform heating of the sample.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. This is due to the expansion of the air trapped inside and the increasing vapor pressure of the sample.
-
Boiling Point Determination: The heating is continued until a continuous and rapid stream of bubbles is observed. At this point, the heating is stopped. As the apparatus cools, the stream of bubbles will slow down and eventually stop. The exact temperature at which the liquid just begins to be drawn back into the capillary tube is the boiling point of the sample. This is the point where the vapor pressure of the sample equals the atmospheric pressure.
The Thiele tube method is inherently self-validating. The observation of a continuous stream of bubbles confirms that the liquid's vapor pressure is overcoming the atmospheric pressure. The subsequent drawing of the liquid into the capillary upon cooling provides a precise and reproducible endpoint for the measurement.
Caption: Workflow for Boiling Point Determination by the Thiele Tube Method.
Conclusion
The melting and boiling points of this compound are fundamental physical properties that are indispensable for its application in research and industrial settings. Accurate determination of these values is crucial for ensuring the purity of the compound, confirming its identity, and designing efficient synthetic and purification protocols. For drug development professionals, these physical constants offer valuable insights into a compound's potential solubility and bioavailability, thereby guiding the early stages of the drug discovery pipeline. The methodologies outlined in this guide provide a robust framework for the precise and reliable measurement of these critical parameters, empowering scientists to utilize this compound to its full potential in their research and development endeavors.
References
- 1. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. 2-Iodo-4-methylaniline | C7H8IN | CID 2764000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Iodo-4-methoxyaniline | C7H8INO | CID 22054596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Iodoaniline | C6H6IN | CID 10893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 338454-80-1|this compound|BLD Pharm [bldpharm.com]
A Senior Application Scientist's Guide to the Solubility of 4-Iodo-2-methoxyaniline in Organic Solvents
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Role and Properties of 4-Iodo-2-methoxyaniline
This compound, with the molecular formula C₇H₈INO and a molecular weight of 249.0 g/mol , is a critical halogenated building block in modern organic synthesis.[1] Its structural complexity, featuring an aromatic ring substituted with an iodo, a methoxy, and an amino group, makes it a versatile intermediate. It is particularly valuable in the pharmaceutical industry for the development of active pharmaceutical ingredients (APIs) and in the manufacturing of specialized dyes and pigments where its unique substitution pattern contributes to desired chromophoric and biological properties.[2]
A thorough understanding of its solubility is paramount for any scientist working with this compound. Solubility dictates the choice of solvent for chemical reactions, purification processes like crystallization, and formulation strategies in drug development. This guide provides a deep dive into the theoretical principles governing its solubility, a predictive analysis across various solvent classes, and a robust experimental protocol for empirical determination.
The Science of Solubility: A Molecular Perspective
The solubility of any compound is governed by the principle of "like dissolves like," which is a practical expression of the intermolecular forces at play between the solute (this compound) and the solvent.[3] The overall solubility is a direct result of the energetic balance between breaking the solute-solute and solvent-solvent interactions and forming new, energetically favorable solute-solvent interactions. For this compound, three primary forces are in effect.
-
Hydrogen Bonding: The amine (-NH₂) group is a potent hydrogen bond donor, while the nitrogen atom of the amine and the oxygen atom of the methoxy (-OCH₃) group are hydrogen bond acceptors. This strongly favors solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that can act as acceptors (e.g., acetone).[4][5]
-
Dipole-Dipole Interactions: The presence of electronegative nitrogen, oxygen, and iodine atoms creates a significant molecular dipole. This polarity allows for strong dipole-dipole interactions with polar solvents (both protic and aprotic).[6]
-
London Dispersion Forces (LDF): These van der Waals forces are present in all molecules and increase with molecular size and surface area. The large, electron-rich iodinated benzene ring of the molecule provides a substantial surface area for LDF, promoting solubility in nonpolar solvents. The polarizability of the large iodine atom further enhances these interactions.[4]
The solubility of this compound in any given solvent is thus a competitive interplay between the polar, hydrogen-bonding capabilities of its functional groups and the nonpolar character of its core aromatic structure.
Predicted Solubility Profile of this compound
While extensive quantitative data for this specific compound is not publicly cataloged, a reliable predictive profile can be constructed based on its molecular structure and the known behavior of similar compounds like p-anisidine.[7]
| Solvent Class | Example Solvents | Dominant Intermolecular Force | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | Hydrogen Bonding, Dipole-Dipole | High | The -NH₂ and -OCH₃ groups can readily form strong hydrogen bonds with the solvent's hydroxyl group. |
| Polar Aprotic | DMSO, DMF, Acetone, Acetonitrile | Dipole-Dipole | High to Moderate | Strong dipole-dipole interactions are expected. Solvents like DMSO and DMF are excellent solubilizers for a wide range of organic molecules. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Dipole-Dipole, H-Bond Accepting | Moderate | The ether oxygen can act as a hydrogen bond acceptor for the -NH₂ group, and weak dipole interactions are present.[8] |
| Aromatic | Toluene, Benzene | London Dispersion Forces (π-π stacking) | Moderate to Low | π-π stacking interactions between the solvent's and solute's aromatic rings can promote solubility. |
| Halogenated | Dichloromethane (DCM), Chloroform | Dipole-Dipole, London Dispersion | Moderate | Similar polarities and the potential for dipole-dipole interactions suggest moderate solubility. |
| Aliphatic Nonpolar | Hexane, Cyclohexane | London Dispersion Forces | Low to Insoluble | The energy gained from LDF is unlikely to overcome the strong solute-solute interactions (crystal lattice energy) and the solvent-solvent interactions.[9] |
Experimental Determination of Solubility: A Validated Protocol
Theoretical predictions must be confirmed by empirical testing. The following protocol provides a standardized method for the qualitative determination of solubility.
Objective: To qualitatively assess the solubility of this compound in a representative range of organic solvents at ambient temperature.
Safety First:
-
Hazard Identification: this compound and its analogues are classified as harmful or toxic if swallowed, inhaled, or in contact with skin.[10][11][12][13] They can cause skin, eye, and respiratory irritation.[13] Always consult the most current Safety Data Sheet (SDS) before handling.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles at all times.
-
Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., Water, Methanol, Acetone, Toluene, Hexane)
-
Small test tubes (13x100 mm) and a test tube rack
-
Spatula
-
Vortex mixer
-
Graduated cylinders or pipettes
Step-by-Step Procedure:
-
Preparation: Label a clean, dry test tube for each solvent to be tested.
-
Weighing: Add approximately 25 mg of this compound to each labeled test tube. The precise amount is less critical than ensuring consistency across all tests.
-
Solvent Addition: Add 0.5 mL of the first solvent to the corresponding test tube.
-
Mixing: Cap the test tube securely and agitate vigorously using a vortex mixer for at least 60 seconds.[14] This step is critical to ensure the system reaches equilibrium.
-
Observation: Visually inspect the solution against a well-lit background. Look for any undissolved solid particles.
-
Classification:
-
Soluble: The solid dissolves completely, leaving a clear or colored homogeneous solution.
-
Sparingly Soluble: The majority of the solid dissolves, but some particles remain visible.
-
Insoluble: The solid does not appear to dissolve at all.[14]
-
-
Documentation: Record the observations for each solvent in a laboratory notebook.
-
Repeat: Repeat steps 3-7 for each solvent being tested.
References
- 1. scbt.com [scbt.com]
- 2. This compound [myskinrecipes.com]
- 3. Khan Academy [khanacademy.org]
- 4. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry [saskoer.ca]
- 5. youtube.com [youtube.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. fishersci.com [fishersci.com]
- 11. carlroth.com [carlroth.com]
- 12. fishersci.com [fishersci.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. chem.ws [chem.ws]
Spectral data interpretation for 4-Iodo-2-methoxyaniline (NMR, IR, MS).
An In-depth Technical Guide to the Spectral Interpretation of 4-Iodo-2-methoxyaniline
Introduction
This compound is a substituted aniline that serves as a crucial building block in various domains of synthetic chemistry. Its structural motif is found in intermediates for pharmaceuticals, dyes, and pigments, where it contributes to vibrant and stable colors.[1] It is also employed in research and development for creating novel compounds with potential biological activity.[1][2] The precise arrangement of the iodo, methoxy, and amine functionalities on the benzene ring dictates its reactivity and properties. Therefore, unambiguous structural confirmation is paramount.
This technical guide provides a comprehensive framework for the structural elucidation of this compound using a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, this guide moves beyond a simple recitation of data, focusing instead on the causal relationships between molecular structure and spectral output, empowering researchers to interpret data with confidence.
Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. By analyzing chemical shifts, coupling constants, and signal integrations, we can piece together the precise connectivity of atoms.
¹H NMR Spectrum Analysis
The proton NMR spectrum reveals the chemical environment of every hydrogen atom in the molecule. The electronic effects of the three substituents—the electron-donating amine (-NH₂) and methoxy (-OCH₃) groups, and the electron-withdrawing, yet ortho-para directing, iodo (-I) group—create a distinct signature for the aromatic protons.
Experimental Protocol: Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent, typically deuterochloroform (CDCl₃), inside an NMR tube. CDCl₃ is often chosen for its ability to dissolve a wide range of organic compounds and for its single, well-defined solvent peak.[3]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing to 0 ppm is required.
-
Cap the NMR tube and invert several times to ensure a homogenous solution.
-
Place the tube in the NMR spectrometer for analysis.
Interpretation of the ¹H NMR Spectrum
The 1,2,4-trisubstituted pattern of this compound results in three unique aromatic protons. Their expected chemical shifts and splitting patterns are dictated by the interplay of substituent effects. The strongly electron-donating -NH₂ and -OCH₃ groups shield nearby protons (shifting them upfield), while the electronegative iodine atom has a deshielding effect.
-
Aromatic Protons:
-
H-3: This proton is ortho to both the -OCH₃ and -NH₂ groups. It is expected to be the most shielded aromatic proton, appearing furthest upfield as a doublet of doublets due to coupling with H-5 and H-6.
-
H-5: This proton is meta to the -NH₂ group and ortho to the iodine atom. It will likely appear as a doublet of doublets.
-
H-6: This proton is ortho to the -NH₂ group and meta to both the -OCH₃ and -I groups. It is expected to appear as a doublet.
-
-
Amine Protons (-NH₂): These protons typically appear as a broad singlet. The chemical shift can vary depending on solvent, concentration, and temperature due to hydrogen bonding.
-
Methoxy Protons (-OCH₃): These protons appear as a sharp, distinct singlet, integrating to three protons, in a characteristic region for methoxy groups.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -NH₂ | 3.5 - 4.5 (broad) | Singlet (br s) | 2H |
| -OCH₃ | ~3.8 | Singlet (s) | 3H |
| Aromatic H | 6.5 - 7.5 | Multiplets (d, dd) | 3H |
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum provides information on the carbon backbone of the molecule. With seven unique carbon atoms, the spectrum will show seven distinct signals. The chemical shifts are highly influenced by the attached substituents.
-
Substituent Effects:
-
C-I (ipso-Carbon): The direct attachment of the heavy iodine atom causes a significant downfield shift for this carbon.
-
C-OCH₃ and C-NH₂ (ipso-Carbons): These carbons are shielded by the electron-donating groups and will appear at characteristic chemical shifts.
-
Aromatic Carbons: The remaining aromatic carbons will have shifts determined by their position relative to the substituents.
-
Methoxy Carbon (-OCH₃): This aliphatic carbon will appear significantly upfield compared to the aromatic carbons.
-
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -OCH₃ | 55 - 60 |
| C-I | 80 - 90 |
| Aromatic C-H | 110 - 130 |
| Aromatic C-NH₂ | 140 - 150 |
| Aromatic C-OCH₃ | 145 - 155 |
NMR Analysis Workflow
The process of NMR analysis follows a logical sequence from sample preparation to the final assignment of the molecular structure.
Chapter 2: Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[4] It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
Experimental Protocol: KBr Pellet Method
-
Grind a small amount (~1-2 mg) of this compound with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Transfer the powder to a pellet-forming die.
-
Apply pressure using a hydraulic press to form a thin, transparent KBr pellet.
-
Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.
Interpretation of the IR Spectrum
The IR spectrum of this compound will display characteristic absorption bands corresponding to its key functional groups.
-
N-H Stretch: A primary amine (-NH₂) will show two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.[5][6]
-
C-H Stretch: Absorptions for aromatic C-H bonds appear just above 3000 cm⁻¹, while the aliphatic C-H bonds of the methoxy group will appear just below 3000 cm⁻¹.[7]
-
C=C Aromatic Stretch: A series of sharp peaks between 1450-1600 cm⁻¹ are characteristic of the benzene ring.
-
C-O Ether Stretch: A strong, characteristic absorption for the aryl-alkyl ether linkage will be present, typically around 1250 cm⁻¹ (asymmetric stretch).
-
C-N Stretch: This vibration for aromatic amines is found in the 1250-1360 cm⁻¹ range.
-
Out-of-Plane Bending: The 1,2,4-trisubstitution pattern gives rise to characteristic C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹).
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300 - 3500 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 3000 - 3100 | C-H Stretch | Aromatic Ring |
| 2850 - 3000 | C-H Stretch | Methoxy (-OCH₃) |
| 1450 - 1600 | C=C Stretch | Aromatic Ring |
| 1200 - 1275 | C-O Asymmetric Stretch | Aryl-Alkyl Ether |
| < 600 | C-I Stretch | Iodo Group |
Chapter 3: Mass Spectrometry (MS): Determining Mass and Fragmentation
Mass spectrometry is a destructive analytical technique that provides the molecular weight of a compound and, through fragmentation, offers valuable clues about its structure.[8]
Ionization Method: Electron Ionization (EI)
In EI-MS, high-energy electrons bombard the sample molecule, knocking off an electron to form an energetically unstable positive ion, known as the molecular ion (M•⁺).[9] This high energy input causes the molecular ion to break apart into smaller, characteristic fragment ions.[10]
Interpretation of the Mass Spectrum
-
Molecular Ion Peak (M•⁺): For this compound (C₇H₈INO), the exact molecular weight is 249.05 g/mol .[1][11] The mass spectrum will show a distinct molecular ion peak at a mass-to-charge ratio (m/z) of 249. The presence of a single iodine atom (¹²⁷I, 100% natural abundance) means there will be no significant M+1 or M+2 peaks from isotopic variation of the halogen.
-
Key Fragmentation Patterns: The fragmentation of the molecular ion is not random; it breaks at the weakest bonds or in ways that form the most stable fragments.[12] The more stable an ion is, the more likely it is to form, resulting in a higher peak intensity.[13]
-
Loss of Iodine ([M - 127]⁺): The C-I bond is relatively weak, making the loss of an iodine radical a very favorable fragmentation pathway. This would result in a significant peak at m/z 122.
-
Loss of a Methyl Radical ([M - 15]⁺): Cleavage of a methyl group from the methoxy ether is a common fragmentation, leading to a peak at m/z 234.
-
Loss of a Methoxy Radical ([M - 31]⁺): Loss of the entire methoxy group would result in a fragment at m/z 218.
-
Table 4: Predicted Key Fragments in the EI Mass Spectrum
| m/z Value | Ion Fragment | Notes |
|---|---|---|
| 249 | [C₇H₈INO]•⁺ | Molecular Ion (M•⁺) |
| 234 | [M - CH₃]⁺ | Loss of a methyl radical |
| 122 | [M - I]⁺ | Loss of an iodine radical |
Chapter 4: Integrated Spectral Interpretation: A Synergistic Approach
While each spectroscopic technique provides valuable information, their true power lies in their combined use. An unambiguous structural elucidation is achieved by cross-validating the findings from each analysis.
-
MS provides the molecular weight (249 amu) and suggests the elemental formula (C₇H₈INO).
-
IR confirms the presence of key functional groups: a primary amine (-NH₂), an aromatic ring, and an ether linkage (C-O-C).
-
NMR provides the final, detailed picture: ¹H NMR confirms the presence of 3 aromatic protons, a 2-proton amine, and a 3-proton methoxy group. ¹³C NMR confirms 7 unique carbon environments. Crucially, the coupling patterns in the ¹H NMR allow for the definitive assignment of the 1,2,4-trisubstitution pattern, distinguishing it from other possible isomers.
This integrated approach forms a self-validating system, ensuring the highest degree of confidence in the final structural assignment.
Conclusion
The spectral analysis of this compound is a clear illustration of modern analytical principles. Mass spectrometry provides the molecular formula, infrared spectroscopy identifies the constituent functional groups, and nuclear magnetic resonance spectroscopy maps the atomic connectivity. By synthesizing the data from these three pillars of analytical chemistry, we can achieve an unambiguous and confident structural determination. This guide provides the foundational logic and proven methodologies for researchers, scientists, and drug development professionals to apply these techniques effectively in their own work.
References
- 1. This compound [myskinrecipes.com]
- 2. chembk.com [chembk.com]
- 3. rsc.org [rsc.org]
- 4. compoundchem.com [compoundchem.com]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scienceready.com.au [scienceready.com.au]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 11. scbt.com [scbt.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
An In--Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 4-Iodo-2-methoxyaniline
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of molecular structure elucidation in the chemical and pharmaceutical sciences. Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms makes it an indispensable tool for researchers. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 4-iodo-2-methoxyaniline, a substituted aniline derivative relevant in synthetic chemistry and drug discovery.
As a Senior Application Scientist, this document is structured not as a rigid template, but as a logical narrative that flows from theoretical prediction to practical application. We will explore the causal relationships between the molecular structure and its spectral output, detail a robust experimental protocol, and provide a comprehensive interpretation of the resulting NMR data. The methodologies described herein are designed to be self-validating, ensuring the generation of high-quality, reproducible results.
Theoretical Framework: Predicting the NMR Landscape
Before acquiring any data, a foundational understanding of the molecule's electronic properties allows for a strong prediction of its spectral features. The structure of this compound features a benzene ring with three substituents: an amino (-NH₂), a methoxy (-OCH₃), and an iodine (-I) atom. The interplay of their electronic effects—resonance and induction—governs the chemical shifts of the aromatic protons and carbons.[1][2]
-
Amino Group (-NH₂): A powerful electron-donating group (EDG) through resonance (+R effect). It increases electron density primarily at the ortho and para positions, causing significant upfield shifts (shielding) for the attached protons and carbons.[1]
-
Methoxy Group (-OCH₃): Also an electron-donating group via resonance (+R effect), directing electron density to the ortho and para positions. It is also weakly electron-withdrawing inductively (-I effect) due to the oxygen's electronegativity, but the resonance effect is dominant in aromatic systems.[2]
-
Iodine Atom (-I): An interesting case. It is an electron-withdrawing group through induction (-I effect) due to its electronegativity. However, like other halogens, it can also donate electron density through resonance (+R effect) via its lone pairs. For halogens, the inductive effect typically outweighs the resonance effect.[2] Additionally, iodine exerts a "heavy atom effect," which significantly influences the chemical shift of the directly attached (ipso) carbon, causing a substantial upfield shift.[3]
Based on these principles, we can anticipate the relative chemical shifts for the three aromatic protons (H-3, H-5, H-6) and the six aromatic carbons of this compound.
Experimental Methodology: A Self-Validating Protocol
The integrity of NMR data is contingent upon a meticulous experimental approach. The following protocol for a standard Bruker NMR spectrometer outlines the steps from sample preparation to data acquisition, ensuring high-quality results.[4][5][6][7]
Sample Preparation
-
Compound Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹³C NMR (a lower concentration of 2-5 mg is often sufficient for ¹H NMR).
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for small organic molecules. Use approximately 0.6 mL of solvent.[8]
-
Dissolution: Transfer the weighed sample into a clean, dry 5 mm NMR tube. Add the deuterated solvent, cap the tube securely, and gently agitate until the sample is fully dissolved.
-
Cleaning and Gauging: Thoroughly wipe the outside of the NMR tube to remove any contaminants. Place the tube into a spinner and use a depth gauge to ensure the correct sample height for optimal magnetic field homogeneity.[4][5] Failure to set the correct depth can result in poor shimming and potentially damage the instrument.[4]
Data Acquisition Workflow
The following workflow diagram illustrates the key stages of acquiring high-quality NMR data.
Caption: A streamlined workflow from sample preparation to final analysis.
Spectrometer Parameters
-
¹H NMR Acquisition:
-
Pulse Program: zg30 (standard 30-degree pulse)
-
Acquisition Time (AQ): ~3-4 seconds
-
Relaxation Delay (D1): 1-2 seconds
-
Number of Scans (NS): 16-32 scans
-
Spectral Width (SW): ~16 ppm (e.g., -2 to 14 ppm)
-
-
¹³C NMR Acquisition:
-
Pulse Program: zgpg30 (power-gated decoupling for NOE enhancement)
-
Acquisition Time (AQ): ~1-2 seconds
-
Relaxation Delay (D1): 2 seconds
-
Number of Scans (NS): 1024 or more, depending on concentration.
-
Spectral Width (SW): ~240 ppm (e.g., -10 to 230 ppm)
-
Data Processing
Raw Free Induction Decay (FID) data should be processed using specialized software like Mnova or TopSpin.[9][10][11][12][13] The critical processing steps include:
-
Fourier Transformation (FT): Converts the time-domain FID signal into the frequency-domain spectrum.
-
Phase Correction: Automated and manual adjustments to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Algorithms are applied to correct for any distortions in the spectral baseline.
-
Referencing: The chemical shift axis is calibrated against the residual solvent peak (CDCl₃: δH = 7.26 ppm; δC = 77.16 ppm) or an internal standard like Tetramethylsilane (TMS).[14][15]
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, one singlet for the methoxy protons, and a broad singlet for the amine protons.
| Signal Assignment | Predicted δ (ppm) | Multiplicity | J (Hz) | Integration |
| H-6 | 6.8 - 7.0 | doublet (d) | J(H6-H5) ≈ 8-9 | 1H |
| H-5 | 6.9 - 7.1 | doublet of doublets (dd) | J(H5-H6) ≈ 8-9, J(H5-H3) ≈ 2-3 | 1H |
| H-3 | 7.1 - 7.3 | doublet (d) | J(H3-H5) ≈ 2-3 | 1H |
| -NH₂ | 3.5 - 4.5 | broad singlet (br s) | - | 2H |
| -OCH₃ | ~3.8 | singlet (s) | - | 3H |
| Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃). |
Interpretation of Aromatic Signals
The substitution pattern creates an AMX spin system for the aromatic protons.
-
H-6: This proton is ortho to the strong electron-donating -NH₂ group and meta to the -OCH₃ group. It will be the most shielded (lowest ppm) of the aromatic protons. It is coupled only to H-5, appearing as a doublet with a large ortho coupling constant (Jortho ≈ 8-9 Hz).
-
H-5: This proton is meta to the -NH₂ group and ortho to the iodine atom. It will be coupled to both H-6 (ortho coupling) and H-3 (meta coupling). Therefore, it should appear as a doublet of doublets (dd) with Jortho ≈ 8-9 Hz and Jmeta ≈ 2-3 Hz.[16]
-
H-3: This proton is ortho to the -OCH₃ group and meta to the -NH₂ group, but it is also adjacent to the bulky iodine atom. It is expected to be the most deshielded of the three aromatic protons. It exhibits a small meta coupling to H-5, appearing as a doublet.
Caption: Spin-spin coupling relationships between aromatic protons.
Interpretation of Aliphatic and Amine Signals
-
-OCH₃ Protons: The three protons of the methoxy group are chemically equivalent and not coupled to any other protons, resulting in a sharp singlet around 3.8 ppm.
-
-NH₂ Protons: The amine protons typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential chemical exchange. Its chemical shift can vary depending on solvent and concentration.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will show seven distinct signals: six for the aromatic carbons and one for the methoxy carbon.
| Signal Assignment | Predicted δ (ppm) | Rationale |
| C-4 (ipso-I) | 80 - 90 | Strong shielding from the "heavy atom effect" of iodine.[3] |
| C-1 (ipso-NH₂) | 135 - 140 | Attached to the electron-donating amino group. |
| C-2 (ipso-OCH₃) | 145 - 150 | Attached to the electron-donating methoxy group, deshielded. |
| C-6 | 110 - 115 | ortho to -NH₂, shielded. |
| C-3 | 120 - 125 | ortho to -OCH₃, shielded. |
| C-5 | 125 - 130 | ortho to -I, deshielded relative to other CH carbons. |
| -OCH₃ | 55 - 60 | Typical range for an aromatic methoxy carbon. |
| Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃). |
Interpretation of Carbon Signals
-
Substituted Carbons (C1, C2, C4):
-
C4: The most striking feature is the upfield shift of the iodine-bearing carbon (C4) to ~80-90 ppm.[3] This is a classic example of the heavy atom effect and is highly diagnostic.
-
C1 & C2: The carbons attached to the amino (C1) and methoxy (C2) groups are deshielded relative to the protonated carbons, appearing further downfield. C2 is typically the most deshielded carbon in the ring.
-
-
Protonated Carbons (C3, C5, C6):
-
C6: Being ortho to the strongly donating amino group, C6 is expected to be the most shielded of the CH carbons.
-
C3 & C5: Their chemical shifts are influenced by a combination of effects from all three substituents, leading to their intermediate positions in the aromatic region (120-130 ppm).[15][17][18]
-
Conclusion
The comprehensive ¹H and ¹³C NMR analysis of this compound provides an unambiguous confirmation of its molecular structure. The predicted chemical shifts, multiplicities, and coupling constants are directly correlated with the electronic effects of the amino, methoxy, and iodo substituents. The characteristic upfield shift of the iodine-bearing carbon in the ¹³C spectrum and the distinct AMX coupling pattern in the ¹H spectrum serve as definitive spectral fingerprints for this molecule. By following the robust experimental and data processing protocols outlined in this guide, researchers can confidently generate and interpret high-fidelity NMR data for this and structurally related compounds, accelerating research and development efforts.
References
- 1. Substituent Effects on Benzene Rings - ChemistryViews [chemistryviews.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Structure of and electronic interactions in aromatic polyvalent iodine compounds: A 13 C NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SOP for Bruker NMR spectrometer [m-pharmainfo.com]
- 5. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 6. nmrcenter.buffalo.edu [nmrcenter.buffalo.edu]
- 7. nmr.nd.edu [nmr.nd.edu]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Mnova NMR | Automatic data processing | Bruker [bruker.com]
- 10. NMR Data Processing Software | UD NMR Center [sites.udel.edu]
- 11. mcgill.ca [mcgill.ca]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Mnova NMR Software for 1D and 2D NMR Data - Mestrelab [mestrelab.com]
- 14. rsc.org [rsc.org]
- 15. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 16. researchgate.net [researchgate.net]
- 17. compoundchem.com [compoundchem.com]
- 18. organicchemistrydata.org [organicchemistrydata.org]
The Strategic Role of 4-Iodo-2-methoxyaniline in Modern Medicinal Chemistry: A Technical Guide
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among these, 4-Iodo-2-methoxyaniline has emerged as a cornerstone scaffold, offering a unique combination of reactivity and structural features that medicinal chemists leverage to construct complex, biologically active molecules. This in-depth technical guide explores the multifaceted role of this compound, delving into its chemical versatility, its application in the synthesis of targeted therapies—particularly kinase inhibitors—and the underlying principles that govern its utility in medicinal chemistry.
Physicochemical Properties and Strategic Importance
This compound is a substituted aniline characterized by the presence of an iodine atom at the 4-position and a methoxy group at the 2-position of the benzene ring. This specific arrangement of functional groups imparts a desirable set of physicochemical properties that are highly advantageous for synthetic applications.
| Property | Value | Reference |
| Molecular Formula | C₇H₈INO | [1][2] |
| Molecular Weight | 249.05 g/mol | [1][2] |
| Boiling Point | 305.5 °C | [1] |
| Density | 1.807 g/cm³ | [1] |
| Appearance | Solid | [1] |
The true value of this molecule in medicinal chemistry lies in the strategic placement of its functional groups. The amino group serves as a key nucleophile or a point for amide bond formation, while the methoxy group can influence the electronic properties of the aromatic ring and participate in hydrogen bonding with biological targets. Most critically, the iodine atom provides a highly reactive handle for a variety of powerful cross-coupling reactions, enabling the facile introduction of diverse molecular fragments. This trifecta of functionalities makes this compound a versatile and highly sought-after intermediate in the synthesis of pharmaceutical compounds.[1]
A Versatile Building Block in the Synthesis of Bioactive Heterocycles
The structural framework of this compound is particularly well-suited for the construction of heterocyclic systems, which are ubiquitous in approved drugs. A prime example is its application in the synthesis of the 4-anilinoquinazoline core, a privileged scaffold found in numerous potent kinase inhibitors.
The general synthetic strategy involves the initial construction of a quinazoline ring system from an anthranilic acid derivative, which can be conceptually derived from the starting aniline. The crucial step where the versatility of the iodo-group is exploited is the subsequent derivatization at the 4-position of the quinazoline ring. Here, the iodoaniline moiety is introduced through a nucleophilic aromatic substitution or a Buchwald-Hartwig amination reaction, followed by further diversification via Suzuki or other palladium-catalyzed cross-coupling reactions at the iodine position.
The Synthesis of 4-Anilinoquinazoline Kinase Inhibitors
Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have become a major focus of drug development. The 4-anilinoquinazoline scaffold has proven to be an effective pharmacophore for targeting the ATP-binding site of several kinases, including the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
The synthesis of these inhibitors often involves the coupling of a quinazoline core with a substituted aniline. While a direct synthesis starting from this compound to a final drug is not always explicitly detailed in a single publication, the principles of retrosynthetic analysis strongly support its utility. An iodo-substituted quinazoline intermediate, which can be prepared from precursors like this compound, is a key component. This intermediate then undergoes cross-coupling reactions to introduce the desired aniline moiety and other substituents.
Key Synthetic Methodologies: Unleashing the Potential of the Iodo Group
The presence of the iodine atom on the this compound scaffold is the key to its synthetic versatility. This halogen serves as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds with a high degree of control and functional group tolerance.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of biaryl structures. In the context of drug discovery, this reaction is invaluable for linking the this compound-derived core to other aromatic or heteroaromatic systems, which can be crucial for optimizing binding affinity and pharmacokinetic properties.
This protocol is a representative example of a Suzuki-Miyaura coupling reaction involving an iodoaniline derivative and a boronic acid.
Materials:
-
4-Iodoaniline derivative (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1, 10 mL)
Procedure:
-
To a dry reaction flask, add the 4-iodoaniline derivative, arylboronic acid, and base.
-
Add the palladium catalyst to the flask.
-
Add the solvent mixture to the flask.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 100 °C under an inert atmosphere and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is another indispensable tool in modern organic synthesis, enabling the formation of C-N bonds between aryl halides and amines.[3] This reaction is particularly relevant to the synthesis of 4-anilinoquinazolines, where it can be used to couple the quinazoline core with the desired aniline moiety.
This protocol provides a general procedure for the Buchwald-Hartwig amination of an iodoaniline derivative.
Materials:
-
4-Iodoaniline derivative (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., BINAP, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous solvent (e.g., Toluene, 5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add the 4-iodoaniline derivative, palladium catalyst, phosphine ligand, and base to a dry reaction vessel.
-
Add the anhydrous solvent to the vessel.
-
Add the amine to the reaction mixture.
-
Seal the vessel and heat the mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an appropriate organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Targeting Cellular Signaling Pathways: EGFR and VEGFR-2 Inhibition
Derivatives synthesized from this compound have shown significant promise as inhibitors of key signaling pathways implicated in cancer progression, namely the EGFR and VEGFR-2 pathways.
The EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration.[4] Overexpression or mutation of EGFR is a common feature in many cancers, making it a prime target for therapeutic intervention. 4-Anilinoquinazoline derivatives act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and the subsequent activation of downstream signaling molecules such as Ras, RAF, MEK, and ERK.[5]
The VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is another critical receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[6] This process is essential for tumor growth and metastasis. By inhibiting VEGFR-2, 4-anilinoquinazoline derivatives can block the downstream signaling pathways, including the PI3K/Akt and MAPK pathways, thereby suppressing endothelial cell proliferation and migration and ultimately cutting off the tumor's blood supply.[6][7]
Quantitative Structure-Activity Relationship (QSAR) and Biological Activity
The development of potent kinase inhibitors is often guided by quantitative structure-activity relationship (QSAR) studies. These studies aim to correlate the structural features of a series of compounds with their biological activity, providing valuable insights for the design of more effective drugs.[1][8][9] For 4-anilinoquinazoline derivatives, QSAR studies have highlighted the importance of specific substitutions on both the quinazoline core and the aniline ring for optimal EGFR and VEGFR-2 inhibitory activity.
The following table summarizes the in vitro inhibitory activity (IC₅₀ values) of some representative 4-anilinoquinazoline derivatives against EGFR and VEGFR-2, demonstrating the potent activity that can be achieved with this scaffold.
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
| Compound 19 | EGFR | 12.1 ± 1.6 | [10] |
| Compound 20 | EGFR | 13.6 ± 0.8 | [10] |
| Compound 8a | A431 cells (EGFR overexpressed) | 1.78 µM | [2] |
| Compound 8d | A431 cells (EGFR overexpressed) | 8.25 µM | [2] |
| Compound 8f | A431 cells (EGFR overexpressed) | 7.18 µM | [2] |
| Gefitinib | EGFR | 23 - 79 | [9] |
| Erlotinib | EGFR | 80 | [9] |
| Afatinib | EGFR | 0.5 | [9] |
Conclusion and Future Perspectives
This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its unique combination of functional groups provides a versatile platform for the synthesis of complex, biologically active molecules. The ability to leverage the iodo-group in powerful cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations has been instrumental in the development of a new generation of targeted therapies, particularly in the realm of oncology. As our understanding of disease biology continues to evolve, the demand for novel and diverse molecular architectures will only increase. Building blocks like this compound, with their inherent synthetic flexibility, will undoubtedly continue to play a pivotal role in the discovery and development of the medicines of tomorrow.
References
- 1. 3D QSAR Studies on a Series of 4-Anilino Quinazoline Derivatives as Tyrosine Kinase (EGFR) Inhibitor: The k-Nearest Neighbor Molecular Field Analysis Approach | International Journal of Drug Design and Discovery [ijddd.com]
- 2. jcsp.org.pk [jcsp.org.pk]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chalcogen.ro [chalcogen.ro]
An In-Depth Technical Guide to 4-Iodo-2-methoxyaniline: Synthesis, Applications, and Characterization
An authoritative guide for researchers, scientists, and drug development professionals on the versatile chemical intermediate, 4-Iodo-2-methoxyaniline, also known as 2-Amino-5-iodoanisole.
Introduction and Synonyms
This compound, a substituted aniline derivative, is a valuable building block in modern organic synthesis. Its strategic placement of an iodo group, a methoxy group, and an amino group on the benzene ring offers multiple reactive sites, making it a versatile precursor for the synthesis of complex organic molecules. This is particularly true in the pharmaceutical and dye industries, where it serves as a key intermediate in the development of active pharmaceutical ingredients (APIs) and vibrant, stable colorants.[1]
This guide provides a comprehensive overview of this compound, covering its synthesis, key applications in cross-coupling reactions, and analytical characterization. The information presented herein is intended to provide researchers and drug development professionals with the technical insights necessary for the effective utilization of this compound.
The most common synonyms for this compound are:
-
2-Amino-5-iodoanisole
-
2-Methoxy-4-iodoaniline
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 338454-80-1 | [2][3] |
| Molecular Formula | C₇H₈INO | [2][3] |
| Molecular Weight | 249.05 g/mol | [1] |
| Appearance | Solid | [1] |
| Boiling Point | 305.5°C | [1] |
| Density | 1.807 g/cm³ | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes. The choice of method often depends on the availability of starting materials, desired scale, and regioselectivity. Two common approaches are the direct iodination of 2-methoxyaniline and the Finkelstein reaction from a corresponding bromo-analogue.
Method 1: Direct Iodination of 2-Methoxyaniline
Direct electrophilic iodination of the aromatic ring of 2-methoxyaniline is a straightforward approach. The amino and methoxy groups are ortho-, para-directing, and activating, which facilitates the introduction of iodine onto the ring. N-Iodosuccinimide (NIS) is a commonly used iodinating agent for this transformation, often in the presence of a catalytic amount of a mild acid like trifluoroacetic acid.[4] This method offers mild reaction conditions and generally good yields.
Causality Behind Experimental Choices:
-
N-Iodosuccinimide (NIS): NIS is a convenient and easy-to-handle source of electrophilic iodine. Its use avoids the handling of more corrosive and hazardous reagents like molecular iodine in the presence of strong oxidizing agents.
-
Acid Catalyst: The acid catalyst protonates the nitrogen of NIS, making the iodine more electrophilic and increasing the rate of the reaction. Trifluoroacetic acid is often chosen for its effectiveness in small amounts and its volatility, which simplifies purification.
-
Solvent: Acetonitrile (ACN) is a common solvent for this reaction as it is polar enough to dissolve the reactants and is relatively inert under the reaction conditions.
Experimental Protocol: Iodination with N-Iodosuccinimide
This protocol is adapted from general procedures for the iodination of activated anilines.[5]
-
Reaction Setup: To a solution of 2-methoxyaniline (1 equivalent) in acetonitrile (ACN), add N-Iodosuccinimide (1.2 equivalents).
-
Reaction Conditions: The mixture is stirred at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the starting material is consumed, the reaction mixture is concentrated under reduced pressure. The residue is then partitioned between an aqueous solution of sodium thiosulfate (to quench any remaining iodine) and an organic solvent like ethyl acetate.
-
Purification: The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford this compound.
Caption: Workflow for the synthesis of this compound via direct iodination.
Method 2: Finkelstein Reaction
The Finkelstein reaction provides an alternative route, particularly if the corresponding bromo-analogue, 4-bromo-2-methoxyaniline, is readily available. This reaction involves a halogen exchange, typically using sodium iodide (NaI) and a copper(I) catalyst.
Causality Behind Experimental Choices:
-
Copper(I) Iodide (CuI): CuI is a crucial catalyst for this aromatic Finkelstein reaction. It facilitates the halogen exchange on the aromatic ring, which is generally more challenging than on alkyl halides.
-
Ligand: A ligand, such as N,N'-dimethylethylenediamine, is often used to stabilize the copper catalyst and improve its solubility and reactivity.
-
Inert Atmosphere: The reaction is sensitive to moisture and oxygen, which can deactivate the Cu(I) catalyst. Therefore, it is performed under an inert atmosphere (e.g., argon).[6]
Experimental Protocol: Copper-Catalyzed Finkelstein Reaction
This protocol is adapted from a general procedure for the synthesis of iodoanilines.[6]
-
Reaction Setup: In a two-necked flask equipped with a reflux condenser and under an argon atmosphere, combine 4-bromo-2-methoxyaniline (1 equivalent), sodium iodide (2 equivalents), and copper(I) iodide (5 mol%).
-
Solvent and Ligand Addition: Add anhydrous 1,4-dioxane as the solvent and N,N'-dimethylethylenediamine (10 mol%) as the ligand.
-
Reaction Conditions: Heat the resulting suspension to 110°C and stir for 18 hours.
-
Work-up: After cooling to room temperature, pour the mixture into an aqueous ammonia solution. The resulting solution is diluted with water and extracted with dichloromethane.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield this compound.
Applications in Cross-Coupling Reactions
The presence of the iodine atom makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing carbon-carbon and carbon-heteroatom bonds, which are pivotal in the synthesis of pharmaceuticals and complex organic molecules.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base.
Experimental Protocol: Suzuki-Miyaura Coupling
This is a general protocol adapted for the coupling of aryl iodides with phenylboronic acid.[7][8]
-
Reaction Setup: In a reaction vessel, combine this compound (1 equivalent), phenylboronic acid (1.2 equivalents), and a base such as potassium carbonate (2 equivalents).
-
Catalyst and Solvent: Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%), and a suitable solvent system like a mixture of toluene, ethanol, and water.
-
Reaction Conditions: Degas the mixture by purging with an inert gas (argon or nitrogen) and then heat with vigorous stirring. The reaction progress is monitored by TLC.
-
Work-up and Purification: After completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.
Caption: Suzuki-Miyaura coupling of this compound.
Sonogashira Coupling
The Sonogashira coupling reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[9]
Experimental Protocol: Sonogashira Coupling
This is a general protocol for the Sonogashira coupling of aryl iodides.[10]
-
Reaction Setup: To a solution of this compound (1 equivalent) and a terminal alkyne such as phenylacetylene (1.2 equivalents) in a suitable solvent like THF or DMF, add a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5 mol%) and a copper co-catalyst (e.g., CuI, 10 mol%).
-
Base and Conditions: Add a base, typically an amine base like triethylamine (Et₃N), and stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating.
-
Work-up and Purification: Upon completion, the reaction mixture is filtered, the solvent is removed, and the residue is purified by column chromatography to yield the coupled product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds from an aryl halide and an amine.[11] This reaction is exceptionally useful for synthesizing substituted anilines.
Experimental Protocol: Buchwald-Hartwig Amination
This is a general protocol for the Buchwald-Hartwig amination.[12][13]
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1 equivalent), an amine (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 equivalents).
-
Solvent and Conditions: Add an anhydrous, deoxygenated solvent such as toluene or dioxane. The reaction is then heated with stirring until the starting material is consumed.
-
Work-up and Purification: After cooling, the reaction is quenched, extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The product is then purified by column chromatography.
Analytical Characterization
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons (a singlet around 3.8-4.0 ppm), and the amino group protons (a broad singlet). The aromatic protons will exhibit splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the iodine will be shifted upfield compared to a non-substituted carbon, while the carbons attached to the electron-donating methoxy and amino groups will be shifted downfield.
-
FT-IR: The infrared spectrum will show characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and the methyl group, C-O stretching of the methoxy group, and C-N stretching.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (249.05 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one iodine atom.
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize the importance of safe handling of all chemicals. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, the safety precautions can be inferred from related iodoanilines and methoxyanilines.[14][15][16]
General Hazards:
-
Anilines and their derivatives are often toxic and can be harmful if inhaled, swallowed, or absorbed through the skin.
-
Iodo-compounds can be light-sensitive and may decompose over time.
-
May cause skin, eye, and respiratory tract irritation.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: Work in a well-ventilated fume hood. If there is a risk of generating dust or aerosols, a respirator may be necessary.
Handling and Storage:
-
Handle in a well-ventilated area, preferably a chemical fume hood.
-
Avoid creating dust.
-
Store in a tightly sealed container in a cool, dry, and dark place.
-
Keep away from incompatible materials such as strong oxidizing agents.
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move the person to fresh air.
-
If swallowed: Rinse mouth and seek immediate medical attention.
Always consult the most up-to-date Safety Data Sheet from the supplier before handling this chemical.
References
- 1. This compound [myskinrecipes.com]
- 2. 338454-80-1|this compound|BLD Pharm [bldpharm.com]
- 3. scbt.com [scbt.com]
- 4. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 5. Iodination Using N-Iodosuccinimide (NIS) [commonorganicchemistry.com]
- 6. 4-IODO-2-METHYLANILINE synthesis - chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. rsc.org [rsc.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. cdhfinechemical.com [cdhfinechemical.com]
Methodological & Application
Synthesis of Novel Derivatives from 4-Iodo-2-methoxyaniline: A Guide for Researchers
Introduction: The Strategic Value of 4-Iodo-2-methoxyaniline in Medicinal Chemistry
This compound is a highly versatile building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors.[1][2] Its structure, featuring an aniline backbone substituted with both an iodine atom and a methoxy group, offers multiple reactive sites for a diverse range of chemical transformations.[2] The electron-donating methoxy group at the ortho position to the amine can influence the reactivity and regioselectivity of subsequent reactions, while the iodo group provides a prime handle for palladium-catalyzed cross-coupling reactions. This unique combination makes it an invaluable starting material for the construction of novel heterocyclic scaffolds and other intricate molecular architectures that are central to the development of new therapeutic agents.[2][3] This guide provides detailed protocols and expert insights into the synthesis of advanced derivatives from this key intermediate.
Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions
The presence of the iodine atom on the aromatic ring of this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for their ability to form carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance. The three most pivotal of these for derivatizing this compound are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds, reacting an organohalide with an organoboron compound.[4] This reaction is instrumental in synthesizing biaryl and substituted aromatic structures, which are common motifs in pharmacologically active compounds.
The choice of palladium catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. A Pd(0) species, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, is the active catalyst. The ligand, typically a phosphine, stabilizes the palladium center and facilitates the catalytic cycle. The base is required to activate the boronic acid for transmetalation.[5] The solvent must be capable of dissolving the reactants and facilitating the reaction at the chosen temperature.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
2M Aqueous sodium carbonate (Na₂CO₃) solution
-
Toluene/Ethanol/Water solvent mixture (e.g., 4:1:1)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and sodium carbonate (2.0 mmol, 2.0 eq).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Solvent Addition: Add a 4:1:1 mixture of toluene:ethanol:water (10 mL).
-
Degassing: Purge the reaction mixture with a stream of argon or nitrogen for 15-20 minutes to remove dissolved oxygen.
-
Reaction: Heat the mixture to 100°C with vigorous stirring under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.[4]
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl derivative.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ | A common and effective Pd(0) catalyst for Suzuki couplings.[4] |
| Base | Na₂CO₃ (aq) | A moderately strong base, effective for activating the boronic acid. |
| Solvent | Toluene/Ethanol/Water | A biphasic system that facilitates the dissolution of both organic and inorganic reagents. |
| Temperature | 100°C | Provides sufficient thermal energy to drive the catalytic cycle efficiently. |
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, reacting an aryl halide with an amine.[6][7] This transformation is of paramount importance in medicinal chemistry as the resulting aryl amines are ubiquitous in pharmaceuticals.[8][9]
The success of the Buchwald-Hartwig amination is highly dependent on the choice of a sterically hindered and electron-rich phosphine ligand.[6][8] These ligands promote the reductive elimination step of the catalytic cycle, which is often the rate-limiting step.[7] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOt-Bu), is typically required to deprotonate the amine and facilitate its coordination to the palladium center.[10]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium(II) acetate [Pd(OAc)₂]
-
Xantphos or other suitable phosphine ligand
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq), the amine (1.2 mmol, 1.2 eq), and sodium tert-butoxide (1.4 mmol, 1.4 eq) to a flame-dried Schlenk tube equipped with a magnetic stir bar.
-
Catalyst Premixing: In a separate vial, dissolve Pd(OAc)₂ (0.02 mmol, 2 mol%) and the phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%) in anhydrous toluene (2 mL). Stir for 5 minutes.
-
Reaction Initiation: Add the catalyst solution to the Schlenk tube containing the reactants.
-
Reaction: Seal the Schlenk tube and heat the mixture to 80-110°C with vigorous stirring. Monitor the reaction by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Quench with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst System | Pd(OAc)₂ / Xantphos | A highly effective catalyst system for C-N bond formation with a broad substrate scope. |
| Base | NaOtBu | A strong, non-nucleophilic base necessary for amine deprotonation. |
| Solvent | Anhydrous Toluene | An inert, high-boiling solvent suitable for this transformation. |
| Atmosphere | Inert (Argon or N₂) | Essential to prevent oxidation and deactivation of the palladium catalyst. |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[11][12] The resulting arylalkynes are valuable intermediates for the synthesis of more complex molecules, including heterocycles.[13]
The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[11] The palladium catalyst undergoes oxidative addition with the aryl halide. The copper co-catalyst reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex.[14] An amine base is used to deprotonate the alkyne and to act as a solvent.[12] Copper-free versions of this reaction have also been developed to avoid potential issues with copper contamination.[15]
Caption: General workflow for a Sonogashira coupling reaction.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 mmol, 1.0 eq) and the terminal alkyne (1.2 mmol, 1.2 eq) in a mixture of THF (5 mL) and triethylamine (5 mL), add Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).
-
Degassing: Degas the mixture by bubbling argon through it for 15 minutes.
-
Reaction: Stir the reaction mixture at room temperature under an argon atmosphere until the starting material is consumed (as monitored by TLC).
-
Workup: Filter the reaction mixture through a pad of Celite to remove the triethylammonium iodide salt. Wash the Celite pad with ethyl acetate.
-
Extraction: Combine the filtrates and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 4-alkynyl-2-methoxyaniline.
| Parameter | Condition | Rationale |
| Catalyst System | Pd(PPh₃)₂Cl₂ / CuI | A classic and highly effective catalyst system for Sonogashira couplings.[11] |
| Base/Solvent | Triethylamine | Acts as both the base to deprotonate the alkyne and as a solvent. |
| Temperature | Room Temperature | The reaction is often efficient at room temperature, which is advantageous for sensitive substrates.[11] |
| Atmosphere | Inert (Argon or N₂) | Protects the catalysts and prevents oxidative side reactions. |
Advanced Applications: Intramolecular Cyclization Reactions
The derivatives obtained from the primary cross-coupling reactions can serve as precursors for constructing more complex heterocyclic systems through intramolecular cyclization. For instance, the 2-alkynylaniline derivatives synthesized via Sonogashira coupling are excellent substrates for cyclization to form indoles, a privileged scaffold in medicinal chemistry.[13][16]
Iodocyclization for the Synthesis of Substituted Indoles
Electrophilic cyclization of 2-alkynylanilines using molecular iodine is an effective method for the synthesis of 3-iodoindoles.[17] These iodo-substituted indoles can then be further functionalized using the cross-coupling reactions described above, allowing for the rapid generation of a library of diverse indole derivatives.
Caption: Synthesis of a 3-iodoindole via iodocyclization.
Materials:
-
4-Alkynyl-2-methoxyaniline derivative
-
Iodine (I₂)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
Procedure:
-
Reaction Setup: Dissolve the 4-alkynyl-2-methoxyaniline derivative (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask.
-
Reagent Addition: Add sodium bicarbonate (2.0 mmol) followed by a solution of iodine (1.2 mmol) in dichloromethane (5 mL) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Workup: Quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume the excess iodine.
-
Extraction: Separate the layers and extract the aqueous layer with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the 3-iodoindole derivative.
Conclusion and Future Outlook
This compound is a cornerstone intermediate for the synthesis of a vast array of novel chemical entities with significant potential in drug discovery and materials science. The palladium-catalyzed cross-coupling reactions detailed herein provide reliable and versatile methods for its derivatization. Furthermore, the products of these initial couplings can be readily transformed into complex heterocyclic systems, such as indoles and quinazolines, which are known to exhibit a wide range of biological activities.[18] The continued exploration of new catalytic systems and reaction conditions will undoubtedly expand the synthetic utility of this valuable building block, paving the way for the discovery of next-generation therapeutics and functional materials.
References
- 1. This compound [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Standard protocol for Suzuki coupling reactions using 4-Iodo-2-methoxyaniline.
An In-Depth Guide to Suzuki-Miyaura Cross-Coupling with 4-Iodo-2-methoxyaniline: Protocols and Mechanistic Insights
Introduction: The Strategic Importance of Biaryl Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and reliability in constructing carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool in the synthesis of complex molecules, particularly in the pharmaceutical, agrochemical, and materials science sectors.[1][3][4] Its power lies in the mild reaction conditions, tolerance of a wide array of functional groups, and the general stability and low toxicity of its organoboron reagents.[4]
This application note provides a detailed guide for researchers and drug development professionals on the standard protocol for Suzuki coupling reactions utilizing this compound. This substrate is a valuable building block, incorporating an electron-rich aromatic system with ortho- and para-substituents that can influence reactivity and subsequent molecular conformations. The presence of the free amine and methoxy group presents specific challenges and considerations, such as potential catalyst inhibition and the need for carefully optimized conditions, which this guide will address in detail.[4]
Pillar 1: The Mechanistic Core of the Suzuki-Miyaura Reaction
A fundamental understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[5] The generally accepted mechanism involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][5]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the electrophile (this compound). This step forms a Pd(II) complex. The reactivity of the aryl halide is crucial, with iodides being the most reactive (I > OTf > Br >> Cl), making this compound an excellent substrate for this initial step.[6]
-
Transmetalation : This is the step where the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) center. This process is critically dependent on the presence of a base.[2] The base activates the boronic acid, forming a more nucleophilic boronate species, which then facilitates the exchange of the halide on the palladium complex with the organic group from the boron reagent.[7][8]
-
Reductive Elimination : In the final step, the two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Pillar 2: A Validated Experimental Protocol
This section provides a robust, step-by-step methodology for the Suzuki coupling of this compound with a generic arylboronic acid. Adherence to these steps, particularly the maintenance of an inert atmosphere, is critical for success.
Materials and Reagents
-
Aryl Halide: this compound (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.2–1.5 equiv)
-
Palladium Pre-catalyst: PdCl₂(dppf) or Pd(PPh₃)₄ (1–5 mol%)
-
Base: K₃PO₄ or Cs₂CO₃ (2.0–3.0 equiv), finely ground
-
Solvent: Anhydrous 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Inert Gas: High-purity Nitrogen or Argon
-
Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer, hot plate, condenser, standard glassware for workup and purification.
Quantitative Data Summary: Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Aryl Halide:Boronic Acid Ratio | 1.0 : 1.2-1.5 | A slight excess of the boronic acid helps drive the reaction to completion and compensates for potential protodeboronation or homocoupling side reactions.[9] |
| Catalyst Loading | 1–5 mol% | Sufficient to ensure a reasonable reaction rate. Higher loadings may be needed for less reactive substrates but can increase costs and complicate purification. |
| Base Equivalents | 2.0–3.0 | Ensures complete activation of the boronic acid for efficient transmetalation.[2] |
| Solvent System | Dioxane/Water (4:1) | A polar aprotic solvent like dioxane solubilizes organic reagents, while water helps dissolve the inorganic base and facilitates the transmetalation step.[1][10] |
| Temperature | 80–100 °C | Provides the necessary thermal energy for the reaction to proceed at a practical rate. The optimal temperature may vary based on the specific substrates.[11] |
| Reaction Time | 4–24 hours | Monitored by TLC or LC-MS to determine completion. |
Step-by-Step Methodology
-
Reaction Setup (Inert Atmosphere is Crucial):
-
To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₃PO₄, 2.5 equiv), and the palladium pre-catalyst (e.g., PdCl₂(dppf), 3 mol%).
-
Seal the flask with a septum or cap.
-
Evacuate the flask under vacuum and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed. The active Pd(0) catalyst is highly sensitive to oxygen.[9]
-
-
Solvent Addition and Reaction Execution:
-
Using a syringe, add the degassed solvent system (e.g., 4:1 dioxane:water) to the flask under a positive pressure of inert gas. Solvents should be thoroughly degassed beforehand by sparging with inert gas for 20-30 minutes or via freeze-pump-thaw cycles.[9]
-
Place the flask in a preheated oil bath or heating mantle set to the desired temperature (e.g., 90 °C).
-
Stir the reaction mixture vigorously for the specified time (e.g., 12 hours) or until completion is confirmed by TLC or LC-MS analysis.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
-
Experimental Workflow Diagram
Caption: A standard workflow for the Suzuki-Miyaura cross-coupling reaction.
Pillar 3: Troubleshooting and Optimization
Even with a robust protocol, challenges can arise. A logical approach to troubleshooting is essential for optimizing reaction outcomes.
| Common Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst (Oxidized Pd(0))2. Insufficient Base Strength/Solubility3. Poor Reagent Quality (e.g., wet solvent) | 1. Ensure rigorous exclusion of oxygen via proper degassing and inert atmosphere techniques.[9]2. Switch to a stronger or more soluble base (e.g., Cs₂CO₃, K₃PO₄). Ensure the base is finely powdered.[9]3. Use anhydrous solvents and dry reagents. Consider using boronate esters, which can be more stable.[1] |
| Protodeboronation Side Product | Presence of water or protic sources leading to cleavage of the C-B bond. | 1. Use thoroughly dried solvents and reagents.[9]2. Minimize reaction time once the starting material is consumed. |
| Homocoupling of Boronic Acid | Often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II). | 1. Strictly exclude oxygen from the reaction.[9]2. Avoid using a large excess of the boronic acid. Optimize stoichiometry (1.1-1.2 equiv is often sufficient). |
| Difficult Purification | Residual palladium catalyst or ligand byproducts. | 1. After the aqueous workup, consider washing the organic layer with an aqueous solution of a thiol-containing reagent (e.g., sodium thiomethoxide) or filtering through a silica plug to scavenge palladium. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a highly effective method for synthesizing valuable biaryl compounds. Success hinges on a solid understanding of the catalytic cycle and meticulous attention to experimental detail, especially the rigorous exclusion of oxygen and water. By selecting the appropriate catalyst, base, and solvent system, and by employing the robust protocol outlined herein, researchers can confidently and efficiently access a wide range of substituted biarylanilines for applications in drug discovery and materials science.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
Application Notes & Protocols for the Buchwald-Hartwig Amination of 4-Iodo-2-methoxyaniline
Introduction: The Strategic Importance of C-N Bond Formation
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and efficient palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has revolutionized the synthesis of arylamines, which are pivotal structural motifs in pharmaceuticals, agrochemicals, and functional materials. For researchers and professionals in drug development, mastering this reaction is crucial for the rapid and reliable synthesis of new chemical entities.
This guide provides an in-depth technical overview and a detailed protocol for the Buchwald-Hartwig amination of 4-iodo-2-methoxyaniline. This substrate presents a unique combination of an electron-rich aniline ring and a reactive aryl iodide, making it an excellent candidate for C-N cross-coupling. We will explore the mechanistic nuances, critical reaction parameters, and a step-by-step protocol to ensure successful and reproducible outcomes.
Mechanistic Insights: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species.[1][2] Understanding this mechanism is key to troubleshooting and optimizing the reaction.
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl iodide to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine substrate then coordinates to the Pd(II) center. A base is crucial in this step to deprotonate the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired arylamine product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.
A potential side reaction is β-hydride elimination, which can be more prevalent with certain amines. The choice of a suitable bulky phosphine ligand is critical to promote the desired reductive elimination over this competing pathway.
Diagram of the Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Amination of this compound
This protocol provides a general procedure for the coupling of this compound with a representative primary amine, aniline. This can be adapted for other primary and secondary amines with appropriate optimization.
Reagents and Materials
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 62654-17-5 | 249.05 | 1.0 | 1.0 |
| Aniline | 62-53-3 | 93.13 | 1.2 | 1.2 |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 | 0.02 | 0.02 |
| XPhos | 564483-18-7 | 476.65 | 0.04 | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 1.4 | 1.4 |
| Anhydrous Toluene | 108-88-3 | 92.14 | 5 mL | - |
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 249 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), and XPhos (0.04 mmol, 19.1 mg).
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
-
Addition of Reagents:
-
Under a positive pressure of inert gas, add sodium tert-butoxide (1.4 mmol, 134.5 mg).
-
Add anhydrous toluene (5 mL) via syringe.
-
Finally, add aniline (1.2 mmol, 0.11 mL) via syringe.
-
-
Reaction Execution:
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired N-(4-amino-3-methoxyphenyl)aniline.
-
Experimental Workflow Diagram
Caption: A streamlined workflow for the Buchwald-Hartwig amination.
Key Considerations and Troubleshooting
The success of the Buchwald-Hartwig amination is highly dependent on several factors. Careful attention to these details can significantly improve yield and reproducibility.
| Parameter | Rationale and Expert Insights | Troubleshooting |
| Catalyst and Ligand | The choice of a bulky, electron-rich phosphine ligand like XPhos is crucial for promoting the reductive elimination of the product and preventing catalyst decomposition. The Pd₂(dba)₃ is a common and effective Pd(0) source. | Low Conversion: Increase catalyst/ligand loading. Screen other biarylphosphine ligands (e.g., RuPhos, BrettPhos). |
| Base | A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine in the catalytic cycle. Weaker bases may result in slow or incomplete reactions. | Side Product Formation: If the substrate is base-sensitive, consider a weaker inorganic base like K₃PO₄ or Cs₂CO₃, although this may require higher temperatures or longer reaction times. |
| Solvent | Anhydrous, deoxygenated toluene is a standard solvent. The choice of solvent can influence the solubility of the iodide salt byproduct, which can sometimes inhibit the catalyst. | Inconsistent Results: Ensure the solvent is rigorously dried and deoxygenated. Consider alternative solvents like dioxane or t-BuOH. |
| Atmosphere | The Pd(0) catalyst is sensitive to oxygen. Maintaining an inert atmosphere throughout the reaction is critical to prevent catalyst oxidation and deactivation. | Reaction Failure: Ensure all glassware is oven-dried and the inert gas source is of high purity. |
Expected Analytical Data for N-(4-amino-3-methoxyphenyl)aniline
-
¹H NMR (400 MHz, CDCl₃):
-
Aromatic protons: Multiplets in the range of δ 6.5-7.5 ppm.
-
-OCH₃ protons: A singlet around δ 3.8-3.9 ppm.
-
-NH₂ and -NH- protons: Broad singlets that may be exchangeable with D₂O.
-
-
¹³C NMR (101 MHz, CDCl₃):
-
Aromatic carbons: Signals in the range of δ 110-150 ppm.
-
-OCH₃ carbon: A signal around δ 55-56 ppm.
-
-
Mass Spectrometry (ESI):
-
Expected [M+H]⁺: m/z = 215.11
-
Safety Precautions
-
Palladium Compounds: Palladium catalysts can be toxic and should be handled in a well-ventilated fume hood.
-
Sodium tert-butoxide: This is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Toluene: Toluene is a flammable and volatile organic solvent. All operations should be conducted in a fume hood away from ignition sources.
References
Experimental procedures for palladium-catalyzed cross-coupling with 4-Iodo-2-methoxyaniline.
An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions with 4-Iodo-2-methoxyaniline
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of this compound in Synthesis
In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is paramount. This compound stands out as a particularly valuable building block. The electron-donating methoxy and amino groups modulate the electronic properties of the aromatic ring, while the iodo-substituent provides a highly reactive handle for palladium-catalyzed cross-coupling reactions. The high reactivity of the carbon-iodine bond often permits the use of milder reaction conditions compared to less reactive aryl bromides or chlorides.[1]
This guide provides researchers, scientists, and drug development professionals with a comprehensive set of application notes and detailed protocols for leveraging this compound in three of the most powerful cross-coupling transformations: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. Beyond mere procedural steps, we delve into the causality behind reagent selection and reaction design to empower users to adapt and optimize these methods for their specific synthetic challenges.
Core Principles: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, a feat recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[2][3] These reactions predominantly follow a common mechanistic pathway, a catalytic cycle involving palladium in the Pd(0) and Pd(II) oxidation states.[2][4][5]
The cycle is generally understood to proceed via three fundamental steps:
-
Oxidative Addition : The active, coordinatively unsaturated Pd(0) catalyst reacts with the aryl halide (Ar-X), in this case, this compound, cleaving the C-I bond and forming a Pd(II) intermediate.[2][4][6]
-
Transmetalation (or equivalent) : The second coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium(II) center.[2][7] This step is often facilitated by a base.[8] In reactions like the Heck or Buchwald-Hartwig, this step is replaced by migratory insertion or coordination and deprotonation of the nucleophile, respectively.
-
Reductive Elimination : The two organic fragments coupled on the palladium center are expelled as the final product.[4][6] This step regenerates the catalytically active Pd(0) species, allowing the cycle to begin anew.[2]
The efficiency and success of this cycle are profoundly influenced by the choice of ligands, bases, and solvents, which modulate the stability and reactivity of the palladium intermediates.[9][10]
Protocol 1: Suzuki-Miyaura Coupling for C(sp²)–C(sp²) Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its operational simplicity, broad functional group tolerance, and the low toxicity of its boron-based reagents.[11][12] It is exceptionally effective for creating biaryl linkages, a common motif in pharmaceuticals.
Experimental Workflow: A Visual Guide
Detailed Protocol
This protocol describes the coupling of this compound with a generic arylboronic acid.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate, tribasic (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Standard oven-dried glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 263 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (424 mg, 2.0 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Under a positive flow of inert gas, add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol).
-
Add anhydrous, degassed 1,4-dioxane (5 mL).
-
Degas the resulting suspension by bubbling argon through the mixture for 15 minutes.[12][13]
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.
-
Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (15 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.
Data & Optimization
| Parameter | Condition | Rationale & Reference |
| Catalyst | Pd(OAc)₂ / SPhos | Pd(OAc)₂ is a common, air-stable Pd(II) precatalyst that is reduced in situ to active Pd(0).[14][15] SPhos is a bulky, electron-rich biaryl phosphine ligand that promotes efficient oxidative addition and reductive elimination, particularly for challenging substrates.[10] |
| Base | K₃PO₄ | An effective base for activating the boronic acid for transmetalation without being overly harsh on sensitive functional groups.[8][16] Carbonate bases (K₂CO₃, Cs₂CO₃) are also common alternatives.[17] |
| Solvent | 1,4-Dioxane | A polar aprotic solvent that effectively dissolves the reagents and is stable at the required reaction temperatures. Anhydrous conditions are crucial. Toluene or THF can also be used. |
| Temperature | 100 °C | Provides sufficient thermal energy to drive the catalytic cycle efficiently. The C-I bond's high reactivity may allow for lower temperatures in some cases. |
Protocol 2: Sonogashira Coupling for C(sp²)–C(sp) Bond Formation
The Sonogashira reaction is a highly reliable method for coupling terminal alkynes with aryl halides, creating arylalkyne structures that are prevalent in materials science and as precursors for more complex heterocyclic systems.[18] The reaction typically employs a dual-catalyst system of palladium and copper(I).[19]
Detailed Protocol
This protocol details the coupling of this compound with a terminal alkyne.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard oven-dried glassware, magnetic stirrer, and inert atmosphere setup
Procedure:
-
To an oven-dried Schlenk flask, add this compound (263 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF (8 mL) and triethylamine (0.42 mL, 3.0 mmol).
-
Add the terminal alkyne (1.5 mmol) dropwise via syringe.
-
Stir the reaction at room temperature for 12-24 hours. If the reaction is sluggish, gentle heating to 40-50 °C may be beneficial. Monitor progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Redissolve the residue in ethyl acetate (25 mL) and wash with saturated aqueous ammonium chloride (2 x 15 mL) to remove copper salts, followed by brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data & Optimization
| Parameter | Condition | Rationale & Reference |
| Catalyst System | PdCl₂(PPh₃)₂ / CuI | A classic and robust catalyst system. The palladium complex drives the main cross-coupling cycle, while the copper(I) cocatalyst is believed to form a copper acetylide intermediate, which facilitates the transmetalation step.[18][20] |
| Base | Triethylamine (Et₃N) | Serves a dual role: it acts as the solvent and as the base required to deprotonate the terminal alkyne, forming the reactive acetylide species.[20] It also neutralizes the HI generated during the reaction. |
| Solvent | THF | A common solvent that provides good solubility for the reactants. DMF or acetonitrile can also be used. |
| Temperature | Room Temperature | The high reactivity of the aryl iodide often allows the reaction to proceed efficiently at ambient temperature, preserving thermally sensitive functional groups.[18] |
Protocol 3: Buchwald-Hartwig Amination for C(sp²)–N Bond Formation
The Buchwald-Hartwig amination has become an indispensable tool for constructing carbon-nitrogen bonds, a transformation that was historically challenging.[21][22] It allows for the coupling of aryl halides with a vast array of primary and secondary amines, amides, and other nitrogen nucleophiles.[23][24]
Detailed Protocol
This protocol describes the coupling of this compound with a primary or secondary amine.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (3.5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Standard oven-dried glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (glovebox recommended for weighing reagents)
Procedure:
-
Inside a glovebox: To an oven-dried vial or Schlenk flask, add Pd₂(dba)₃ (13.7 mg, 0.015 mmol), XPhos (16.7 mg, 0.035 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Add this compound (263 mg, 1.0 mmol).
-
Seal the vessel, remove it from the glovebox, and add anhydrous toluene (5 mL) followed by the amine (1.2 mmol) via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 8-16 hours, monitoring by TLC or LC-MS.
-
Cool the mixture to room temperature and quench by adding saturated aqueous ammonium chloride (10 mL).
-
Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data & Optimization
| Parameter | Condition | Rationale & Reference |
| Catalyst | Pd₂(dba)₃ / XPhos | Pd₂(dba)₃ is a stable Pd(0) source. XPhos is a highly effective bulky, electron-rich biaryl phosphine ligand from the Buchwald group, specifically designed to facilitate the challenging C-N reductive elimination step.[23][25] |
| Base | NaOtBu | A strong, non-nucleophilic base required to deprotonate the amine, forming the palladium-amido intermediate necessary for reductive elimination.[24] Other bases like K₃PO₄ or LiHMDS can be used for base-sensitive substrates. |
| Solvent | Toluene | A non-polar solvent ideal for this transformation, as it is stable at high temperatures and does not interfere with the catalytic cycle. |
| Temperature | 100-110 °C | Higher temperatures are often necessary to promote the reductive elimination of the C-N bond, which is typically the rate-limiting step in the cycle. |
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. fiveable.me [fiveable.me]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 6. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 7. nobelprize.org [nobelprize.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jmcct.com [jmcct.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 15. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. Redirecting [linkinghub.elsevier.com]
- 17. researchgate.net [researchgate.net]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. youtube.com [youtube.com]
- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 22. research.rug.nl [research.rug.nl]
- 23. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Application Notes and Protocols: The Strategic Use of 4-Iodo-2-methoxyaniline in the Synthesis of Active Pharmaceutical Ingredients
Introduction: The Versatility of a Substituted Aniline in Modern Drug Synthesis
In the landscape of pharmaceutical development, the strategic selection of starting materials and intermediates is paramount to the efficient and robust synthesis of Active Pharmaceutical Ingredients (APIs). 4-Iodo-2-methoxyaniline, a readily available substituted aniline, has emerged as a critical building block in medicinal chemistry. Its utility stems from the orthogonal reactivity of its functional groups: an amine that can participate in nucleophilic substitution or amide bond formation, a methoxy group that influences the electronic properties of the aromatic ring, and an iodo substituent that serves as a highly efficient handle for palladium-catalyzed cross-coupling reactions.[1] This trifecta of functionalities makes this compound a versatile synthon for the construction of complex molecular architectures, particularly those found in targeted therapies such as tyrosine kinase inhibitors.
This guide provides an in-depth exploration of the application of this compound in API synthesis, with a focus on its role in constructing the core structures of quinazoline-based tyrosine kinase inhibitors. We will delve into the mechanistic underpinnings of key synthetic transformations, provide detailed, field-proven protocols for its use in Suzuki and Buchwald-Hartwig cross-coupling reactions, and present a representative synthesis of a key pharmacophore.
Core Applications in API Synthesis: A Focus on Tyrosine Kinase Inhibitors
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved tyrosine kinase inhibitors used in oncology.[2][3] The synthesis of these complex molecules often relies on the sequential and highly controlled formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This compound is an ideal starting material for introducing a substituted aniline moiety into these structures, a common feature in many potent inhibitors.[4][5]
The general strategy involves the use of the iodo group for a palladium-catalyzed cross-coupling reaction to form a biaryl system, followed by further functionalization of the aniline nitrogen. The two most powerful and widely adopted methods for this purpose are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[6][7][8]
The Suzuki-Miyaura Coupling: Forging the Biaryl Core
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[8][9] The high reactivity of the carbon-iodine bond in this compound makes it an excellent substrate for this transformation, often allowing for milder reaction conditions compared to bromo or chloro-analogs.[10]
Mechanistic Rationale for Experimental Choices
The catalytic cycle of the Suzuki-Miyaura reaction dictates the selection of reagents and conditions.
-
Palladium Catalyst: A low-valent palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or is used directly as a Pd(0) complex such as Pd(PPh₃)₄. The choice of ligand is critical for stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle. Bulky, electron-rich phosphine ligands are often employed to promote oxidative addition and reductive elimination.
-
Base: A base is required to activate the organoboron species, typically a boronic acid or its ester, forming a more nucleophilic boronate complex. This facilitates the transmetalation step, where the organic group is transferred from boron to the palladium center. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact the reaction rate and yield, and is often dependent on the specific substrates and solvent system.[8]
-
Solvent: The reaction is often carried out in a mixture of an organic solvent (e.g., toluene, dioxane, DMF) and water. The aqueous phase is necessary to dissolve the inorganic base, while the organic phase solubilizes the substrates and catalyst.
Protocol 1: Representative Suzuki-Miyaura Coupling of this compound with a Quinazoline Boronic Ester
This protocol describes a representative synthesis of a 6-(2-methoxyphenyl)quinazoline core, a common structural motif in tyrosine kinase inhibitors.
Experimental Workflow
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Materials
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 249.05 | 1.0 | 1.0 |
| Quinazoline-6-boronic acid pinacol ester | 258.11 | 1.2 | 1.2 |
| Pd(dppf)Cl₂ | 816.64 | 0.05 | 0.05 |
| K₂CO₃ | 138.21 | 2.0 | 2.0 |
| Toluene | - | 10 mL | - |
| Water | - | 2 mL | - |
Step-by-Step Procedure
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (249 mg, 1.0 mmol), quinazoline-6-boronic acid pinacol ester (310 mg, 1.2 mmol), Pd(dppf)Cl₂ (41 mg, 0.05 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Add degassed toluene (10 mL) and degassed water (2 mL) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 6-(2-methoxyphenyl)quinazoline.
The Buchwald-Hartwig Amination: Constructing the C-N Bond
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, typically between an aryl halide and an amine.[6][7] This reaction is instrumental in the synthesis of many APIs, allowing for the direct formation of arylamines under relatively mild conditions. The reactivity of this compound makes it a suitable substrate for this transformation, enabling the coupling of the aniline nitrogen to another aromatic or heteroaromatic ring.
Mechanistic Considerations for Protocol Design
The catalytic cycle of the Buchwald-Hartwig amination informs the choice of reaction parameters.[11]
-
Palladium Precatalyst and Ligand: A Pd(0) species is the active catalyst. Precatalysts such as Pd₂(dba)₃ or Pd(OAc)₂ are commonly used. The choice of ligand is crucial and often dictates the success of the reaction. Bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, RuPhos, BrettPhos) are frequently employed to facilitate the catalytic cycle, particularly the reductive elimination step.[3]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the corresponding amide which then participates in the catalytic cycle. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃). The choice of base must be compatible with the functional groups present in the substrates.[12]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to ensure a water-free environment, as water can interfere with the catalytic cycle.
Protocol 2: Representative Buchwald-Hartwig Amination of this compound
This protocol outlines a representative synthesis where the amino group of this compound is coupled with a heteroaryl chloride, a key step in building more complex API scaffolds.
Experimental Workflow
Caption: General workflow for the Buchwald-Hartwig amination reaction.
Materials
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 4-Chloro-7-methoxyquinazoline | 194.61 | 1.0 | 1.0 |
| This compound | 249.05 | 1.1 | 1.1 |
| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 |
| Xantphos | 578.68 | 0.08 | 0.08 |
| Cs₂CO₃ | 325.82 | 1.5 | 1.5 |
| Toluene (anhydrous) | - | 10 mL | - |
Step-by-Step Procedure
-
In a glovebox, add 4-chloro-7-methoxyquinazoline (195 mg, 1.0 mmol), this compound (274 mg, 1.1 mmol), Pd₂(dba)₃ (18 mg, 0.02 mmol), Xantphos (46 mg, 0.08 mmol), and Cs₂CO₃ (489 mg, 1.5 mmol) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Seal the tube with a septum, remove it from the glovebox, and connect it to a Schlenk line.
-
Add anhydrous and degassed toluene (10 mL) via syringe.
-
Place the tube in a preheated oil bath at 110 °C and stir the mixture vigorously for 18-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the desired N-(4-iodo-2-methoxyphenyl)-7-methoxyquinazolin-4-amine.
Conclusion and Future Outlook
This compound is a powerful and versatile building block in the synthesis of APIs, particularly in the construction of complex heterocyclic scaffolds such as those found in tyrosine kinase inhibitors. Its utility is primarily leveraged through palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The protocols provided in this guide offer robust starting points for the application of this valuable synthon in drug discovery and development. As the demand for more complex and highly functionalized APIs continues to grow, the strategic use of well-defined building blocks like this compound will remain a cornerstone of efficient and innovative synthetic strategies.
References
- 1. This compound [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. CN102675133A - Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition - Google Patents [patents.google.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. 338454-80-1|this compound|BLD Pharm [bldpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. real.mtak.hu [real.mtak.hu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. d-nb.info [d-nb.info]
Optimal reaction conditions for cross-coupling of 4-Iodo-2-methoxyaniline.
An Application Guide to Optimized Cross-Coupling Reactions of 4-Iodo-2-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a highly versatile aromatic building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its structure, featuring an iodo group for cross-coupling, an electron-donating methoxy group, and a nucleophilic amino group, allows for diverse and strategic functionalization. The carbon-iodine bond is the most reactive among aryl halides in palladium-catalyzed cross-coupling reactions, making it an excellent substrate for forming new carbon-carbon and carbon-nitrogen bonds.[1] This reactivity is primarily governed by the carbon-halogen (C-X) bond strength, where the C-I bond is the weakest, facilitating the often rate-determining oxidative addition step in the catalytic cycle.[1]
This guide provides an in-depth exploration of optimal reaction conditions for various cross-coupling reactions involving this compound. We will delve into the mechanistic rationale behind the selection of catalysts, ligands, bases, and solvents, offering field-proven insights to guide your synthetic strategies.
General Considerations for an Electron-Rich Substrate
The presence of both the amino (-NH2) and methoxy (-OCH3) groups renders the aromatic ring of this compound electron-rich. This electronic property can pose a challenge for the oxidative addition of the aryl iodide to the palladium(0) catalyst.[2] To overcome this, the use of bulky, electron-rich phosphine ligands is often crucial. These ligands stabilize the palladium center, promote the oxidative addition step, and enhance the rate of the subsequent reductive elimination to afford the desired product.[3][4]
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming biaryl structures by coupling an organohalide with an organoboron compound.[5] For this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents.
Mechanistic Insight
The catalytic cycle begins with the oxidative addition of this compound to a Pd(0) complex. The resulting Pd(II) species then undergoes transmetalation with a boronate complex, which is formed by the reaction of the boronic acid with a base. The final step is reductive elimination, which yields the coupled product and regenerates the active Pd(0) catalyst.[6]
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Optimized Reaction Conditions
The selection of a suitable catalyst, ligand, and base is critical for achieving high yields.
| Parameter | Recommended Condition | Rationale & Reference |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | Common, reliable Pd(II) and Pd(0) precatalysts that form the active Pd(0) species in situ.[6] |
| Ligand | XPhos, SPhos, or RuPhos | Bulky, electron-rich biaryl phosphine ligands that accelerate oxidative addition and reductive elimination for electron-rich aryl halides.[2][7] |
| Base | K₃PO₄ or Cs₂CO₃ | Moderately strong bases that are effective in the transmetalation step without causing significant side reactions.[7] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, or THF/H₂O (e.g., 4:1 ratio) | Aprotic organic solvents with water facilitate the dissolution of the base and the boronic acid.[7][8] |
| Temperature | 80-110 °C | Sufficient to drive the reaction to completion in a reasonable timeframe. |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and K₃PO₄ (2.0 mmol, 2.0 eq).
-
Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%). Add this mixture to the Schlenk flask.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add 5 mL of a degassed 4:1 mixture of toluene and water.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds between aryl halides and amines.[4][9] This allows for the synthesis of diarylamines or N-alkylanilines from this compound.
Mechanistic Insight
Similar to the Suzuki coupling, the reaction is initiated by the oxidative addition of the aryl iodide to Pd(0). The resulting palladium(II) complex then reacts with the amine in the presence of a strong base to form a palladium amido complex. Reductive elimination from this complex yields the desired arylamine product and regenerates the Pd(0) catalyst.[4][10]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Optimized Reaction Conditions
The choice of ligand and a strong, non-nucleophilic base are critical for this transformation.[11]
| Parameter | Recommended Condition | Rationale & Reference |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | Standard precatalysts for generating the active Pd(0) species.[12] |
| Ligand | XPhos or BrettPhos | Bulky, electron-rich phosphine ligands are essential for promoting the coupling of electron-rich aryl halides and preventing β-hydride elimination with alkylamines.[13] |
| Base | NaOtBu or LHMDS | Strong, non-nucleophilic bases are required to deprotonate the amine and facilitate the formation of the palladium amido complex.[11][14] |
| Solvent | Toluene or Dioxane | Anhydrous, non-polar aprotic solvents are preferred to prevent catalyst deactivation and side reactions.[9] |
| Temperature | 80-110 °C | Typical temperature range to ensure a reasonable reaction rate. |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 eq).
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 eq), the desired primary or secondary amine (1.2 mmol, 1.2 eq), and 5 mL of anhydrous toluene.
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.
-
Purification: Wash the filtrate with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, concentrate, and purify the residue by column chromatography.
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes.[15] This reaction is unique in its use of a dual catalytic system, typically involving palladium and copper(I).[16]
Mechanistic Insight
The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of this compound to Pd(0) is followed by transmetalation with a copper(I) acetylide species. This copper acetylide is generated in the copper cycle, where the terminal alkyne reacts with a Cu(I) salt in the presence of a base. Reductive elimination from the palladium complex yields the final product.[15]
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Optimized Reaction Conditions
Mild conditions can often be employed, especially given the high reactivity of the iodo-substrate.
| Parameter | Recommended Condition | Rationale & Reference |
| Palladium Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Highly effective and commonly used catalysts for Sonogashira couplings.[15] |
| Copper Co-catalyst | CuI (1-5 mol%) | The copper(I) iodide is essential for the formation of the copper acetylide intermediate.[16] |
| Base | Et₃N, i-Pr₂NH, or DBU | An amine base is required to deprotonate the terminal alkyne and act as a solvent or co-solvent.[17] |
| Solvent | THF, DMF, or the amine base itself | Anhydrous polar aprotic solvents are typically used. |
| Temperature | Room Temperature to 60 °C | The high reactivity of the iodoaniline often allows for milder reaction temperatures. |
Detailed Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 1.0 eq), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).
-
Reagent Addition: Evacuate and backfill the flask with argon. Add 5 mL of anhydrous THF and 2 mL of triethylamine. Add the terminal alkyne (1.1 mmol, 1.1 eq) via syringe.
-
Reaction: Stir the mixture at room temperature for 8-16 hours. Monitor the reaction by TLC. If the reaction is sluggish, gentle heating to 40-50 °C may be applied.
-
Work-up: Once complete, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (25 mL) and wash with saturated aqueous NH₄Cl solution (to remove copper salts) and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.
Heck Reaction: Vinylation of Aryl Halides
The Heck reaction couples aryl halides with alkenes to form substituted alkenes, offering a powerful method for C-C bond formation.[18] It is particularly useful for introducing vinyl groups onto the aniline scaffold.
Mechanistic Insight
The cycle involves oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination step releases the substituted alkene product and forms a palladium-hydride species. The base then regenerates the Pd(0) catalyst from this species.[19]
Caption: Catalytic cycle for the Mizoroki-Heck reaction.
Optimized Reaction Conditions
| Parameter | Recommended Condition | Rationale & Reference |
| Palladium Catalyst | Pd(OAc)₂ | A highly effective and common precatalyst for Heck reactions.[20] |
| Ligand | PPh₃ or phosphine-free conditions | For highly reactive substrates like iodoanilines, phosphine ligands may not be strictly necessary, simplifying the reaction. If needed, PPh₃ is a standard choice.[18][21] |
| Base | Et₃N, K₂CO₃, or DIPEA | An organic or inorganic base is required to neutralize the HI generated and regenerate the catalyst.[20][21] |
| Solvent | DMF, NMP, or Acetonitrile | Polar aprotic solvents are generally used to facilitate the reaction. |
| Temperature | 80-120 °C | Higher temperatures are typically required for the Heck reaction compared to other couplings. |
Detailed Experimental Protocol: Heck Reaction
-
Reaction Setup: In a sealable pressure tube, combine this compound (1.0 mmol, 1.0 eq), Pd(OAc)₂ (0.02 mmol, 2 mol%), and K₂CO₃ (1.5 mmol, 1.5 eq).
-
Reagent Addition: Add the desired alkene (e.g., n-butyl acrylate, 1.5 mmol, 1.5 eq) and 5 mL of anhydrous DMF.
-
Reaction: Seal the tube tightly and heat the mixture to 100 °C for 6-12 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
General Experimental Workflow
The following diagram illustrates a typical workflow for the cross-coupling reactions described.
Caption: General laboratory workflow for cross-coupling reactions.
Conclusion
The strategic functionalization of this compound via cross-coupling reactions provides a powerful platform for the synthesis of complex molecules. The high reactivity of the carbon-iodine bond allows for a wide range of transformations under relatively mild conditions. The key to success lies in the judicious selection of ligands and reaction parameters to accommodate the electron-rich nature of the substrate. By understanding the underlying mechanisms and leveraging the optimized protocols presented in this guide, researchers can efficiently access a diverse array of novel aniline derivatives for applications in drug discovery and materials science.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. books.rsc.org [books.rsc.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. A Convenient, Efficient, and Inexpensive Copper(I) Complex Catalyzed Sonogashira Cross-Coupling of o-Iodoanilines with Terminal Alkynes [organic-chemistry.org]
- 18. Heck reaction - Wikipedia [en.wikipedia.org]
- 19. Heck Reaction [organic-chemistry.org]
- 20. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 21. BJOC - Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions [beilstein-journals.org]
Application Notes & Protocols: A Step-by-Step Guide for N-Arylation Reactions with 4-Iodo-2-methoxyaniline
Abstract
This comprehensive guide provides detailed application notes and step-by-step protocols for the N-arylation of 4-iodo-2-methoxyaniline, a key building block in pharmaceutical and materials science research. Recognizing the critical need for robust and reproducible methods for carbon-nitrogen (C-N) bond formation, this document focuses on two of the most powerful and widely adopted catalytic systems: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, causality-driven experimental choices, and field-proven insights to ensure successful synthetic outcomes. We delve into the mechanistic underpinnings of each reaction, provide guidance on reagent selection, and present detailed, validated protocols. Furthermore, a troubleshooting section is included to address common challenges, empowering chemists to optimize their reactions effectively.
Introduction: The Strategic Importance of N-Arylation
The construction of C-N bonds to form arylamines is a cornerstone of modern organic synthesis, largely because this moiety is a ubiquitous feature in a vast array of pharmaceuticals, agrochemicals, and functional materials.[4] this compound is a particularly valuable substrate due to its dual functionality: a nucleophilic amino group ready for arylation and an iodo-substituent that serves as an excellent reactive handle for further cross-coupling transformations.
Traditional methods for arylamine synthesis often suffer from harsh conditions and limited substrate scope.[1] The advent of transition metal-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination and modern Ullmann-type condensations, has revolutionized this field, offering milder conditions, broader functional group tolerance, and superior yields.[1][2]
Choosing the Right Catalytic Path: Palladium vs. Copper
The choice between a Palladium or Copper-based system is a critical decision dictated by substrate scope, functional group tolerance, cost, and desired reaction conditions.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: Renowned for its exceptional versatility and broad functional group tolerance.[5][6] It typically operates under milder conditions than traditional Ullmann reactions and is often the first choice for complex substrates. However, palladium catalysts and the specialized phosphine ligands required can be costly.[7][8]
-
Copper-Catalyzed Ullmann Condensation: A classical and cost-effective method.[2][3] While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols using catalytic copper sources with ligands have significantly improved their scope and mildness.[4][9][10] They can be particularly effective for electron-deficient aryl halides and certain nitrogen heterocycles.
Protocol I: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol details a reliable method for the N-arylation of a primary amine with this compound using a palladium catalyst and a biarylphosphine ligand.
Principle & Mechanism
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a Pd(0) species.[1][5] The key steps are:
-
Oxidative Addition: The aryl halide (Ar-X) adds to the Pd(0) complex to form a Pd(II) species.[11][12]
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed as the product is eliminated, regenerating the active Pd(0) catalyst.[11]
Reagent Selection & Rationale
| Component | Recommendation | Rationale & Key Considerations |
| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ | Pd₂(dba)₃ is a stable Pd(0) source. Pd(OAc)₂ is a common Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[5][13] |
| Ligand | Xantphos or BINAP | Bidentate phosphine ligands are crucial for stabilizing the catalyst and promoting reductive elimination.[1][14] Xantphos, with its large bite angle, is often effective in preventing β-hydride elimination and promoting the desired coupling.[13] |
| Base | Cs₂CO₃ (Caesium Carbonate) or K₃PO₄ (Potassium Phosphate) | A strong, non-nucleophilic base is required for the deprotonation step. Cs₂CO₃ is often preferred due to its good solubility in organic solvents.[15] Weaker bases can be used for base-sensitive substrates, though reaction rates may be slower.[5][15] |
| Solvent | Toluene or Dioxane | Anhydrous, deoxygenated, non-protic solvents are essential to prevent catalyst deactivation and side reactions. Toluene is a common choice.[16] |
| Amine Coupling Partner | Primary or Secondary Amines | The reaction is broadly applicable to a wide range of amines.[6] |
Step-by-Step Experimental Protocol
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine coupling partner (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
Xantphos (0.04 mmol, 4 mol%)
-
Cs₂CO₃ (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed Toluene (5 mL)
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation: In a nitrogen-filled glovebox, add this compound, the amine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to the Schlenk tube.
-
Solvent Addition: Outside the glovebox (if necessary), add the anhydrous, degassed toluene via syringe under a positive pressure of inert gas.
-
Reaction Setup: Seal the Schlenk tube securely.
-
Heating: Place the tube in a preheated oil bath or heating block at 100-110 °C.
-
Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 12 to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated product.[17]
Protocol II: Copper-Catalyzed Ullmann Condensation
This protocol provides a modern, ligand-accelerated approach to the Ullmann N-arylation, which proceeds under milder conditions than traditional methods.[9]
Principle & Mechanism
The modern Ullmann condensation is believed to proceed through a Cu(I)/Cu(III) catalytic cycle, although the exact mechanism can be complex and substrate-dependent.[18] A plausible pathway involves:
-
Formation of Copper Amide: The Cu(I) catalyst reacts with the amine in the presence of a base to form a copper(I) amide complex.[2]
-
Oxidative Addition: The aryl iodide adds to the copper(I) amide, likely forming a transient Cu(III) intermediate.[18]
-
Reductive Elimination: The C-N bond is formed, releasing the N-arylated product and regenerating the active Cu(I) species.[9][19]
Reagent Selection & Rationale
| Component | Recommendation | Rationale & Key Considerations |
| Copper Source | CuI (Copper(I) Iodide) | CuI is an inexpensive and highly effective Cu(I) source for these reactions.[10] Other sources like CuO nanoparticles have also been reported.[4][20] |
| Ligand | L-Proline or 1,10-Phenanthroline | Simple, inexpensive ligands like amino acids or diamines can significantly accelerate the reaction, allowing for lower temperatures and catalyst loadings compared to ligand-free systems.[9][10][21] |
| Base | K₂CO₃ (Potassium Carbonate) | A moderately strong base is typically sufficient for the ligand-accelerated Ullmann reaction. It is cost-effective and easy to handle. |
| Solvent | DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide) | High-boiling polar aprotic solvents are generally required to facilitate the reaction, though modern systems have lowered the temperature requirements.[2][22] |
| Arylating Agent | Aryl Halide (e.g., Iodobenzene, Bromobenzene) | Aryl iodides are typically more reactive than bromides or chlorides in Ullmann-type reactions.[2][9] |
Step-by-Step Experimental Protocol
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.1 mmol, 1.1 equiv)
-
CuI (0.1 mmol, 10 mol%)
-
L-Proline (0.2 mmol, 20 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv)
-
Anhydrous DMSO (4 mL)
-
Reaction vial with a magnetic stir bar and a screw cap
Procedure:
-
Preparation: To the reaction vial, add the aryl halide, this compound, CuI, L-Proline, and K₂CO₃.
-
Solvent Addition: Add anhydrous DMSO to the vial.
-
Reaction Setup: Seal the vial tightly with a PTFE-lined cap.
-
Heating: Place the vial in a preheated oil bath or heating block at 110-120 °C.
-
Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 8-16 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 20 mL) to remove residual DMSO.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
General Workflow and Troubleshooting
The overall process from substrate selection to final product is outlined below.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst (degraded precatalyst or ligand).2. Insufficiently inert/anhydrous conditions (oxygen or water poisoning the catalyst).3. Incorrect base strength or poor solubility.4. Sterically hindered substrates. | 1. Use fresh, high-purity catalyst and ligand.[23] Consider using a pre-catalyst.2. Ensure all glassware is oven-dried. Use properly degassed, anhydrous solvents.3. Screen alternative bases (e.g., NaOtBu for Buchwald-Hartwig if Cs₂CO₃ fails).4. Increase catalyst loading (e.g., to 5 mol%). Screen different, bulkier ligands (e.g., RuPhos, SPhos for Pd).[24] |
| Starting Material Recovered | 1. Reaction temperature too low.2. Reaction time too short. | 1. Incrementally increase the reaction temperature by 10-20 °C.2. Extend the reaction time, monitoring by TLC/LC-MS until no further conversion is observed. |
| Formation of Side Products | 1. (Buchwald-Hartwig) Homocoupling of aryl halide (e.g., bithiophene formation).[25]2. (Ullmann) N-arylation of the ligand.[21]3. Dehalogenation of the starting material. | 1. Lower catalyst loading or use a more appropriate ligand-to-metal ratio (typically 2:1 for bidentate ligands).2. Use a ligand with less reactive N-H bonds or N,N'-dimethylated diamine ligands.[21]3. Ensure the base is not overly strong for the substrate; screen milder bases like K₃PO₄. |
| Difficult Purification | 1. Product co-elutes with ligand or byproducts.2. Residual DMSO/DMF in the crude product. | 1. Try a different solvent system for chromatography. Consider an acidic or basic wash during work-up to remove basic or acidic impurities.2. Ensure thorough washing with brine during the work-up for Ullmann reactions. Co-evaporate with a high-boiling solvent like toluene under high vacuum. |
Conclusion
The N-arylation of this compound is a critical transformation readily achievable through modern catalytic methods. Both the Buchwald-Hartwig amination and ligand-accelerated Ullmann condensation offer powerful and reliable routes to the desired products. The choice of protocol depends on specific project constraints including cost, substrate complexity, and available equipment. By understanding the mechanistic principles behind each reaction and carefully selecting reagents and conditions, researchers can successfully synthesize a wide range of valuable arylamine compounds. The protocols and troubleshooting guide provided herein serve as a robust starting point for achieving high-yielding, reproducible results in the laboratory.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. theses.enscm.fr [theses.enscm.fr]
- 9. grokipedia.com [grokipedia.com]
- 10. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 14. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 16. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Ullmann Reaction [organic-chemistry.org]
- 20. mdpi.com [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. mdpi.com [mdpi.com]
- 23. reddit.com [reddit.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes & Protocols: The Strategic Utility of 4-Iodo-2-methoxyaniline in the Development of Kinase Inhibitors
Introduction: The Central Role of Aniline Scaffolds in Kinase Inhibition
Protein kinases are a major class of therapeutic targets, central to intracellular signaling pathways that govern cell proliferation, survival, and differentiation.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapy.[2][3] Within the vast chemical space of kinase inhibitors, aniline derivatives have emerged as a "privileged scaffold," providing a versatile and synthetically tractable foundation for a multitude of approved drugs.[2]
Particularly prominent are the 4-anilinoquinazoline and 4-anilinopyrimidine cores, which form the backbone of numerous inhibitors targeting key oncogenic drivers like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[2][4][5] The design of these potent molecules relies on the strategic selection of building blocks that allow for modular synthesis and systematic optimization of biological activity.
This guide focuses on 4-Iodo-2-methoxyaniline , a key building block whose specific substitution pattern provides a powerful platform for medicinal chemists. The strategic placement of its functional groups serves distinct, critical purposes:
-
The Iodo Group: Positioned at the 4-position, the iodine atom is an exceptionally versatile synthetic handle. Its C(sp²)–I bond is readily activated in palladium-catalyzed cross-coupling reactions, enabling the efficient introduction of diverse aryl, heteroaryl, and other functionalities to explore the chemical space and optimize inhibitor potency and selectivity.[6][7]
-
The Amino Group: The primary amine is the nucleophilic component essential for constructing the defining "anilino" linkage to a heterocyclic core (e.g., quinazoline, pyrimidine), a crucial step in forming the final inhibitor scaffold.
-
The ortho-Methoxy Group: The methoxy group at the 2-position is not merely a passive substituent. It exerts significant steric and electronic influence, capable of directing the conformation of the aniline ring within the kinase's ATP-binding pocket. This can lead to enhanced binding affinity, improved selectivity against off-target kinases, and favorable pharmacokinetic properties.[7]
This document provides an in-depth exploration of the synthetic strategies and detailed protocols involving this compound, demonstrating its pivotal role in constructing sophisticated kinase inhibitors.
Core Synthetic Strategies: Building Complexity with Palladium Catalysis
The true power of this compound is unlocked through modern cross-coupling chemistry. Palladium-catalyzed reactions, specifically the Suzuki-Miyaura and Buchwald-Hartwig amination, are the workhorses of this field, allowing for the precise and efficient formation of key carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of medicinal chemistry for creating biaryl structures.[8][9] It facilitates the coupling of an organohalide (like our iodoaniline derivative) with an organoboron compound, typically a boronic acid or its ester.[10][11] In the context of kinase inhibitor synthesis, this reaction is frequently used to append complex aromatic or heteroaromatic moieties that can access deeper pockets of the kinase active site or improve physicochemical properties.
A prime example is the synthesis of Lapatinib, a dual EGFR/HER2 inhibitor.[12][13] While not starting directly from this compound, its synthesis showcases the principle perfectly, involving a Suzuki coupling between a 6-iodoquinazoline intermediate and a furan boronic acid to construct the final complex molecule.[13][14] This demonstrates the industrial relevance of using an iodo-handle on a core scaffold to build molecular complexity late in the synthesis.
Buchwald-Hartwig Amination: Creating C-N Linkages
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a transformation that has revolutionized the synthesis of pharmaceuticals.[15][16][17] The reaction couples an aryl halide with a primary or secondary amine, mediated by a palladium catalyst.[17]
In kinase inhibitor synthesis, this reaction is invaluable. While the amino group of this compound itself typically acts as the nucleophile in a classical SNAr reaction to form the anilino-heterocycle core, the Buchwald-Hartwig methodology is essential for creating more complex aniline derivatives or for coupling amine-containing side chains to an iodo-functionalized scaffold.[18][19] This allows for the construction of diverse libraries of compounds where the nature of the C-N linkage is systematically varied to optimize biological activity.
Application Case Study: Synthetic Workflow for Anilino-Heterocycle Kinase Inhibitors
The synthesis of a typical anilino-quinazoline or anilino-pyrimidine inhibitor follows a convergent and modular workflow. This compound is a key player in this strategy, providing the substituted aniline fragment.
The general workflow involves two key stages:
-
Core Formation: A nucleophilic aromatic substitution (SNAr) reaction between this compound and a halogenated heterocycle (e.g., 4-chloroquinazoline). The amino group of the aniline displaces the chlorine atom to form the core anilino-heterocycle structure.
-
Late-Stage Functionalization: The iodo group on the aniline ring is then used in a palladium-catalyzed cross-coupling reaction (e.g., Suzuki) to introduce additional functionality, which is crucial for achieving high potency and desired selectivity.
Mechanism of Action: The Aniline Scaffold at the Kinase Hinge
The anilino-heterocycle scaffold is designed to mimic the adenine portion of ATP, allowing it to bind competitively in the enzyme's ATP-binding pocket. The aniline moiety plays a direct and critical role in this interaction.[1]
-
Hinge Binding: The nitrogen atom of the linker connecting the heterocycle to the aniline ring typically forms one or more crucial hydrogen bonds with the backbone amide residues of the "hinge region" of the kinase.[1][20] This interaction is a conserved feature in the majority of inhibitor-kinase complexes and is essential for potent inhibition.[1]
-
Occupying Hydrophobic Pockets: The aniline ring itself, along with its substituents (like the methoxy group derived from this compound), occupies adjacent hydrophobic pockets, contributing to the overall binding affinity and, critically, conferring selectivity for the target kinase over other kinases in the human kinome.
Detailed Experimental Protocols
The following protocols are generalized procedures designed to serve as a robust starting point for researchers. Substrate-specific optimization of catalysts, ligands, bases, and solvents is highly recommended.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of an iodoaniline-containing intermediate with an arylboronic acid.
Materials:
-
Iodoaniline-containing intermediate (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)[10]
-
Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%) OR Pd(OAc)₂ (2-3 mol%) with a ligand like SPhos (4-6 mol%)[10][21]
-
Base: K₂CO₃ or Cs₂CO₃ (2.0 - 2.5 equiv)
-
Solvent: 1,4-Dioxane and water (e.g., 4:1 v/v), degassed[10]
-
Reaction Vessel: Microwave vial or Schlenk tube
Procedure:
-
Reaction Setup: To a flame-dried microwave vial or Schlenk tube, add the iodoaniline intermediate, the arylboronic acid, the palladium catalyst (and ligand, if applicable), and the base.[10][21]
-
Inert Atmosphere: Seal the vessel with a septum or cap and thoroughly purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent mixture via syringe. The final concentration of the iodo-substrate should be approximately 0.1 M.
-
Heating: Place the sealed reaction vessel in a preheated oil bath at 90-100 °C or heat in a microwave reactor (e.g., 100-120 °C for 15-30 minutes).[10][21] Monitor reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the final product.[8]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines the coupling of an aryl iodide with a primary or secondary amine.
Materials:
-
Aryl iodide (e.g., a this compound derivative where the amine is protected or part of a heterocycle) (1.0 equiv)
-
Amine nucleophile (1.2 - 1.5 equiv)
-
Palladium Source: Pd(OAc)₂ (2-4 mol%) or a pre-catalyst like G4-XPhos precatalyst (2-4 mol%)
-
Ligand: XPhos or RuPhos (4-8 mol%)
-
Base: NaOt-Bu or K₃PO₄ (1.5 - 2.5 equiv)
-
Solvent: Anhydrous toluene or 1,4-dioxane
-
Reaction Vessel: Schlenk tube or sealed vial
Procedure:
-
Reaction Setup (Glovebox Recommended): In an inert atmosphere glovebox, add the aryl iodide, palladium source, ligand, and base to a dry Schlenk tube or vial.
-
Reagent Addition: Remove the vessel from the glovebox. Add the anhydrous solvent followed by the amine nucleophile via syringe under a positive pressure of inert gas.
-
Heating: Seal the vessel and heat in a preheated oil bath at 80-110 °C. Monitor the reaction progress by TLC or LC-MS until the starting aryl iodide is consumed.
-
Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl. Dilute with an organic solvent (e.g., ethyl acetate or CH₂Cl₂) and transfer to a separatory funnel. Wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography to isolate the desired N-aryl product.
Data Summary: Typical Cross-Coupling Conditions
The choice of reaction parameters is crucial for success. The following table provides a starting point for optimization.
| Reaction Type | Typical Catalyst (mol%) | Typical Ligand (mol%) | Common Bases | Common Solvents | Temp (°C) |
| Suzuki-Miyaura | Pd(PPh₃)₄ (2-5%) | - | K₂CO₃, Cs₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene/H₂O, DMF | 80 - 120 |
| Pd(OAc)₂ (2-3%) | SPhos, XPhos (4-6%) | K₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene | 80 - 110 | |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-2%) | XPhos, RuPhos (2-5%) | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 80 - 110 |
| Pd(OAc)₂ (2-4%) | BrettPhos, RuPhos (4-8%) | NaOt-Bu, LHMDS | Toluene, Dioxane | 80 - 110 |
Conclusion
This compound is a high-value, strategic building block for the development of sophisticated kinase inhibitors. Its pre-installed functional handles—the nucleophilic amine, the versatile iodo group, and the conformation-directing methoxy group—provide medicinal chemists with a powerful and modular platform. By leveraging robust and reliable synthetic methodologies like Suzuki-Miyaura and Buchwald-Hartwig cross-coupling, researchers can efficiently construct and systematically optimize novel chemical entities. The principles and protocols outlined in this guide underscore the causality behind these experimental choices and provide a solid foundation for the rational design of the next generation of targeted therapies.
References
- 1. Kinase hinge binding scaffolds and their hydrogen bond patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 4. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Lapatinib | C29H26ClFN4O4S | CID 208908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. EP2468745A1 - Process for the preparation of lapatinib and the salts thereof - Google Patents [patents.google.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. research.rug.nl [research.rug.nl]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 19. Synthesis of Azidoanilines by the Buchwald-Hartwig Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Designing Novel Bioactive Compounds Starting from 4-Iodo-2-methoxyaniline: Application Notes and Protocols
Introduction: The Strategic Value of 4-Iodo-2-methoxyaniline in Drug Discovery
In the landscape of medicinal chemistry, the selection of a starting material is a critical decision that dictates the scope and efficiency of a drug discovery campaign. This compound is a deceptively simple yet powerful scaffold, offering a strategic entry point into a diverse chemical space of potentially bioactive molecules. Its utility stems from the orthogonal reactivity of its three key functional groups: a nucleophilic primary amine, a sterically accessible aryl iodide, and an electron-donating methoxy group that influences the electronic properties of the aromatic ring.
This guide provides a comprehensive overview of synthetic strategies to leverage the unique chemical attributes of this compound for the generation of novel compound libraries targeting key therapeutic areas. We will delve into the rationale behind specific synthetic choices and provide detailed, field-proven protocols for key transformations.
Chemical Properties and Strategic Considerations
Before embarking on synthetic campaigns, it is crucial to understand the inherent properties of this compound.
| Property | Value | Source |
| CAS Number | 338454-80-1 | [1][2] |
| Molecular Formula | C₇H₈INO | [1][2] |
| Molecular Weight | 249.05 g/mol | [1][2] |
| Appearance | Brown solid | [2] |
| Key Reactive Sites | 1. Amino Group (-NH₂): Nucleophilic; ideal for amide bond formation, sulfonylation, and reductive amination. 2. Iodo Group (-I): Excellent leaving group for palladium-catalyzed cross-coupling reactions. 3. Aromatic Ring: Activated by the methoxy and amino groups, influencing regioselectivity. | [3] |
The strategic placement of the iodo and amino groups allows for a modular approach to library synthesis. The aryl iodide is a prime handle for introducing molecular complexity through robust and versatile cross-coupling reactions, while the amino group serves as a key site for linking to various pharmacophores or solubilizing groups.[3]
Synthetic Pathways to Bioactive Scaffolds
The following sections outline several high-impact synthetic pathways starting from this compound, targeting compound classes with proven biological relevance.
Pathway 1: Synthesis of Anilinoquinazoline-Based Kinase Inhibitors via Buchwald-Hartwig Amination
Rationale: The 4-anilinoquinazoline scaffold is a well-established pharmacophore in a multitude of approved and investigational kinase inhibitors.[4][5] By utilizing this compound, we can construct a library of substituted anilinoquinazolines, where the 2-methoxy group can provide advantageous interactions within the kinase hinge region. The key synthetic step is a Buchwald-Hartwig amination, a powerful method for forming C-N bonds.[6][7]
Workflow Diagram:
Caption: Workflow for anilinoquinazoline synthesis.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes a general procedure for the palladium-catalyzed amination of this compound with 4-chloro-6,7-dimethoxyquinazoline.
Materials:
-
This compound
-
4-Chloro-6,7-dimethoxyquinazoline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous, degassed 1,4-dioxane
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), 4-chloro-6,7-dimethoxyquinazoline (1.1 equiv.), and cesium carbonate (2.0 equiv.).
-
In a separate vial, prepare the catalyst system by adding Pd₂(dba)₃ (0.02 equiv.) and Xantphos (0.04 equiv.) and purge with inert gas.
-
Add the catalyst system to the Schlenk flask containing the reagents.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Self-Validation and Causality: The use of a bulky, electron-rich phosphine ligand like Xantphos is crucial for stabilizing the palladium catalyst and promoting the reductive elimination step of the catalytic cycle.[8] Cesium carbonate is an effective base for this transformation, facilitating the deprotonation of the amine. The reaction is conducted under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst.[9]
Pathway 2: Generation of Biaryl Structures via Suzuki-Miyaura Coupling
Rationale: The biaryl motif is prevalent in a wide range of pharmaceuticals. The Suzuki-Miyaura coupling is a highly reliable and versatile method for constructing C-C bonds between aryl halides and boronic acids, with a broad tolerance for functional groups.[10] Starting with this compound, a diverse library of biaryl compounds can be synthesized, which can then be further functionalized at the amino group.
Workflow Diagram:
Caption: Workflow for biaryl compound synthesis.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. An analogous reaction with 4-iodoanisole provides a good reference for expected outcomes.[4]
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and water (4:1 v/v)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Add the degassed solvent mixture of 1,4-dioxane and water.
-
Purge the mixture with an inert gas for 10-15 minutes.
-
Add Pd(PPh₃)₄ (0.03 equiv.) to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Self-Validation and Causality: The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step in the catalytic cycle.[11] The use of a mixed aqueous-organic solvent system is common for Suzuki couplings to ensure the solubility of both the organic substrates and the inorganic base.
Pathway 3: Synthesis of Aryl Alkynes via Sonogashira Coupling
Rationale: The aryl alkyne moiety is a versatile functional group that can participate in a variety of subsequent transformations, such as click chemistry or further cyclization reactions. The Sonogashira coupling provides a direct and efficient method for the formation of a C-C bond between an aryl halide and a terminal alkyne.[12][13]
Workflow Diagram:
Caption: Workflow for aryl alkyne synthesis.
Experimental Protocol: Sonogashira Coupling
This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous, degassed tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.04 equiv.).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous, degassed solvent, followed by triethylamine (2.0 equiv.).
-
Add the terminal alkyne (1.2 equiv.) dropwise via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-8 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Self-Validation and Causality: The Sonogashira reaction employs a dual catalytic system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst activates the alkyne by forming a copper acetylide intermediate, which accelerates the transmetalation step.[7][14] Triethylamine acts as both a base to deprotonate the alkyne and as a solvent in some cases.
Pathway 4: Synthesis of Bioactive β-Carbolines via Pictet-Spengler Reaction
Rationale: The β-carboline scaffold is a privileged structure found in numerous natural products and synthetic compounds with a wide range of biological activities, including antitumor, antiviral, and antimicrobial properties.[1][15] A powerful method for constructing this tricycle system is the Pictet-Spengler reaction, which involves the condensation of a tryptamine derivative with an aldehyde or ketone.[16][17] While not a direct reaction of this compound, this starting material can be elaborated into a suitable aldehyde precursor for the Pictet-Spengler reaction.
Conceptual Workflow:
-
Aldehyde Synthesis: Convert this compound to a corresponding benzaldehyde derivative through a series of functional group transformations (e.g., Sandmeyer reaction to introduce a nitrile followed by reduction, or formylation).
-
Pictet-Spengler Reaction: Condense the synthesized aldehyde with tryptamine under acidic conditions to form the tetrahydro-β-carboline core.
-
Aromatization (Optional): The resulting tetrahydro-β-carboline can be oxidized to the fully aromatic β-carboline.
Workflow Diagram:
Caption: Conceptual workflow for β-carboline synthesis.
Experimental Protocol: Pictet-Spengler Reaction (General)
This protocol outlines a general procedure for the acid-catalyzed Pictet-Spengler reaction between a tryptamine and an aldehyde.
Materials:
-
Tryptamine
-
Substituted benzaldehyde (derived from this compound)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Acid catalyst (e.g., trifluoroacetic acid (TFA), hydrochloric acid)
-
Standard laboratory glassware
Procedure:
-
Dissolve tryptamine (1.0 equiv.) in the anhydrous solvent in a round-bottom flask.
-
Add the aldehyde (1.0-1.1 equiv.) to the solution at room temperature.
-
Add the acid catalyst (e.g., TFA, 0.1-1.0 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Self-Validation and Causality: The acidic catalyst is crucial for the formation of the iminium ion intermediate, which is the electrophile in the subsequent intramolecular cyclization onto the electron-rich indole ring.[16] The choice of solvent and temperature can influence the reaction rate and the formation of side products.
Pathway 5: Amide Bond Formation for Library Diversification
Rationale: The primary amine of this compound and its derivatives provides a convenient handle for introducing a wide variety of functional groups through amide bond formation. This is a fundamental transformation in medicinal chemistry for modulating physicochemical properties and exploring structure-activity relationships.[18]
Experimental Protocol: Amide Coupling with an Acyl Chloride
This protocol describes a straightforward method for the acylation of an aniline with an acyl chloride.
Materials:
-
This compound (or a derivative)
-
Acyl chloride (e.g., benzoyl chloride)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
A non-nucleophilic base (e.g., triethylamine, pyridine)
-
Standard laboratory glassware
Procedure:
-
Dissolve the aniline (1.0 equiv.) in the anhydrous solvent in a round-bottom flask.
-
Add the base (1.1-1.2 equiv.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acyl chloride (1.05 equiv.) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Self-Validation and Causality: The base is necessary to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.[19] The reaction is often performed at low temperatures to control the exothermicity of the acylation.
Conclusion
This compound represents a highly valuable and versatile starting material for the synthesis of diverse libraries of bioactive compounds. The strategic application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and classical condensation reactions, allows for the efficient construction of complex molecular architectures. The protocols detailed in this guide provide a solid foundation for researchers to explore the rich chemical space accessible from this scaffold, paving the way for the discovery of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 5. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. arodes.hes-so.ch [arodes.hes-so.ch]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. A Convenient, Efficient, and Inexpensive Copper(I) Complex Catalyzed Sonogashira Cross-Coupling of o-Iodoanilines with Terminal Alkynes [organic-chemistry.org]
- 19. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Identifying and minimizing side reactions in the Buchwald-Hartwig amination of 4-Iodo-2-methoxyaniline.
Welcome to the technical support center for the Buchwald-Hartwig amination, with a specific focus on the coupling of 4-iodo-2-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-N bond-forming reaction. Here, we will address common challenges, delve into the mechanistic underpinnings of side reactions, and provide actionable troubleshooting strategies to optimize your experimental outcomes.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the Buchwald-Hartwig amination of this compound.
Question 1: My reaction shows low conversion of the starting material, this compound. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in the Buchwald-Hartwig amination of an electron-rich substrate like this compound can stem from several factors, primarily related to catalyst activity and reaction conditions.
Potential Causes & Solutions:
-
Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation. Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Solvents and reagents should be thoroughly degassed.[1]
-
Inappropriate Ligand Choice: The electronic and steric properties of the phosphine ligand are critical.[2][3][4] For electron-rich anilines, sterically hindered, electron-rich biarylphosphine ligands (e.g., Buchwald's SPhos, XPhos, or RuPhos) are often effective.[5] These ligands promote the formation of the active monoligated palladium complex and facilitate reductive elimination.[6]
-
Suboptimal Base: The choice of base is crucial for deprotonating the amine and facilitating the catalytic cycle.[7] While strong bases like sodium tert-butoxide (NaOtBu) can lead to high reaction rates, they might be incompatible with other functional groups.[8][9] For a substrate with a methoxy group, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be a better choice to avoid potential side reactions.[8][9]
-
Solvent Effects: The solubility of the base and the palladium complex is key.[8][10] Toluene and dioxane are common solvents.[11] If solubility is an issue, consider a co-solvent system. However, avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the reaction by coordinating to the palladium center.[8]
-
Iodide Inhibition: Aryl iodides can sometimes be challenging substrates in Buchwald-Hartwig aminations. The iodide formed during the reaction can precipitate the palladium complex, taking it out of the catalytic cycle.[8][9] Using a bidentate phosphine ligand like BINAP or DPPF can sometimes mitigate this issue.[12]
Troubleshooting Protocol:
-
Screen Ligands: If you are using a first-generation ligand like P(o-tolyl)₃, consider switching to a more advanced biarylphosphine ligand.
-
Vary the Base: Perform small-scale reactions with different bases (e.g., NaOtBu, Cs₂CO₃, K₃PO₄) to identify the optimal choice for your specific amine coupling partner.
-
Ensure Inert Conditions: Use Schlenk techniques or a glovebox to set up your reaction. Degas your solvent by sparging with argon for at least 30 minutes.
-
Consider a Pre-catalyst: Using a well-defined palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst) can lead to more reproducible results by ensuring efficient generation of the active Pd(0) species.[8][13]
Question 2: I am observing a significant amount of a byproduct that appears to be 2-methoxyaniline (hydrodehalogenation). How can I minimize this side reaction?
Answer:
Hydrodehalogenation is a common side reaction in the Buchwald-Hartwig amination where the aryl halide is reduced to the corresponding arene.[12] This occurs through a competing pathway involving β-hydride elimination from a palladium-amide intermediate.[12][14]
Mechanism of Hydrodehalogenation:
Caption: Competing pathways of productive amination and hydrodehalogenation.
Strategies to Minimize Hydrodehalogenation:
-
Ligand Selection: The choice of ligand is paramount in suppressing hydrodehalogenation. Bulky, electron-rich ligands can sterically hinder the β-hydride elimination step and promote the desired reductive elimination to form the C-N bond.[6][14] Ligands like BrettPhos have been specifically designed to minimize this side reaction.[14]
-
Base Selection: The nature of the base can influence the rate of β-hydride elimination. In some cases, using a weaker base can disfavor this pathway.
-
Amine Coupling Partner: The structure of the amine coupling partner plays a role. Primary amines are more prone to β-hydride elimination than secondary amines.[12]
-
Bimetallic Catalyst Systems: Recent research has shown that bimetallic palladium-copper (Pd-Cu) nanocatalyst systems can selectively promote the amination pathway by suppressing the formation of palladium-hydride species responsible for hydrodehalogenation.[15][16]
Experimental Protocol to Reduce Hydrodehalogenation:
-
Switch to a Bulky Ligand: If you are observing significant hydrodehalogenation, switch to a more sterically demanding ligand such as BrettPhos or tBuXPhos.
-
Optimize the Base: Screen weaker bases such as K₃PO₄ or Cs₂CO₃.
-
Lower the Reaction Temperature: If the desired reaction proceeds at a reasonable rate at a lower temperature, this can sometimes disfavor the higher activation energy pathway of β-hydride elimination.
Question 3: My reaction is producing a homocoupled biaryl byproduct. What causes this and how can it be prevented?
Answer:
Homocoupling of the aryl halide to form a biaryl species is another potential side reaction. This can occur through several mechanisms, including the reaction of the oxidative addition complex with another equivalent of the aryl halide.
Minimizing Homocoupling:
-
Control Stoichiometry: Ensure that the amine coupling partner is not the limiting reagent. Using a slight excess of the amine can help to favor the desired cross-coupling pathway.
-
Ligand Effects: The ligand can influence the relative rates of cross-coupling versus homocoupling. Electron-rich and sterically hindered ligands generally favor the desired C-N bond formation.
-
Reaction Concentration: Running the reaction at a higher concentration can sometimes favor the intermolecular cross-coupling over the homocoupling side reaction.
II. Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Buchwald-Hartwig amination?
The reaction proceeds through a catalytic cycle involving a palladium catalyst.[9][12][17] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.[18]
-
Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium center, and a base removes a proton from the amine to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.[8]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Q2: How do I choose the right palladium source and ligand for the amination of this compound?
For an electron-rich and potentially sterically hindered substrate like this compound, the choice of catalyst system is critical.
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or a pre-catalyst (e.g., SPhos-Pd-G3) | Pd₂(dba)₃ is a reliable source of Pd(0). Pre-catalysts offer improved air stability and generate the active catalyst more efficiently.[8] |
| Ligand | Sterically hindered, electron-rich biaryl phosphines (e.g., SPhos, XPhos, RuPhos, BrettPhos) | These ligands promote the formation of the active monoligated palladium species, facilitate reductive elimination, and can suppress side reactions like hydrodehalogenation.[5][6] |
Q3: What is the role of the base in this reaction, and how do I select the appropriate one?
The base is essential for deprotonating the amine nucleophile, which is a key step in the catalytic cycle.[7] The choice of base can significantly impact the reaction rate and yield.
| Base | pKaH | Advantages | Disadvantages |
| NaOtBu | ~19 | High reaction rates, low catalyst loadings possible.[8] | Incompatible with many base-sensitive functional groups.[9] |
| Cs₂CO₃ | ~10.3 | Good functional group tolerance, often provides high reaction rates among weaker bases.[8] | Can be difficult to stir on a large scale.[9] |
| K₃PO₄ | ~12.3 | Excellent functional group tolerance, cost-effective. | May require higher catalyst loadings and longer reaction times.[9] |
For this compound, starting with a weaker base like Cs₂CO₃ or K₃PO₄ is advisable to avoid potential side reactions involving the methoxy group. If the reaction is sluggish, a stronger base like NaOtBu can be screened, provided the coupling partner is compatible.
Q4: Can I run the Buchwald-Hartwig amination in the presence of water?
While traditionally performed under anhydrous conditions, some Buchwald-Hartwig aminations can be carried out in the presence of water, sometimes even in aqueous micellar systems.[11][15] In some cases, a small amount of water can even be beneficial for the reduction of Pd(II) to Pd(0).[9] However, for reproducibility and to avoid potential side reactions, it is generally recommended to use dry solvents and reagents unless a specific aqueous protocol is being followed.
III. References
-
Buchwald–Hartwig amination - Wikipedia. --INVALID-LINK--
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - WuXi AppTec. --INVALID-LINK--
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. --INVALID-LINK--
-
Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. --INVALID-LINK--
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. --INVALID-LINK--
-
Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - Novartis OAK. --INVALID-LINK--
-
Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - NIH. --INVALID-LINK--
-
Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - Novartis OAK. --INVALID-LINK--
-
Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. --INVALID-LINK--
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. --INVALID-LINK--
-
Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. --INVALID-LINK--
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. --INVALID-LINK--
-
Ligand electronic influence in Pd-catalyzed C-C coupling processes. --INVALID-LINK--
-
Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. | Semantic Scholar. --INVALID-LINK--
-
Ligand design for cross-couplings: phosphines - YouTube. --INVALID-LINK--
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. --INVALID-LINK--
-
Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities | Organometallics - ACS Publications. --INVALID-LINK--
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC - NIH. --INVALID-LINK--
-
effect of base selection on Buchwald-Hartwig amination with 4-dibenzofuranamine - Benchchem. --INVALID-LINK--
-
Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst | The Journal of Organic Chemistry - ACS Publications. --INVALID-LINK--
-
ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design - ResearchGate. --INVALID-LINK--
-
Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions - Scite.ai. --INVALID-LINK--
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. --INVALID-LINK--
References
- 1. reddit.com [reddit.com]
- 2. theses.enscm.fr [theses.enscm.fr]
- 3. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 16. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 17. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 18. pubs.acs.org [pubs.acs.org]
Effective purification techniques for products from 4-Iodo-2-methoxyaniline reactions.
Topic: Effective Purification Techniques for Products from 4-Iodo-2-methoxyaniline Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Purification Challenges of this compound Derivatives
This compound is a versatile building block in modern synthetic chemistry, prized for its utility in constructing complex molecules for pharmaceutical and materials science applications. The presence of the iodo group facilitates numerous carbon-carbon and carbon-heteroatom bond formations, most notably through palladium-catalyzed cross-coupling reactions. However, the very reactivity that makes this starting material so valuable also introduces specific challenges during product purification. This guide provides a comprehensive troubleshooting framework to address common purification hurdles, ensuring the isolation of high-purity products from this compound reactions.
Troubleshooting Guide & FAQs
This section is structured to provide direct answers and actionable solutions to common problems encountered during the purification of this compound derivatives.
Frequently Asked Questions (FAQs)
Q1: My crude product from a Suzuki coupling reaction is a dark, oily residue. What are the likely impurities?
A1: Dark, oily residues from Suzuki coupling reactions are common and typically indicate a complex mixture of byproducts. The primary culprits often include:
-
Homocoupling Products: These arise from the coupling of two boronic acid molecules or two molecules of this compound. These extended aromatic systems are often highly colored.[1]
-
Residual Palladium Catalyst: Finely divided palladium, often referred to as palladium black, can be difficult to remove by simple filtration and imparts a dark color to the product.[2][3]
-
Dehalogenated Starting Material: Reductive deiodination of this compound to form 2-methoxyaniline is a common side reaction.
-
Unreacted Starting Materials: Both this compound and the boronic acid partner may be present.
-
Ligand-Related Impurities: Phosphine ligands are prone to oxidation, and both the original ligand and its oxide can be present in the crude product.
Q2: I'm struggling with a persistent impurity that has a very similar Rf to my product on TLC. How can I improve the separation?
A2: Co-elution of an impurity is a frequent challenge, especially when the impurity is structurally similar to the desired product. Here are several strategies to address this:
-
Chromatography Optimization:
-
Solvent System Modification: A systematic change of the mobile phase can dramatically alter selectivity. Consider switching from standard ethyl acetate/hexane to systems containing dichloromethane/methanol, or adding a small amount of a modifier like triethylamine for basic compounds or acetic acid for acidic compounds.[4]
-
Stationary Phase Variation: If silica gel fails to provide adequate separation, consider using neutral or basic alumina. For highly nonpolar compounds, reverse-phase chromatography (C18) might be effective.
-
-
Recrystallization: This is a powerful technique for purifying solids. The key is to find a solvent or solvent system in which your product is soluble at high temperatures but sparingly soluble at room temperature.[5][6] A systematic solvent screen is highly recommended.
-
Derivatization: In some cases, it may be advantageous to temporarily convert your product to a derivative with different physical properties. For example, acetylating an amine can change its polarity, allowing for easier purification. The protecting group can then be removed to yield the pure product.[7][8]
Q3: My Buchwald-Hartwig amination reaction has a low yield and a complex crude mixture. What are the common pitfalls?
A3: Low yields in Buchwald-Hartwig aminations involving substituted anilines can often be traced to several factors:
-
Catalyst Poisoning: The amine functionality in both the starting material and the product can coordinate to the palladium center, inhibiting its catalytic activity.[9]
-
Suboptimal Ligand Choice: The choice of ligand is critical for stabilizing the catalyst and promoting the reaction. Sterically hindered biarylphosphine ligands are often required.[9]
-
Incorrect Base Selection: The strength and nature of the base are crucial. A base that is too weak may not facilitate the catalytic cycle effectively, while a very strong base could lead to side reactions.[9][10]
-
Air and Moisture Sensitivity: These reactions are often sensitive to air and moisture, which can deactivate the catalyst.[9]
Q4: How can I effectively separate mono- and di-alkylated products after an N-alkylation reaction?
A4: The separation of mono- and di-alkylated anilines can be challenging due to their similar structures.
-
Column Chromatography: This is the most common approach. The di-alkylated product is typically less polar than the mono-alkylated product and will elute first in a normal-phase system.
-
Acid-Base Extraction: A difference in basicity between the mono- and di-alkylated products can be exploited. The mono-alkylated aniline, being more basic, might be selectively extracted into a dilute aqueous acid solution.[11]
-
Derivatization with Phthalic Anhydride: Mono-alkylated anilines react with phthalic anhydride to form water-soluble phthalic acids, while di-alkylated anilines do not react. This allows for separation by extraction.[12]
Detailed Troubleshooting Protocols
Problem 1: Persistent Palladium Contamination
Scenario: After a cross-coupling reaction and initial workup, your product remains a dark-colored solid or oil, indicating residual palladium.
Causality: Palladium catalysts can form fine, insoluble particles (palladium black) that are difficult to remove by simple filtration.[2][13] Additionally, the amine functionality in the product can chelate soluble palladium species, keeping them in the organic phase.[14]
Step-by-Step Protocol for Palladium Removal:
-
Initial Filtration: After the reaction, dilute the mixture with a suitable solvent and filter through a pad of Celite®. This will remove the bulk of the heterogeneous catalyst.[2][3]
-
Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Scavenging:
-
Thiol-Based Scavengers: Add a silica-bound thiol scavenger. These have a high affinity for palladium and will bind it tightly.
-
Activated Carbon: Treatment with activated carbon is a cost-effective alternative. Add 5-10 wt% of activated carbon relative to the crude product.[14]
-
-
Agitation and Heating: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours to ensure complete binding of the palladium.[14]
-
Final Filtration: Filter the mixture again through a fresh pad of Celite® to remove the scavenger-bound palladium or activated carbon.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the purified product.
Diagram: Palladium Scavenging Workflow
Caption: Workflow for removing residual palladium catalyst.
Problem 2: Purification of a Sonogashira Coupling Product
Scenario: You have performed a Sonogashira coupling of this compound with a terminal alkyne. Your crude product contains the desired product, unreacted this compound, and the homocoupled alkyne (Glaser byproduct).
Causality: Incomplete conversion can leave starting material, while the presence of oxygen can promote the oxidative homocoupling of the terminal alkyne.[1]
Purification Strategy: A Multi-Step Approach
-
Acid-Base Extraction:
-
Dissolve the crude mixture in an organic solvent like ethyl acetate.
-
Wash with a dilute aqueous acid (e.g., 1 M HCl). The basic amine of the unreacted this compound will be protonated and extracted into the aqueous layer.[11]
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. This step removes the majority of the unreacted starting material.
-
-
Column Chromatography:
-
The remaining organic layer contains the desired product and the less polar homocoupled alkyne.
-
Perform column chromatography on silica gel. Start with a non-polar eluent (e.g., hexane) and gradually increase the polarity by adding ethyl acetate. The homocoupled alkyne will elute first, followed by the desired product.
-
Data Presentation: Typical Elution Profile
| Compound | Typical Eluent System (Hexane/EtOAc) | Expected Elution Order |
| Homocoupled Alkyne | 98:2 to 95:5 | 1st |
| Desired Sonogashira Product | 90:10 to 70:30 | 2nd |
| This compound | 80:20 to 60:40 | 3rd (if not removed by extraction) |
Diagram: Purification Logic for Sonogashira Reaction
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. reddit.com [reddit.com]
- 8. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. US1908951A - Method of separating alkyl anilines - Google Patents [patents.google.com]
- 13. sciencemadness.org [sciencemadness.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Palladium Catalyst Loading for 4-Iodo-2-methoxyaniline Coupling Reactions
Welcome to the Technical Support Center dedicated to the nuanced art of palladium-catalyzed cross-coupling reactions, with a specific focus on the versatile yet sometimes challenging substrate, 4-iodo-2-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing catalyst loading, troubleshooting common issues, and ensuring the integrity of your synthetic routes. Here, we synthesize technical accuracy with field-proven insights to empower your experimental success.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your coupling reactions with this compound.
Issue 1: Low to No Product Yield
-
Question: My reaction with this compound is resulting in very low or no yield. What are the likely causes and how can I rectify this?
-
Answer: Low or non-existent yield is a frequent challenge stemming from several factors. A systematic approach to troubleshooting is essential.
-
Inefficient Ligand: The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle.[4][5] For an electron-rich substrate like this compound, bulky, electron-rich phosphine ligands such as those from the Buchwald or Hartwig portfolio can be highly effective.[3][4]
-
Inappropriate Base or Solvent: The base is crucial for the catalytic cycle, but an unsuitable choice can hinder the reaction.[6] For Suzuki couplings, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used, often with a co-solvent like water to aid solubility.[1][7][8] The solvent system must adequately dissolve the reactants.[1][7]
-
Sub-optimal Temperature: While aryl iodides are generally reactive, some coupling reactions require elevated temperatures to proceed efficiently.[9][10] If the reaction is sluggish at a lower temperature (e.g., 80 °C), a cautious increase to 100-120 °C may be beneficial.[1]
Issue 2: Catalyst Decomposition (Palladium Black Formation)
-
Question: I am observing a black precipitate in my reaction. What does this signify and how can I prevent it?
-
Answer: The formation of a black precipitate, known as "palladium black," indicates the decomposition and agglomeration of the active Pd(0) catalyst, rendering it inactive.[2]
-
Presence of Oxygen: Rigorous exclusion of oxygen is paramount. Ensure your solvent is thoroughly degassed and the reaction is conducted under a strict inert atmosphere (e.g., argon or nitrogen).[2][11]
-
Inadequate Ligand Stabilization: The ligand plays a key role in stabilizing the Pd(0) species and preventing aggregation.[4][12] Ensure the correct ligand-to-palladium ratio is used, as an insufficient amount can leave the metal center exposed.
-
High Temperatures: Excessive heat can accelerate catalyst decomposition.[13] If you suspect this is an issue, try running the reaction at a lower temperature for a longer duration.
-
Issue 3: Competing Side Reactions
-
Question: I am observing significant side products, such as homocoupling of my starting material or dehalogenation. How can I minimize these?
-
Answer: Side reactions can compete with your desired transformation, reducing your yield and complicating purification.
-
Homocoupling (e.g., Glaser Coupling in Sonogashira Reactions): This is particularly common in copper-catalyzed Sonogashira reactions and is promoted by oxygen.[2] To mitigate this, ensure strictly anaerobic conditions, consider reducing the copper catalyst loading, or add the alkyne slowly to the reaction mixture.[2]
-
Dehalogenation: The replacement of the iodine atom with hydrogen can occur, particularly if sources of hydride are present.[1] Use high-purity, anhydrous solvents. The choice of phosphine ligand can also influence the extent of this side reaction.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the typical palladium catalyst loading ranges for coupling reactions with this compound?
A1: The optimal catalyst loading is highly dependent on the specific reaction (Suzuki, Buchwald-Hartwig, Heck, Sonogashira), the purity of the reagents, and the reaction scale. However, for initial screening, the following ranges are a good starting point. It is always advisable to screen a range of loadings to find the sweet spot for your specific transformation.[13]
| Coupling Reaction | Typical Palladium Source | Typical Ligand | Typical Catalyst Loading (mol%) |
| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄ | SPhos, XPhos, PPh₃ | 0.5 - 5 |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Pd(OAc)₂ | BINAP, Xantphos, Josiphos | 1 - 5 |
| Heck | Pd(OAc)₂ | P(o-tol)₃, PPh₃ | 0.5 - 5 |
| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃, Xantphos | 1 - 5 |
Q2: How does the electron-donating nature of the methoxy and aniline groups in this compound affect the reaction?
A2: The electron-rich nature of this compound can influence the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[9] While aryl iodides are generally the most reactive halides, the electron-donating groups can modulate this reactivity.[9][10] Furthermore, the aniline moiety can coordinate to the palladium center, potentially influencing catalyst activity and stability.[14] The use of bulky ligands can help to mitigate inhibitory coordination from the substrate.[4]
Q3: What are the best practices for setting up a palladium-catalyzed coupling reaction to ensure reproducibility?
A3: Reproducibility is key in research and development. Adhering to the following practices will help ensure consistent results:
-
Inert Atmosphere: Always use an inert atmosphere (argon or nitrogen) to prevent catalyst oxidation and side reactions.[2][15]
-
Solvent Degassing: Degas your solvents thoroughly before use to remove dissolved oxygen.[2][15]
-
Reagent Purity: Use high-purity reagents and solvents, as impurities can poison the catalyst.[2]
-
Precise Reagent Addition: Use accurate techniques for adding reagents, especially the catalyst and ligand.
-
Consistent Stirring and Heating: Ensure uniform mixing and temperature control throughout the reaction.
Experimental Protocols
Protocol 1: General Procedure for Catalyst Loading Optimization in a Suzuki-Miyaura Coupling
This protocol provides a framework for screening different palladium catalyst loadings.
-
Reaction Setup: In a series of oven-dried reaction vials equipped with stir bars, add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst/Ligand Stock Solutions: In separate, dry flasks under an inert atmosphere, prepare stock solutions of the palladium precursor (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) in the degassed reaction solvent (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Catalyst Addition: Add varying volumes of the catalyst and ligand stock solutions to each reaction vial to achieve the desired catalyst loadings (e.g., 0.5, 1, 2, and 5 mol%).
-
Reaction Execution: Seal the vials, purge with an inert gas, and heat the reaction mixtures to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring and Work-up: Monitor the reactions by TLC or LC-MS. Upon completion, cool the reactions to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by ¹H NMR or LC-MS to determine the conversion and purity for each catalyst loading.
Visualizing the Workflow
A well-defined workflow is essential for successful and reproducible experiments.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
The following diagram illustrates the fundamental catalytic cycle for a Suzuki-Miyaura cross-coupling reaction. Understanding these steps is crucial for troubleshooting.
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fiveable.me [fiveable.me]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Common challenges and solutions in the synthesis of 4-Iodo-2-methoxyaniline.
Welcome to the dedicated technical support resource for the synthesis of 4-Iodo-2-methoxyaniline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to navigate the common challenges associated with this important synthetic intermediate.
Introduction: The Synthetic Challenge
This compound is a valuable building block in medicinal chemistry and materials science. However, its synthesis via electrophilic iodination of 2-methoxyaniline presents several challenges, primarily centered around achieving high regioselectivity and minimizing the formation of byproducts. The starting material, 2-methoxyaniline, possesses two activating groups—the amino (-NH₂) and methoxy (-OCH₃) groups—which strongly direct incoming electrophiles to the ortho and para positions. This high reactivity can lead to a mixture of products, complicating purification and reducing the yield of the desired 4-iodo isomer.
This guide provides a systematic approach to understanding and overcoming these challenges, ensuring a more efficient and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is regioselectivity a major issue in the iodination of 2-methoxyaniline?
A1: The amino and methoxy groups are both strong activating, ortho, para-directing groups. In 2-methoxyaniline, the para position to the strongly activating amino group is C4, and the other ortho position is C6. The methoxy group at C2 also directs to its para position (C5) and ortho position (C6). The cumulative effect is strong activation at the C4 and C6 positions, making the formation of a mixture of this compound and 6-iodo-2-methoxyaniline highly probable. Additionally, the high activation of the ring increases the likelihood of polyiodination, leading to the formation of 4,6-diiodo-2-methoxyaniline.
Q2: What are the most common side products in this reaction?
A2: The most common side products are:
-
Isomeric mon-iodinated product: 6-Iodo-2-methoxyaniline.
-
Di-iodinated product: 4,6-Diiodo-2-methoxyaniline.
-
Oxidation products: Anilines are susceptible to oxidation, which can lead to the formation of colored impurities and tar-like substances, especially under harsh reaction conditions.[1]
Q3: How can I favor the formation of the desired 4-iodo isomer?
A3: Several strategies can be employed to enhance the regioselectivity towards the 4-position:
-
Protecting the amino group: Acetylation of the amino group to form 2-methoxyacetanilide is a highly effective strategy. The bulky acetyl group sterically hinders the C6 position, making the less hindered C4 position the primary site of electrophilic attack.[1][2] The acetyl group can be subsequently removed by hydrolysis.
-
Choice of iodinating agent: Milder iodinating agents and reaction conditions can improve selectivity. For instance, using iodine in the presence of a weak base like sodium bicarbonate is a common method.[3]
-
Solvent effects: The polarity of the solvent can influence the distribution of isomers.[2] Experimenting with different solvents may be necessary to optimize for the desired product.
Q4: My reaction mixture has turned dark brown/black. What is the cause and how can I prevent it?
A4: Dark coloration is typically due to the oxidation of the aniline.[1] This can be minimized by:
-
Running the reaction under an inert atmosphere: Using nitrogen or argon can prevent air oxidation.
-
Using purified starting materials: Impurities in the 2-methoxyaniline can promote oxidation.
-
Avoiding overly harsh conditions: High temperatures and strong oxidizing agents should be used with caution.
Q5: What is the best method to purify the crude product and separate it from its isomers?
A5: The separation of this compound from its 6-iodo isomer is challenging due to their similar polarities.
-
Column chromatography: This is the most common method for separating isomers.[4] A careful selection of the eluent system and a long column may be necessary to achieve good separation.
-
Recrystallization: If there is a significant difference in the solubility of the isomers in a particular solvent, fractional recrystallization can be an effective purification technique.
-
Preparative HPLC: For difficult separations and to obtain high purity material, preparative HPLC can be a viable, albeit more expensive, option.[4]
Troubleshooting Guide
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion of starting material | 1. Inactive iodinating agent.[5] 2. Reaction temperature is too low. 3. Insufficient reaction time. | 1. Use a fresh batch of the iodinating agent. 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Monitor the reaction by TLC and extend the reaction time if necessary. |
| Formation of multiple spots on TLC, indicating a mixture of products | 1. Polyiodination due to high reactivity. 2. Lack of regioselectivity.[2] | 1. Use a stoichiometric amount or a slight excess of the iodinating agent. 2. Run the reaction at a lower temperature to improve selectivity. 3. Consider protecting the amino group as an acetanilide to direct iodination to the 4-position.[1] |
| Product is a dark, oily, or tar-like substance | 1. Oxidation of the aniline.[1] 2. Polymerization side reactions. | 1. Perform the reaction under an inert atmosphere (N₂ or Ar). 2. Use freshly purified 2-methoxyaniline. 3. During workup, a wash with a mild reducing agent solution (e.g., sodium bisulfite) can help remove some colored impurities. |
| Difficulty in separating isomers by column chromatography | 1. Similar polarity of the 4-iodo and 6-iodo isomers.[4] | 1. Use a long chromatography column to increase the separation efficiency. 2. Employ a shallow solvent gradient during elution. 3. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol). 4. Consider preparative TLC or HPLC for small-scale purifications. |
| Low recovery after purification | 1. Product loss during column chromatography. 2. Product is too soluble in the recrystallization solvent. | 1. Ensure the product is not irreversibly adsorbed onto the silica gel. 2. For recrystallization, carefully select a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. |
Experimental Protocols
Protocol 1: Direct Iodination of 2-Methoxyaniline
This protocol is adapted from the general procedure for the iodination of anilines.[3]
Materials:
-
2-Methoxyaniline
-
Iodine (I₂)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Water
-
Sodium thiosulfate (Na₂S₂O₃)
-
Dichloromethane (or other suitable extraction solvent)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methoxyaniline (1.0 eq) in ethanol.
-
Add a solution of sodium bicarbonate (1.5 eq) in water to the flask.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add powdered iodine (1.05 eq) in small portions over 30 minutes with vigorous stirring.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate until the color of iodine disappears.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the isomers.
Protocol 2: Iodination via Acetanilide Protection
This two-step protocol generally provides better regioselectivity.[1]
Part A: Acetylation of 2-Methoxyaniline
-
Dissolve 2-methoxyaniline (1.0 eq) in glacial acetic acid.
-
Slowly add acetic anhydride (1.1 eq) with stirring.
-
Gently warm the mixture for 10-15 minutes.
-
Pour the warm mixture into cold water with vigorous stirring to precipitate the 2-methoxyacetanilide.
-
Collect the solid by vacuum filtration, wash with water, and dry.
Part B: Iodination of 2-Methoxyacetanilide and Hydrolysis
-
Suspend the dried 2-methoxyacetanilide (1.0 eq) in a suitable solvent (e.g., ethanol/water).
-
Add iodine (1.05 eq) and a catalyst such as periodic acid or another suitable oxidizing agent.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Work up the reaction as described in Protocol 1 to isolate the crude 4-iodo-2-methoxyacetanilide.
-
Hydrolyze the acetyl group by refluxing the crude product with aqueous hydrochloric acid.
-
Cool the solution and neutralize with a base (e.g., NaOH) to precipitate the this compound.
-
Collect the solid by filtration, wash with water, and dry. Further purification can be done by recrystallization or column chromatography if necessary.
Visualizing the Process
Reaction Pathway
Caption: Synthetic routes to this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for common issues.
References
Technical Support Center: 4-Iodo-2-methoxyaniline - Stability and Degradation Pathways
Welcome to the technical support center for 4-Iodo-2-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
I. Frequently Asked Questions (FAQs) on Handling and Storage
Question 1: My previously off-white solid this compound has developed a yellow or brownish tint. Is it still usable?
Answer: The development of a yellow or brownish color is a common observation with this compound and related aniline compounds. This is primarily due to air oxidation of the aniline functional group.[1][2] While slight discoloration may not significantly impact the outcome of some reactions, it is an indicator of degradation. For sensitive applications, such as in the synthesis of pharmaceutical intermediates where purity is critical, it is advisable to use a fresh or purified batch of the reagent. The presence of colored impurities can potentially lead to the formation of unwanted byproducts in your reaction.
Question 2: What are the optimal storage conditions for this compound to ensure its long-term stability?
Answer: To minimize degradation, this compound should be stored in a cool, dry, and dark place. The container should be tightly sealed to prevent exposure to air and moisture. For long-term storage, it is recommended to store the compound under an inert atmosphere, such as nitrogen or argon.[3] As the compound is also light-sensitive, using an amber-colored vial or storing it in a light-blocking container is crucial to prevent photodegradation.
Question 3: I have been storing this compound at room temperature on the lab bench. What potential degradation products should I be concerned about?
Answer: Storing this compound at ambient temperature and exposed to light and air can accelerate its degradation. The primary degradation pathways under these conditions are oxidation and photodegradation. You should be concerned about the formation of colored, likely polymeric, oxidation products. Additionally, photodegradation can lead to de-iodination, forming 2-methoxyaniline, and the introduction of hydroxyl groups on the aromatic ring. These impurities can complicate your reaction and the purification of your desired product.
II. Troubleshooting Guide for Experimental Issues
This section addresses specific problems you might encounter during your experiments with this compound.
Issue 1: Inconsistent Reaction Yields
Symptom: You are experiencing significant variability in the yield of your reaction where this compound is a starting material.
Possible Cause: The purity of your this compound may be inconsistent between batches or over time due to degradation.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent reaction yields.
Issue 2: Appearance of Unexpected Byproducts in Reaction Mixture
Symptom: Your reaction is producing unexpected side products that are difficult to characterize.
Possible Cause: Degradants of this compound may be participating in the reaction.
Troubleshooting Steps:
-
Analyze the Starting Material: Run a high-resolution analytical test (e.g., LC-MS or GC-MS) on your stock of this compound to identify any existing impurities.
-
Hypothesize Byproduct Structures: Based on the likely degradation pathways (see Section III), consider if the observed molecular weights of the byproducts correspond to derivatives of oxidized, de-iodinated, or hydroxylated this compound.
-
Implement a Purification Step: If impurities are detected in the starting material, purify it before use.
-
Optimize Reaction Conditions: Consider running the reaction under an inert atmosphere and in the dark to prevent in-situ degradation of the starting material.
III. Understanding the Degradation Pathways of this compound
While specific degradation studies on this compound are limited, we can infer its degradation pathways based on the known chemistry of anilines, anisidines, and iodoaromatic compounds.
A. Oxidative Degradation
The primary degradation pathway upon exposure to air is the oxidation of the electron-rich aniline moiety. This process is often autocatalytic and can lead to the formation of complex, colored polymeric structures. The reaction is initiated by the formation of an anilinyl radical, which can then undergo further reactions.[4][5]
Caption: Simplified oxidative degradation pathway.
B. Photodegradation
Given its light sensitivity, this compound is susceptible to degradation upon exposure to UV light. Two likely photodegradation pathways are:
-
De-iodination: The carbon-iodine bond can undergo homolytic cleavage upon UV irradiation, leading to the formation of a phenyl radical and an iodine radical. The phenyl radical can then abstract a hydrogen atom to form 2-methoxyaniline.
-
Hydroxylation: In the presence of water and a photosensitizer, reactive oxygen species (ROS) like hydroxyl radicals can be generated, which can attack the aromatic ring to form hydroxylated derivatives.[6][7]
Caption: Potential photodegradation pathways.
C. Thermal Degradation
At elevated temperatures, this compound will undergo thermal decomposition. While the exact products will depend on the temperature and atmosphere, likely degradation pathways include the loss of hydrogen iodide and the formation of complex, high molecular weight materials.[8] In the presence of oxygen at high temperatures, combustion will occur, producing oxides of carbon and nitrogen, as well as hydrogen iodide.
IV. Analytical Troubleshooting
Question 4: I am running an HPLC analysis of a sample containing this compound and I see several small, unexpected peaks. What could be their origin?
Answer: These unexpected peaks are likely due to degradation products of this compound. Given its instability, even samples that appear pure by other methods may contain low levels of degradants. To confirm this, you should perform a forced degradation study.
Protocol: Forced Degradation Study
This protocol is designed to intentionally degrade a sample of this compound to identify potential degradation products and to develop a stability-indicating analytical method.[9][10][11]
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Hydrogen peroxide (3%)
-
HPLC system with a UV or DAD detector
-
pH meter
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at 60°C for 24 hours. Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 105°C for 24 hours. Prepare a solution of the stressed sample for analysis.
-
Photodegradation: Expose a solution of this compound to direct sunlight or a photostability chamber for 24 hours.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using your HPLC method. A good starting point for a reversed-phase HPLC method would be a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.[12][13]
Data Interpretation:
| Stress Condition | Expected Degradation Pathway | Potential Degradation Products |
| Acid/Base Hydrolysis | Generally stable, but potential for minor degradation | Hydrolysis products (less likely) |
| Oxidation (H₂O₂) | Oxidation of the aniline group | Oxidized and polymeric products |
| Thermal | Thermal decomposition | Complex mixture, potential for de-iodination |
| Photodegradation | Photolytic cleavage and hydroxylation | 2-methoxyaniline, hydroxylated derivatives |
Question 5: Is GC-MS a suitable technique for analyzing the stability of this compound?
Answer: GC-MS can be a powerful tool for identifying volatile impurities and degradation products.[14][15] However, there are some considerations. The high temperatures used in the GC inlet can potentially cause thermal degradation of the analyte, leading to the formation of artifacts that are not present in the original sample.[14] For this reason, LC-MS is often the preferred method for stability studies of thermally labile compounds. If using GC-MS, it is important to use the lowest possible inlet temperature that still allows for efficient volatilization of the compound.
V. References
-
Mechanistic insights of the degradation of an O-anisidine carcinogenic pollutant initiated by OH radical attack: theoretical investigations. New Journal of Chemistry. --INVALID-LINK--
-
p-Anisidine. Wikipedia. --INVALID-LINK--
-
THERMAL DEGRADATION OF 2,4,6-TRI[(BROMO)x ANILINO]-1,3,5-TRIAZINES. AKJournals. --INVALID-LINK--
-
o-Anisidine. Wikipedia. --INVALID-LINK--
-
Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. ACS Publications. --INVALID-LINK--
-
2-Methoxyaniline. PubChem. --INVALID-LINK--
-
Biodegradation of Alogenated Anilines in River Water. ResearchGate. --INVALID-LINK--
-
New Mechanistic Insights into Atmospheric Oxidation of Aniline Initiated by OH Radicals. ACS Publications. --INVALID-LINK--
-
ADVANCED DEGRADATION OF 4-CHLOROANILINE FROM WATER IN UV/TiO2/H2O2 SYSTEM. CABI Digital Library. --INVALID-LINK--
-
Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. PubMed Central. --INVALID-LINK--
-
Choices of chromatographic methods as stability indicating assays for pharmaceutical products. Monash University. --INVALID-LINK--
-
For both Qualitative and Quantitative analysis of a compound degradation and intermediates formation prediction using GC-MS/LC-MS, which is efficient? ResearchGate. --INVALID-LINK--
-
Stability-indicating HPLC method optimization using quality - Journal of Applied Pharmaceutical Science. japsonline.com. --INVALID-LINK--
-
4-Iodoaniline. PubChem. --INVALID-LINK--
-
Determination of iodide by derivatization to 4-iodo-N,N-dimethylaniline and gas chromatography-mass spectrometry. ResearchGate. --INVALID-LINK--
-
Separation of 4-Methoxyaniline on Newcrom R1 HPLC column. SIELC Technologies. --INVALID-LINK--
-
Halogenated anilines as novel natural products from a marine biofilm forming microalga. PubMed. --INVALID-LINK--
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. --INVALID-LINK--
-
4-Iodoaniline 98% 540-37-4. Sigma-Aldrich. --INVALID-LINK--
-
Study on the degradation mechanism and pathway of benzene dye intermediate 4-methoxy-2-nitroaniline via multiple methods in Fenton oxidation process. PubMed Central. --INVALID-LINK--
-
Stability-Indicating Method for the Analysis of Amorolfine and its N-oxide Degradation Product. Drug Analysis Research. --INVALID-LINK--
-
ADVANCED DEGRADATION OF 4-CHLOROANILINE FROM WATER IN UV/TiO 2 /H 2 O 2 SYSTEM. ResearchGate. --INVALID-LINK--
-
Determination of iodide by derivatization to 4-iodo-N,N-dimethylaniline and gas chromatography-mass spectrometry. PubMed. --INVALID-LINK--
-
Gas chromatography-mass spectrometry (GC-MS) analysis of the... ResearchGate. --INVALID-LINK--
-
Photocatalytic degradation of 4-nitroaniline using solar and artificial UV radiation. ResearchGate. --INVALID-LINK--
-
5-Iodo-2-methoxyaniline. 001CHEMICAL. --INVALID-LINK--
References
- 1. p-Anisidine - Wikipedia [en.wikipedia.org]
- 2. o-Anisidine - Wikipedia [en.wikipedia.org]
- 3. Mechanistic insights of the degradation of an O-anisidine carcinogenic pollutant initiated by OH radical attack: theoretical investigations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. New Mechanistic Insights into Atmospheric Oxidation of Aniline Initiated by OH Radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. akjournals.com [akjournals.com]
- 8. research.monash.edu [research.monash.edu]
- 9. japsonline.com [japsonline.com]
- 10. seer.ufrgs.br [seer.ufrgs.br]
- 11. Separation of 4-Methoxyaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Base Selection for 4-Iodo-2-methoxyaniline Cross-Coupling Reactions
Welcome to the technical support resource for palladium-catalyzed cross-coupling reactions involving 4-Iodo-2-methoxyaniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical parameter of base selection, providing in-depth troubleshooting, validated protocols, and a clear rationale behind experimental choices to enhance reaction efficiency and yield.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of base so critical for the success of coupling reactions with this compound?
A1: The base is not merely a proton scavenger; it is an active and essential component of the catalytic cycle in most palladium-catalyzed cross-coupling reactions.[1] Its primary roles differ depending on the reaction type:
-
Suzuki-Miyaura Coupling: The base activates the organoboron species (boronic acid) to form a more nucleophilic boronate complex.[2][3] This "ate" complex is crucial for the transmetalation step, where the organic group is transferred to the palladium center.[2] An ineffective base leads to a slow or non-existent transmetalation, stalling the entire catalytic cycle.
-
Buchwald-Hartwig Amination: In C-N couplings, the base is required to deprotonate the amine coupling partner, forming a more nucleophilic amide that can coordinate to the palladium complex.[1][4] This step is essential for the subsequent reductive elimination that forms the desired C-N bond.[5]
-
Heck Reaction: The base is primarily involved in the final step of the catalytic cycle, regenerating the active Pd(0) catalyst by facilitating the elimination of HX from the Pd(II) intermediate.[6][7][8]
The methoxy and amino groups on the this compound ring make it electron-rich, which can influence the kinetics of the catalytic cycle. The aniline's N-H proton is also acidic and can interact with the base, making the selection of a compatible base with appropriate strength paramount.[3]
Q2: What are the common classes of bases used, and how do I choose between them?
A2: Bases are broadly categorized as inorganic or organic, and their strength (pKa of the conjugate acid) is a key consideration.
-
Inorganic Bases: These are the most common and include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH).[2][9]
-
Carbonates (e.g., K₂CO₃, Cs₂CO₃): Moderately strong and highly versatile. Cs₂CO₃ is often more effective due to its higher solubility in organic solvents, but it is also more expensive.[2][10]
-
Phosphates (e.g., K₃PO₄): A slightly stronger base than carbonates, often effective when carbonates fail. It is particularly useful for reactions involving base-sensitive functional groups.[11][12]
-
Hydroxides (e.g., NaOH, KOH): Very strong bases, but their use can be complicated by poor solubility in organic solvents and potential side reactions. They are typically used in aqueous-organic solvent mixtures.[2]
-
-
Organic Bases: These include alkoxides (NaOt-Bu, KOt-Bu) and amines (Triethylamine - Et₃N, DBU).
-
Alkoxides (e.g., NaOt-Bu): Very strong, non-nucleophilic bases essential for many Buchwald-Hartwig aminations. However, their high basicity makes them incompatible with many sensitive functional groups like esters and ketones.[1][10]
-
Amine Bases (e.g., Et₃N): Generally considered weak bases in this context and are most commonly used in Heck and Sonogashira reactions.[7]
-
The choice depends on balancing reactivity with functional group tolerance. For substrates with sensitive groups, a weaker base like K₃PO₄ or K₂CO₃ is preferable.[11][12] For challenging couplings, a stronger base like NaOt-Bu (for C-N) or Cs₂CO₃ (for C-C) may be necessary.
Q3: Can the N-H group on this compound interfere with the reaction?
A3: Yes. The acidic proton on the aniline can cause several issues. It can react with strong bases or organometallic intermediates. In some cases, the amine itself can act as a ligand, coordinating to the palladium center and inhibiting catalytic activity.[13] While many couplings are successful with the unprotected amine, if you encounter persistent low yields or catalyst deactivation, N-protection (e.g., with a Boc group) can be a viable, albeit less atom-economical, strategy.[3] Alternatively, selecting a base that selectively deprotonates the coupling partner without interfering with the aniline is key.
Troubleshooting Guide: Base-Related Issues
This section addresses specific experimental problems related to base selection.
| Problem | Potential Cause | Suggested Solution(s) |
| Low or No Product Yield | Ineffective Base: The chosen base may be too weak to facilitate the key catalytic step (e.g., transmetalation in Suzuki, deprotonation in Buchwald-Hartwig). | Action: Screen a stronger base. If using K₂CO₃, try K₃PO₄ or Cs₂CO₃ for Suzuki couplings.[14] For Buchwald-Hartwig, NaOt-Bu is the standard strong base, but ensure your substrate is compatible.[10] |
| Poor Base Solubility: The base must have some solubility in the reaction medium to be effective. Inorganic bases are often poorly soluble in anhydrous organic solvents. | Action: 1. Switch to a more soluble base (e.g., Cs₂CO₃ often has better solubility than K₂CO₃).[2] 2. Add a small amount of water as a co-solvent (e.g., Toluene/H₂O, Dioxane/H₂O) to dissolve the base.[3][14] 3. Ensure the base is a fine, anhydrous powder to maximize surface area.[3] | |
| Significant Side Product Formation (Dehalogenation, Homocoupling) | Base is Too Strong: A highly basic environment, especially at elevated temperatures, can promote side reactions like hydrodehalogenation (replacement of iodine with hydrogen) or homocoupling of the coupling partner. | Action: Switch to a milder base. For instance, if NaOt-Bu is causing issues, consider K₃PO₄ or Cs₂CO₃.[14] Lowering the reaction temperature can also mitigate these side pathways. |
| Reaction is Sluggish or Stalls Before Completion | Insufficient Base Strength or Activity: Similar to low yield, the reaction kinetics may be very slow due to a suboptimal base. | Action: 1. Increase the temperature cautiously, as this can accelerate the desired reaction but also potential side reactions.[3] 2. Consider a soluble organic base like DBU, which has been shown to be effective in certain C-N coupling systems, though its mechanistic role can be complex.[15] 3. Verify the quality and stoichiometry of your base; typically 1.5-2.5 equivalents are used. |
| Inconsistent Results / Poor Reproducibility | Base Quality and Handling: Inorganic bases can be hygroscopic. Absorbed water can alter their effective concentration and reactivity. | Action: Use a fresh bottle of base or dry it thoroughly before use (e.g., by heating under vacuum).[3] Ensure consistent sourcing and handling practices across experiments. |
Visual Guide 1: Base Selection Workflow
This diagram provides a decision-making framework for selecting an appropriate base for your coupling reaction with this compound.
Caption: Decision tree for selecting a base in coupling reactions.
Data Summary: Base Performance Comparison
The following tables provide a comparative look at how different bases can affect reaction outcomes. The yield data is illustrative and based on general trends reported for similar substrates in the literature.
Table 1: Illustrative Yields for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Base (2.0 eq) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Notes |
| K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 75% | A standard, cost-effective choice.[2][3] |
| K₃PO₄ | Toluene/H₂O (10:1) | 100 | 12 | 85% | Often more effective than carbonates, good for sensitive substrates.[2][11] |
| Cs₂CO₃ | Dioxane | 100 | 8 | 92% | Highly effective due to good solubility, often allows for faster reactions.[2][10] |
| Et₃N | Toluene | 100 | 24 | <10% | Generally too weak to promote the transmetalation step effectively. |
Table 2: Illustrative Yields for Buchwald-Hartwig Amination of this compound with Morpholine
| Base (1.5 eq) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Notes |
| K₂CO₃ | Toluene | 110 | 24 | 40% | Can work but is often slow and requires higher temperatures/catalyst loading.[10] |
| K₃PO₄ | Dioxane | 110 | 18 | 65% | A viable weaker base, offering good functional group tolerance.[1] |
| NaOt-Bu | Toluene | 100 | 6 | 95% | The most common and effective strong base for C-N coupling, but intolerant of many functional groups.[1][10] |
| LHMDS | THF | 80 | 8 | 90% | A strong, non-nucleophilic base useful for substrates with protic functional groups.[10] |
Table 3: pKa Values of Common Bases (Conjugate Acids in H₂O)
| Base | Conjugate Acid | pKa | Strength Classification |
| Triethylamine (Et₃N) | Et₃NH⁺ | ~10.7 | Weak |
| Potassium Carbonate (K₂CO₃) | HCO₃⁻ | ~10.3 | Moderate |
| Potassium Phosphate (K₃PO₄) | HPO₄²⁻ | ~12.3 | Moderate-Strong |
| Sodium tert-butoxide (NaOt-Bu) | t-BuOH | ~16.5 | Strong |
Note: pKa values are approximate and can vary in different solvents.[16][17]
Visual Guide 2: Role of the Base in the Suzuki Catalytic Cycle
This diagram illustrates the point of intervention for the base within the Suzuki-Miyaura catalytic cycle.
Caption: The base activates the boronic acid for transmetalation.
Experimental Protocols
Protocol 1: General Procedure for Screening Bases in Suzuki-Miyaura Coupling
This protocol provides a standardized method for comparing the efficacy of different bases.
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
Arylboronic acid (1.2 mmol, 1.2 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base to be screened (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 mmol, 2.0 eq)
-
Solvent system (e.g., Dioxane/H₂O, 4:1, 10 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the selected base (2.0 mmol).[2]
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free atmosphere.[13][14]
-
In a separate vial, weigh the palladium catalyst and ligand, then add them to the reaction flask under a positive flow of inert gas.
-
Add the degassed solvent system via syringe.[2]
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir vigorously.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS at regular intervals (e.g., every 2 hours).
-
Upon completion (disappearance of starting material), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Screening Bases in Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
Amine coupling partner (e.g., Morpholine, 1.2 mmol, 1.2 eq)
-
Palladium pre-catalyst (e.g., G3-XPhos, 2 mol%)
-
Base to be screened (e.g., K₃PO₄, NaOt-Bu) (1.5 mmol, 1.5 eq)
-
Anhydrous solvent (e.g., Toluene or Dioxane, 10 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the palladium pre-catalyst and the selected base.
-
Evacuate and backfill the flask with inert gas three times.
-
Add this compound, followed by the anhydrous solvent.
-
Finally, add the amine coupling partner via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride if a strong base was used.
-
Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Use of base metals in Buchwald-Hartwig coupling - Wordpress [reagents.acsgcipr.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Palladium-catalyzed C-C, C-N and C-O bond formation [dspace.mit.edu]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. uwindsor.ca [uwindsor.ca]
- 17. library.gwu.edu [library.gwu.edu]
Technical Support Center: Solvent Effects on the Reactivity of 4-Iodo-2-methoxyaniline
Welcome to the technical support center for 4-Iodo-2-methoxyaniline. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of solvent selection in reactions involving this versatile building block. This compound (CAS: 338454-80-1), with a molecular formula of C₇H₈INO, is a key intermediate in the synthesis of pharmaceuticals and advanced materials.[1][2] Its reactivity, particularly in widely-used palladium-catalyzed cross-coupling reactions, is profoundly influenced by the solvent system. Understanding these interactions is critical for optimizing reaction yield, minimizing side products, and ensuring reproducibility.
This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction types where solvent choice is critical for this compound?
A1: The reactivity of this compound is dominated by transformations involving the carbon-iodine bond. The most common and solvent-sensitive reactions include:
-
Palladium-Catalyzed Cross-Coupling Reactions: This is the most prevalent application. The choice of solvent is paramount as it impacts catalyst stability, activity, and the solubility of various salts and reagents.[3][4] Key examples include:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids/esters.
-
Buchwald-Hartwig Amination: Formation of C-N bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes.[5]
-
Heck Reaction: Reaction with alkenes.
-
-
Nucleophilic Aromatic Substitution (SₙAr): While less common due to the electron-rich nature of the aniline ring, SₙAr can occur with highly activated partners. Solvent choice here dictates the reactivity of the nucleophile.[6][7]
Q2: How do I select a starting solvent for a reaction with this compound?
A2: A logical, stepwise approach is recommended. The foundational principle is "like dissolves like," meaning substances with similar intermolecular forces are more likely to be soluble in one another.[8][9]
-
Assess Reactant Solubility: Before setting up a reaction, verify the solubility of this compound, your coupling partner, the base, and any additives in the potential solvent. Poor solubility is a common cause of reaction failure.
-
Consider the Reaction Mechanism: The choice between polar protic, polar aprotic, and nonpolar solvents should be guided by the reaction mechanism. For instance, SₙAr reactions are significantly accelerated in polar aprotic solvents, while some cross-coupling steps may be favored in less polar media.[6][10]
-
Consult the Literature: Review established protocols for similar substrates. This provides a validated starting point for your specific system.
-
Plan for Workup and Purification: Consider the solvent's boiling point, miscibility with water, and potential to form azeotropes, as these will affect the ease of product isolation.
The following diagram illustrates a general workflow for solvent selection in a cross-coupling reaction.
Caption: Workflow for initial solvent selection.
Q3: What is the functional difference between polar protic and polar aprotic solvents in these reactions?
A3: The key difference is the presence of an acidic proton (e.g., O-H or N-H bonds).
-
Polar Protic Solvents (e.g., H₂O, Ethanol, Methanol): These solvents can form hydrogen bonds. While they are excellent at solvating both cations and anions, their ability to hydrogen-bond with anionic nucleophiles can form a "solvent cage," stabilizing the nucleophile and thus reducing its reactivity.[11] This effect can be detrimental in Sₙ2 or SₙAr reactions. However, they can be beneficial in Sₙ1-type mechanisms by stabilizing carbocation intermediates.[12]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents possess dipoles but lack acidic protons. They solvate cations well but leave anions relatively "naked" and highly reactive.[6] This makes them ideal for reactions that rely on a potent nucleophile attacking an electrophilic center, such as SₙAr. In cross-coupling, they help dissolve inorganic bases and stabilize charged intermediates in the catalytic cycle.[13]
Troubleshooting Guide: Common Experimental Issues
Q: My Suzuki coupling reaction is giving a low yield or failing completely. Could the solvent be the problem?
A: Absolutely. This is one of the most common issues. Here’s how the solvent may be implicated:
-
Poor Catalyst Performance: The solvent has a significant influence on the rate, selectivity, and equilibria of the reaction.[3] The polarity can affect the stability of the active Pd(0) species and intermediates within the catalytic cycle. For example, using a nonpolar solvent like toluene versus a polar aprotic solvent like DMF can alter which step (e.g., oxidative addition or reductive elimination) is rate-limiting.[13]
-
Pre-catalyst Activation: Many reactions use a stable Pd(II) pre-catalyst (like Pd(OAc)₂) which must be reduced to the active Pd(0) form in situ. Solvents like DMF can participate in this reduction, whereas others may not, requiring a different activation strategy.[13]
-
Insolubility of the Base: Common bases like K₂CO₃ or K₃PO₄ have very low solubility in nonpolar solvents like toluene. Without proper dissolution or interfacial transfer, the base cannot participate in the crucial transmetalation step.
-
Solution: Switch to a more polar aprotic solvent like DMF or 1,4-dioxane. Alternatively, use a co-solvent system (e.g., Toluene/Ethanol/Water) to dissolve all components.
-
Q: I am observing a significant amount of a side product where the iodine on my starting material is replaced by hydrogen (hydrodehalogenation). What solvent factors contribute to this?
A: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings. The solvent can be a direct or indirect source of the unwanted proton.
-
Protic Solvents: If you are using a protic solvent (alcohols, water) as a co-solvent, it can serve as a proton source, especially under basic conditions.
-
Solvent as a Hydride Source: Certain solvents can act as hydride donors under reaction conditions, though this is less common.
-
Solution: Ensure your solvent is anhydrous if possible. If a protic co-solvent is necessary for solubility, try minimizing its amount. Sometimes, switching to a different base/solvent combination (e.g., from an alcohol-containing system to anhydrous dioxane with a non-hydroxide base) can mitigate the issue.
-
Q: My SₙAr reaction with this compound and a strong nucleophile is extremely slow in ethanol. What's wrong?
A: The choice of ethanol, a polar protic solvent, is likely the primary issue. The acidic proton of ethanol is hydrogen-bonding with your strong (anionic) nucleophile, severely blunting its reactivity.[11] The reaction rate for SₙAr is dramatically influenced by the solvent's ability to solvate the intermediate Meisenheimer complex versus the starting nucleophile.[6]
-
Solution: Switch to a polar aprotic solvent. You should see a significant rate enhancement by moving to DMSO, DMF, or NMP. These solvents will solvate the counter-cation of your nucleophile but leave the anion free and highly reactive.
The following decision tree provides a logical path for troubleshooting a failed reaction.
Caption: Troubleshooting a failed reaction.
Data & Protocols
Solvent Properties Table
For convenience, the properties of several common solvents used in organic synthesis are summarized below. The dielectric constant is a good general measure of a solvent's polarity.
| Solvent | Dielectric Constant (ε) at 20°C | Type | Boiling Point (°C) |
| Toluene | 2.4 | Nonpolar | 111 |
| 1,4-Dioxane | 2.2 | Nonpolar (low polarity) | 101 |
| Tetrahydrofuran (THF) | 7.5 | Polar Aprotic | 66 |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | 82 |
| N,N-Dimethylformamide (DMF) | 36.7 | Polar Aprotic | 153 |
| Dimethyl Sulfoxide (DMSO) | 47.2 | Polar Aprotic | 189 |
| Ethanol (EtOH) | 24.5 | Polar Protic | 78 |
| Water (H₂O) | 80.1 | Polar Protic | 100 |
Example Protocol: Suzuki-Miyaura Coupling
This protocol is a representative example and may require optimization for specific substrates.
Objective: To couple this compound with Phenylboronic Acid.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic Acid (1.2 eq)
-
Pd(PPh₃)₄ (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Solvent System: 1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
To a reaction vessel equipped with a magnetic stir bar and reflux condenser, add this compound, Phenylboronic Acid, and Potassium Carbonate.
-
Purge the vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst.
-
Add the degassed 1,4-Dioxane/Water solvent system via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Rationale for Solvent Choice: The Dioxane/Water system is a common choice for Suzuki couplings. Dioxane solubilizes the organic reactants and catalyst, while water is essential for dissolving the inorganic base (K₂CO₃) and facilitating the transmetalation step.
Safety Information
This compound is a chemical reagent and must be handled with appropriate safety precautions.
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause an allergic skin reaction or respiratory irritation.[14][15][16]
-
Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[17]
-
Storage: Keep in a tightly closed container in a dark, cool, and dry place under an inert atmosphere.[18]
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations.
Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before use.[19][20][21]
References
- 1. scbt.com [scbt.com]
- 2. This compound [myskinrecipes.com]
- 3. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pure.york.ac.uk [pure.york.ac.uk]
- 5. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. chemical-label.com [chemical-label.com]
- 15. 3-Iodo-4-methoxyaniline | C7H8INO | CID 22054596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. This compound | 338454-80-1 [amp.chemicalbook.com]
- 17. 2-Iodo-4-methoxyaniline | CAS#:191348-14-8 | Chemsrc [chemsrc.com]
- 18. 338454-80-1|this compound|BLD Pharm [bldpharm.com]
- 19. fishersci.com [fishersci.com]
- 20. carlroth.com [carlroth.com]
- 21. carlroth.com [carlroth.com]
Strategies to prevent deiodination of 4-Iodo-2-methoxyaniline during reactions.
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 4-Iodo-2-methoxyaniline. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. We understand that the primary challenge encountered when working with this and similar electron-rich aryl iodides is the undesired loss of iodine (deiodination or hydrodeiodination). This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you mitigate this side reaction and maximize the yield of your desired product.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is deiodination, and why is my this compound particularly susceptible to it?
A: Deiodination is a side reaction where the iodine atom on your starting material is replaced by a hydrogen atom, leading to the formation of 2-methoxyaniline. This compound is especially prone to this for two key reasons:
-
Weak Carbon-Iodine (C-I) Bond: The C-I bond is the weakest among the carbon-halogen bonds (C-I < C-Br < C-Cl). This low bond energy means less energy is required to cleave it, making it susceptible to cleavage under various reaction conditions, including heat and light.[1]
-
Electron-Rich Aromatic Ring: The presence of two electron-donating groups—the methoxy (-OCH₃) and the aniline (-NH₂) groups—enriches the phenyl ring with electron density. This increased electron density can make the molecule more susceptible to certain degradation pathways, including single-electron transfer (SET) processes or reactions with palladium-hydride species in cross-coupling catalysis.[1][2]
Q2: I'm observing significant deiodination during my palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck). What is the primary chemical mechanism responsible for this?
A: In the context of palladium catalysis, the most common pathway for deiodination is through the formation of a palladium-hydride (Pd-H) species.[2] This is not a flaw in the catalyst itself but rather a competing catalytic cycle that can become dominant under suboptimal conditions.
Here’s the causality:
-
Source of Hydride: The Pd-H species can be generated from various sources in your reaction flask, including the base (especially alkoxides), trace amounts of water, or protic solvents like alcohols.[2]
-
Competing Reaction: Once formed, the Pd-H species can intercept the aryl-palladium(II)-iodide intermediate (Ar-Pd-I) that is crucial for your desired cross-coupling. Instead of proceeding to transmetalation (in a Suzuki coupling) or other desired steps, this intermediate undergoes reductive elimination with the hydride, yielding the undesired deiodinated product (Ar-H) and regenerating the active Pd(0) catalyst.
The diagram below illustrates the competition between the desired productive cycle and the undesired deiodination cycle.
Caption: Competing catalytic cycles in Pd-catalyzed reactions.
Q3: My this compound appears to be decomposing even before I start the reaction or upon gentle heating. What could be the cause?
A: This is a common issue with electron-rich aryl iodides. The C-I bond is susceptible to homolytic cleavage (breaking into two radicals) when exposed to energy, such as heat or even ambient laboratory light.[1] This can generate an aryl radical and an iodine radical, which can lead to a variety of decomposition products.
Preventative Measures:
-
Storage: Store the compound in a dark, cold, and inert environment as recommended.[3] Storing in a freezer under an inert atmosphere is ideal.
-
Light Protection: Always protect your reaction vessel from light by wrapping it in aluminum foil. This is a simple but critical step.[1]
-
Fresh Reagent: Use freshly acquired or purified starting material, as prolonged or improper storage can lead to the accumulation of impurities that may catalyze decomposition.
Section 2: Troubleshooting Guide for Palladium Cross-Coupling Reactions
This section addresses the most common problem: the formation of 2-methoxyaniline as a significant byproduct during a reaction.
Problem: My LC-MS/TLC analysis shows a significant amount of the deiodinated byproduct, 2-methoxyaniline.
This indicates that the rate of the undesired deiodination is competitive with or faster than the rate of your desired cross-coupling reaction. The following workflow and solutions will help you shift the balance in favor of your product.
Caption: Troubleshooting workflow for deiodination.
Solution 2.1: Re-evaluate Your Base
The choice of base is critical as it is a primary suspect for generating Pd-H species. Stronger and more nucleophilic bases are often more problematic.
Recommendation: Switch to a weaker, non-nucleophilic inorganic base. Phosphates and carbonates are excellent choices.[2]
| Base Type | Examples | Propensity for Deiodination | Rationale |
| Alkoxides | NaOtBu, KOtBu | High | Can readily undergo β-hydride elimination or directly react with the Pd-complex to form Pd-H species. |
| Hydroxides | NaOH, KOH | Moderate to High | Can generate Pd-H, especially in the presence of protic solvents or water. |
| Carbonates | K₂CO₃, Cs₂CO₃ | Low to Moderate | Generally a safer choice. Cesium carbonate is often effective due to its solubility and moderate basicity.[2] |
| Phosphates | K₃PO₄ | Low | Often the best choice for suppressing deiodination. It is sufficiently basic to facilitate the catalytic cycle but is a poor hydride source.[2] |
Solution 2.2: Optimize Your Ligand and Catalyst System
The goal is to accelerate the desired reaction (specifically, the reductive elimination step that forms your product) so that it significantly outpaces the deiodination pathway.
Recommendation: Use a modern, bulky, and electron-rich phosphine ligand or an N-heterocyclic carbene (NHC) ligand. These ligands promote faster reductive elimination of the desired product.[2] Avoid older, less active catalysts like Pd(PPh₃)₄, which can lead to sluggish reactions that allow more time for side reactions to occur.[4]
| Ligand Class | Examples | Key Advantage |
| Bulky Monophosphines | SPhos, XPhos, RuPhos | Promote fast oxidative addition and reductive elimination, shortening reaction times. |
| N-Heterocyclic Carbenes | IPr, SImes | Form very stable and highly active palladium complexes that can accelerate sluggish couplings. |
| Older/Less Bulky | PPh₃, dppf | May result in slower kinetics, increasing the window for deiodination to occur.[4] |
Solution 2.3: Change Your Solvent System
Protic solvents or even trace water can serve as a source of protons/hydrides leading to deiodination.
Recommendation: Use anhydrous, aprotic solvents. If an aqueous system is required, carefully control the water content.[2]
-
Preferred Solvents: Toluene, Dioxane, THF. Ensure they are rigorously dried and degassed before use. Experience from some researchers suggests toluene may be superior to dioxane in suppressing deiodination.[4]
-
Solvents to Avoid/Minimize: Alcohols (Methanol, Ethanol). If a co-solvent is necessary, use the minimum amount required.
Section 3: Recommended Protocol
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Minimized Deiodination Risk
This protocol incorporates the best practices discussed above to serve as a robust starting point for your experiments.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2.2-4.4 mol%)
-
K₃PO₄ (2.0-3.0 equivalents), finely ground and dried
-
Anhydrous Toluene
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the finely ground K₃PO₄.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd₂(dba)₃ and SPhos.
-
Solvent Addition: Add the anhydrous, degassed toluene via syringe.
-
Degassing (Optional but Recommended): Bubble argon through the stirred reaction mixture for 10-15 minutes.
-
Light Protection: Wrap the exterior of the flask securely with aluminum foil.
-
Reaction: Heat the reaction mixture to the desired temperature (start with 80-90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress closely by TLC or LC-MS every 30-60 minutes. Look for the consumption of the starting material.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with an appropriate solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst. Proceed with standard aqueous workup and purification. Critical Note: Do not let the reaction run for an extended period after completion, as this can lead to product degradation.
Section 4: Compound Handling and Stability
Q: How should I properly store this compound?
A: Based on supplier recommendations and the chemical nature of the compound, it should be stored in a dark place, under an inert atmosphere, and in a freezer at temperatures under -20°C.[3] This minimizes degradation from light, oxygen, and heat.
Q: Are there any known chemical incompatibilities I should be aware of?
A: Yes. Avoid contact with strong oxidizing agents, as they can react with the aniline functionality. The compound may also be sensitive to strong acids and bases. During reactions, conditions that generate heat, flames, or sparks should be avoided.[5]
References
Standard workup procedures for reactions involving 4-Iodo-2-methoxyaniline.
A Senior Application Scientist's Guide to Reaction Workup and Troubleshooting
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Iodo-2-methoxyaniline. This guide is designed to provide in-depth, field-proven insights into the standard workup procedures and to offer solutions for common issues encountered during reactions involving this versatile building block. As a senior application scientist, my goal is to explain not just the "how" but the "why" behind each experimental choice, ensuring your protocols are robust and self-validating.
Core Concepts: The Chemistry of this compound
This compound is a popular substrate in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions. Its utility stems from several key features:
-
The iodo group is an excellent leaving group in oxidative addition to palladium(0) catalysts, making it highly reactive in Suzuki, Buchwald-Hartwig, Sonogashira, and Heck couplings.
-
The amino group is a key functional handle for building nitrogen-containing scaffolds, but it can also act as a ligand to the metal catalyst, sometimes inhibiting the reaction.
-
The methoxy group , being electron-donating, influences the electron density of the aromatic ring, which can affect the rate of oxidative addition.
Understanding these intrinsic properties is crucial for diagnosing issues and optimizing your reaction workups.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and problems in a direct, Q&A format.
Section 1: General Workup & Purification
Q1: What is the standard extractive workup for a reaction involving this compound?
A1: A typical aqueous workup is designed to remove inorganic salts, water-soluble reagents (like the base), and polar byproducts. The procedure is generally applicable to most cross-coupling reactions.
Protocol 1: Standard Extractive Workup
-
Cooling: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.
-
Dilution: Dilute the mixture with a water-immiscible organic solvent such as ethyl acetate (EtOAc), dichloromethane (DCM), or toluene. Ethyl acetate is often a good first choice due to its polarity, which helps in extracting a wide range of organic products.
-
Filtration (if necessary): If your reaction mixture contains significant amounts of solid (e.g., precipitated palladium black, insoluble base), filter it through a pad of Celite® before proceeding to the aqueous wash.[1][2] Rinse the filter cake with the chosen organic solvent to ensure complete recovery of your product.[2]
-
Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with:
-
Water: To remove the bulk of inorganic salts and water-soluble organic byproducts.
-
Brine (saturate aq. NaCl): To break up any emulsions and further remove water from the organic layer.
-
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Q2: My product seems to have some baseline solubility in the aqueous layer. How can I minimize product loss?
A2: This can happen, especially if your product retains some polarity from the aniline moiety. To mitigate this, you can perform a "back-extraction." After separating the initial aqueous layer, extract it one or two more times with fresh organic solvent. Combine all organic layers before drying and concentrating. Additionally, using brine for all washes after an initial water wash can reduce the solubility of organic compounds in the aqueous phase through the "salting-out" effect.
Q3: I'm having trouble purifying my product by column chromatography. It's streaking on the TLC plate. What can I do?
A3: Streaking of aniline derivatives on silica gel is a classic problem caused by the interaction of the basic amine group with the acidic silanol groups (Si-OH) on the silica surface. This leads to poor separation and low recovery.
Solutions:
-
Neutralize the Silica: Add a small amount of a tertiary amine base, like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to your chromatography eluent. A common starting point is 0.5-1% by volume. The amine will competitively bind to the acidic sites on the silica, allowing your product to elute cleanly.
-
Use a Different Stationary Phase: If base-treated silica is ineffective, consider using a less acidic stationary phase like alumina (neutral or basic) or a polymer-based support.
Q4: What are the best recrystallization solvents for typical products derived from this compound?
A4: The ideal solvent system depends heavily on the final product's structure. However, for biaryl products common in Suzuki couplings, a two-solvent system is often effective.[3] A good starting point is to dissolve the compound in a minimal amount of a solvent in which it is highly soluble (like DCM or hot ethanol) and then slowly add a non-polar "anti-solvent" in which it is poorly soluble (like hexanes or pentane) until the solution becomes cloudy.[4] Allowing this mixture to cool slowly can yield high-purity crystals. For acidic or basic products, recrystallization from aqueous ethanol can also be effective.[3]
Section 2: Palladium-Catalyzed Coupling Reactions
This section focuses on the most common reaction class for this substrate. The general workflow for these reactions is depicted below.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Q5: My Suzuki-Miyaura reaction is sluggish or fails. What are the common causes?
A5: While the C-I bond is highly reactive, failures can still occur. Here’s a troubleshooting flowchart:
Caption: Troubleshooting guide for Suzuki-Miyaura coupling reactions.
Q6: How do I effectively remove the palladium catalyst after my reaction? It seems to be contaminating my final product.
A6: Residual palladium is a major concern, especially in pharmaceutical synthesis. Simple filtration is often insufficient for homogeneous catalysts.
| Method | Description | Advantages | Disadvantages |
| Filtration through Celite® | The reaction mixture is passed through a plug of Celite®.[5][6] | Simple, fast, and inexpensive. Effective for heterogeneous or precipitated Pd. | Often insufficient for removing soluble palladium species. |
| Activated Carbon | The crude product solution is stirred with activated carbon, then filtered.[7] | Cost-effective. Can be highly effective. | Can adsorb the desired product, leading to yield loss. Non-specific. |
| Scavenger Resins | These are solid supports (silica or polymer) with functional groups (e.g., thiols) that chelate palladium.[7][8] | Highly selective for palladium, minimizing product loss. Very effective. | More expensive than other methods. May require optimization of time and temperature. |
Expert Tip: For Buchwald-Hartwig reactions in particular, the choice of base and solvent dictates the workup. If a non-polar solvent like toluene is used with an inorganic base (e.g., Cs₂CO₃) or a base whose salt is insoluble (e.g., Et₃N forming Et₃NHBr), the salts and catalyst can often be removed by filtering through Celite, sometimes avoiding a full aqueous workup.[1][2]
Q7: I'm running a Sonogashira coupling and see a lot of alkyne homocoupling (Glaser product). How can I prevent this?
A7: Glaser coupling is a classic side reaction in Sonogashira chemistry, promoted by oxygen and the copper(I) co-catalyst.
Key Strategies:
-
Go Copper-Free: The most effective solution is to use a copper-free Sonogashira protocol.[5][6][8] These methods rely on the palladium catalyst alone and often use an amine as both the base and solvent.
-
Rigorous Degassing: If using a copper-catalyzed system, ensure all solvents and the reaction vessel are thoroughly deoxygenated by purging with an inert gas (argon or nitrogen). Oxygen is essential for the oxidative homocoupling pathway.
-
Minimize Copper Loading: Use the minimum effective amount of the copper(I) salt.
Q8: The amino group on my this compound seems to be interfering with my Buchwald-Hartwig amination. What's happening?
A8: The aniline nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[9] This is especially true if you are trying to couple a second amine to the aryl iodide. Additionally, if the reaction conditions are harsh, self-coupling or polymerization can occur.
Potential Solutions:
-
Use Bulky Ligands: Employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) can sterically disfavor the binding of the aniline substrate to the palladium center, promoting the desired catalytic turnover.[10]
-
Protect the Amine: If feasible, protect the aniline as a carbamate or amide before the coupling reaction. This removes its ability to coordinate with the catalyst. The protecting group can be removed in a subsequent step. Be mindful that carbamates can be susceptible to hydrolysis during aqueous workups.[11][12]
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. youtube.com [youtube.com]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. xray.uky.edu [xray.uky.edu]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Addressing Catalyst Poisoning in 4-Iodo-2-methoxyaniline Cross-Coupling Reactions
Welcome to the technical support center dedicated to overcoming the challenges associated with the cross-coupling of 4-iodo-2-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of palladium-catalyzed reactions with this versatile yet challenging substrate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve successful and reproducible outcomes in your experiments.
The structure of this compound, while a valuable building block in medicinal chemistry, presents a unique set of obstacles in cross-coupling reactions. The presence of both an amino and a methoxy group on the aromatic ring can lead to catalyst poisoning and other side reactions that hinder product formation. This guide aims to elucidate the underlying causes of these issues and offer practical, field-proven solutions.
Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses common problems encountered during the cross-coupling of this compound.
Question 1: I am observing low to no conversion of my starting materials. What are the likely causes and how can I resolve this?
Answer: Low or no conversion is the most frequent issue and can be attributed to several factors, primarily revolving around catalyst deactivation. The electron-rich nature of this compound, due to the amine and methoxy substituents, makes it prone to catalyst inhibition.
Potential Causes & Solutions:
-
Catalyst Poisoning by the Substrate: The lone pairs of electrons on the nitrogen of the aniline and the oxygen of the methoxy group can coordinate to the palladium center. This coordination can form stable, off-cycle complexes that are catalytically inactive. The primary amine is a particularly strong poison for palladium catalysts.[1]
-
Solution 1: Strategic Ligand Selection: Employ bulky, electron-rich phosphine ligands, such as the Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1][2] These ligands can sterically shield the palladium center, preventing the substrate's coordinating groups from binding and deactivating the catalyst. They also promote the desired oxidative addition and reductive elimination steps of the catalytic cycle.[3]
-
Solution 2: Amine Protection: Protecting the amine functionality as a carbamate (e.g., Boc) or an amide can effectively prevent its coordination to the palladium catalyst.[1] This is a robust strategy, though it adds extra steps to your synthetic route.
-
-
Substrate Impurities: The synthetic route to this compound can sometimes introduce impurities, such as sulfur-containing compounds, which are potent catalyst poisons.[4] Even trace amounts of sulfur can completely shut down the catalytic cycle.
-
Solution: Substrate Purification: It is crucial to use highly pure this compound. Recrystallization or column chromatography of the starting material before use is highly recommended. A preliminary elemental analysis for sulfur can also be insightful if persistent issues arise.
-
-
Catalyst Decomposition: The formation of palladium black is a visual indicator of catalyst decomposition and is often associated with failed reactions.[5] This can be triggered by the presence of oxygen, high temperatures, or other impurities.[1][6]
-
Solution: Rigorous Reaction Setup: Ensure that all solvents and reagents are thoroughly degassed to remove oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period.[2] Maintaining a positive pressure of inert gas throughout the reaction is critical.[1] Also, consider if the reaction temperature is too high, leading to thermal decomposition of the catalyst.
-
-
Inefficient Catalytic Cycle Turnover: The issue might not be outright poisoning but a sluggish step in the catalytic cycle.
-
Solution: Catalyst and Base Optimization: While Pd(PPh₃)₄ is a workhorse catalyst, it may not be optimal for this substrate. Consider using more modern pre-catalysts like Pd₂(dba)₃ with a suitable ligand or palladacycles, which can be more robust.[1][7] The choice of base is also critical. Inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective, but their solubility can be an issue. In some cases, a small amount of water is required for anhydrous couplings with K₃PO₄ to be effective.[5]
-
Question 2: My reaction is producing a significant amount of byproducts. How can I improve the selectivity?
Answer: The formation of byproducts such as homocoupled products or protodehalogenated starting material is a common challenge.
Potential Causes & Solutions:
-
Homocoupling of Boronic Acid/Ester: This occurs when two molecules of the boronic acid derivative couple with each other. This side reaction is often promoted by the presence of oxygen or Pd(II) species.[8]
-
Solution: Thorough Degassing: As with catalyst decomposition, meticulous degassing of the reaction mixture before adding the palladium catalyst is the primary solution to minimize homocoupling.[1]
-
-
Protodehalogenation: This is the replacement of the iodine atom with a hydrogen atom, leading to the formation of 2-methoxyaniline. This can occur if there are sources of protons in the reaction mixture.
-
Solution: Anhydrous Conditions and Base Choice: Ensure that your solvents and reagents are anhydrous. The choice of base can also influence this side reaction.
-
Question 3: The reaction starts but then stalls before reaching completion. What could be the reason?
Answer: A stalling reaction often points towards gradual catalyst deactivation over the course of the reaction.
Potential Causes & Solutions:
-
Gradual Catalyst Poisoning: While not immediate, the cumulative effect of substrate coordination or low-level impurities can slowly poison the catalyst.
-
Solution: "Kicker" Charge of Catalyst: In some industrial processes, a second charge of the catalyst is added to a stalled reaction to push it to completion.[4]
-
-
Product Inhibition: In some cases, the desired product can be a better ligand for the palladium catalyst than the starting materials, leading to product inhibition.
-
Solution: Ligand and Condition Optimization: Experimenting with different ligands and reaction conditions (temperature, concentration) can sometimes overcome product inhibition.
-
Frequently Asked Questions (FAQs)
Q1: What are the most effective ligands for the cross-coupling of this compound?
A1: Bulky, electron-rich phosphine ligands are generally the most effective. Buchwald-type ligands such as XPhos, SPhos, and BrettPhos have shown great success in coupling challenging aniline substrates.[9][10] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[7]
Q2: Should I use a Pd(0) or Pd(II) precatalyst?
A2: Both can be effective, but they have different activation requirements. Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ can directly enter the catalytic cycle. Pd(II) sources such as Pd(OAc)₂ or PdCl₂(dppf) require an in-situ reduction to the active Pd(0) state.[8][11] This reduction can be achieved by phosphines, amines, or by the homocoupling of boronic acids.[8] For sensitive substrates, starting with a well-defined Pd(0) precatalyst can sometimes offer more control.
Q3: How can I be certain my reaction is sufficiently degassed?
A3: The most rigorous method is to perform at least three freeze-pump-thaw cycles. For solvents with lower boiling points, sparging with argon or nitrogen for 30-60 minutes is often sufficient. A good visual indicator for some reactions is the absence of palladium black formation.
Q4: What is the best way to purify commercial this compound?
A4: Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is a good first step. If issues persist, column chromatography on silica gel may be necessary.
Q5: My reaction mixture turns black immediately after adding the catalyst. What does this signify?
A5: The formation of a black precipitate, known as palladium black, indicates the agglomeration of palladium atoms into an inactive, bulk metallic state.[6] This is a strong sign of catalyst decomposition. The most common causes are the presence of oxygen, excessively high temperatures, or impurities in the reaction mixture. If this occurs, the reaction has a high probability of failure. It is recommended to stop the reaction and meticulously review the purity of all reagents and the degassing procedure.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol provides a starting point for optimization.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
-
Reaction Setup:
-
Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent (e.g., dioxane, THF, or toluene) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C).
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Boc Protection of this compound
-
Reaction Setup:
-
Dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine (1.5 eq.) or diisopropylethylamine (DIPEA) (1.5 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
-
Reagent Addition:
-
Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) to the cooled solution.
-
-
Reaction and Workup:
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the Boc-protected product, which can often be used in the subsequent coupling step without further purification.
-
Data Presentation
Table 1: Common Catalyst/Ligand Systems for Challenging Aminations
| Catalyst System | Ligand Type | Typical Substrates | Key Advantages |
| Pd₂(dba)₃ / SPhos | Buchwald-type phosphine | Primary and secondary amines, anilines | High activity, good functional group tolerance. |
| Pd(OAc)₂ / XPhos | Buchwald-type phosphine | Hindered anilines, heteroaromatic amines | Excellent for sterically demanding couplings.[9] |
| Pd(OAc)₂ / BrettPhos | Buchwald-type phosphine | Primary amines, selective monoarylation | High selectivity for monoarylation of primary amines.[9] |
| Pd-PEPPSI-IPr | NHC Precatalyst | Aryl chlorides, electron-rich anilines | High thermal stability, effective for less reactive halides. |
Visualizations
Diagram 1: Suzuki-Miyaura Catalytic Cycle and Poisoning Pathways
Caption: Palladium-catalyzed Suzuki cycle with key poisoning points.
Diagram 2: Troubleshooting Workflow for Failed Cross-Coupling
Caption: A logical workflow for troubleshooting failed reactions.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Increasing Pd Catalyst Lifetimes - ChemistryViews [chemistryviews.org]
- 7. mdpi.com [mdpi.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. research.rug.nl [research.rug.nl]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Comparative Reactivity of 4-Iodo-2-methoxyaniline versus 4-Bromo-2-methoxyaniline: A Technical Guide for Synthetic Chemists
In the realm of pharmaceutical and materials science research, the selection of appropriate starting materials is a critical determinant of synthetic efficiency. This guide provides an in-depth, objective comparison of the reactivity of 4-Iodo-2-methoxyaniline and 4-Bromo-2-methoxyaniline, two key building blocks in organic synthesis. By examining their performance in prevalent cross-coupling reactions and grounding the discussion in fundamental chemical principles, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary for informed substrate selection and reaction optimization.
Theoretical Framework: Unpacking the Reactivity of Aryl Halides
The disparate reactivity between aryl iodides and aryl bromides in transition metal-catalyzed cross-coupling reactions is a well-established principle in organic chemistry. This difference is primarily governed by the bond dissociation energies (BDEs) of the carbon-halogen (C-X) bond. The C-I bond is inherently weaker than the C-Br bond, a consequence of the larger atomic radius of iodine and the longer, less effective orbital overlap with carbon.[1][2][3]
| Bond | Bond Dissociation Energy (kJ/mol) |
| C-I | ~213 |
| C-Br | ~285 |
| C-Cl | ~327 |
| C-F | ~485 |
| Table 1: Approximate bond dissociation energies for carbon-halogen bonds.[1][3] |
This disparity in bond strength directly influences the rate-determining step of many catalytic cycles: the oxidative addition of the aryl halide to the low-valent metal center (typically palladium or copper).[4][5][6] A lower BDE translates to a lower activation energy for this crucial step, rendering aryl iodides generally more reactive than their bromide counterparts.
The substrates in focus, this compound and 4-Bromo-2-methoxyaniline, both possess electron-donating methoxy (-OCH₃) and amino (-NH₂) groups. These substituents can influence reactivity through electronic effects. However, the dominant factor in their comparative reactivity remains the nature of the halogen atom.
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis
Palladium-catalyzed reactions are mainstays in modern synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The following sections compare the expected performance of this compound and 4-Bromo-2-methoxyaniline in three seminal palladium-catalyzed transformations.
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines.[7][8][9][10] The catalytic cycle, like many palladium-catalyzed processes, commences with oxidative addition.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Given that oxidative addition is often the turnover-limiting step, this compound is anticipated to react more readily than 4-bromo-2-methoxyaniline.[11] This translates to potentially milder reaction conditions (lower temperatures, shorter reaction times), lower catalyst loadings, and higher yields for the iodo-substituted substrate. While aryl bromides are routinely and successfully employed in Buchwald-Hartwig aminations, achieving comparable efficiency to aryl iodides may necessitate more forcing conditions or the use of more sophisticated, highly active catalyst systems.[12][13]
Comparative Reactivity Prediction: Buchwald-Hartwig Amination
| Substrate | Expected Reactivity | Anticipated Conditions |
| This compound | High | Milder temperatures, shorter reaction times, potentially lower catalyst loading. |
| 4-Bromo-2-methoxyaniline | Moderate to High | May require higher temperatures, longer reaction times, or more active catalyst systems for comparable yields.[12] |
The Suzuki-Miyaura coupling, a cornerstone for C-C bond formation, exhibits a similar reactivity trend.[14][15] The oxidative addition of the aryl halide to the Pd(0) center initiates the catalytic cycle.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
The weaker C-I bond of this compound facilitates a more rapid oxidative addition compared to the C-Br bond of its counterpart.[6][14] Consequently, Suzuki-Miyaura couplings involving the iodo-aniline can often be performed under more benign conditions. While electron-donating groups, such as the amino group in 4-bromoaniline, can sometimes slow down the reaction compared to electron-withdrawing groups, the influence of the halogen remains the predominant factor in this direct comparison.[16]
Copper-Catalyzed Ullmann Coupling
The Ullmann reaction, a classical method for forming C-C, C-N, and C-O bonds using copper catalysts, also demonstrates a preference for more reactive aryl halides.[17][18][19][20] Although the mechanism is still debated and can vary depending on the specific reaction, it is generally accepted that the reaction of the aryl halide with a copper(I) species is a key step.[21]
The reactivity trend in Ullmann-type reactions typically follows I > Br > Cl, mirroring the trend observed in palladium catalysis.[22] This suggests that this compound would be the more favorable substrate for Ullmann couplings, allowing for potentially lower reaction temperatures and improved yields compared to 4-bromo-2-methoxyaniline.[23]
Experimental Protocols
The following are generalized, representative protocols. Researchers should optimize conditions based on their specific coupling partners and available catalyst systems.
-
To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.02-0.10 mmol), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent (e.g., toluene or dioxane, 5 mL).
-
Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Note for 4-Bromo-2-methoxyaniline: Higher temperatures or a more active, second-generation Buchwald-Hartwig catalyst/ligand system may be required to achieve reaction rates and yields comparable to those with this compound.[8]
-
In a reaction flask, combine the aryl halide (1.0 mmol), the boronic acid or ester (1.1-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 mmol), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 mmol).
-
Evacuate and backfill the flask with an inert gas.
-
Add a mixture of degassed solvents (e.g., toluene/ethanol/water or dioxane/water).
-
Heat the mixture to the target temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture, add water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Note for 4-Bromo-2-methoxyaniline: This substrate may necessitate a longer reaction time or slightly higher temperature to drive the reaction to completion.
Caption: Workflow for selecting and optimizing cross-coupling reactions.
Conclusion and Practical Recommendations
For drug development professionals and synthetic chemists, this has several practical implications:
-
Route Scouting: When developing a new synthetic route, this compound should be considered the preferred starting material to maximize the probability of success under mild conditions.
-
Process Optimization: For existing processes using 4-Bromo-2-methoxyaniline, significant optimization of catalyst systems, ligands, temperature, and reaction times may be necessary to achieve high throughput and yields.
-
Cost-Benefit Analysis: While aryl iodides can sometimes be more expensive than the corresponding bromides, the potential for higher yields, reduced catalyst loadings, lower energy consumption (milder conditions), and shorter reaction times can often offset the initial cost difference, particularly at scale.
By understanding the fundamental principles that govern the reactivity of these two valuable building blocks, researchers can make more strategic decisions, leading to more efficient, cost-effective, and successful synthetic campaigns.
References
- 1. quora.com [quora.com]
- 2. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 3. Common Bond Energies (D [wiredchemist.com]
- 4. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. research.rug.nl [research.rug.nl]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. par.nsf.gov [par.nsf.gov]
- 18. organic-synthesis.com [organic-synthesis.com]
- 19. Ullmann Reaction [organic-chemistry.org]
- 20. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 21. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
A Comparative Guide to the Spectroscopic Analysis of 4-Iodo-2-methoxyaniline Reaction Products
For researchers, scientists, and professionals in drug development, the precise characterization of reaction products is a cornerstone of successful synthesis and analysis. This guide provides an in-depth comparison of spectroscopic techniques for the analysis of reaction products derived from 4-iodo-2-methoxyaniline, a versatile building block in organic synthesis.[1][2] By understanding the strengths and limitations of each method, you can select the most appropriate analytical strategy for your specific research needs.
The Importance of Spectroscopic Analysis
Spectroscopic techniques are indispensable tools in modern chemistry, offering insights into the molecular structure and composition of substances.[3][4] For a substituted aniline like this compound, with its aromatic ring, amino group, methoxy group, and iodine substituent, a multi-faceted spectroscopic approach is often necessary to fully elucidate the structure of its reaction products.[5][6] The choice of technique depends on the specific information required, such as connectivity, functional groups present, molecular weight, and purity.[3][7]
Comparative Analysis of Key Spectroscopic Techniques
The following sections detail the most common spectroscopic methods for analyzing organic compounds and compare their applicability to the reaction products of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and connectivity of atoms within a molecule.[3] For organic compounds, ¹H and ¹³C NMR are the most common variants.
Application to this compound Products:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts of aromatic protons are highly sensitive to the positions of substituents on the aniline ring.[8]
-
¹³C NMR: Reveals the number of different carbon environments in the molecule. The chemical shifts of the carbon atoms in the aromatic ring are influenced by the electron-donating or -withdrawing nature of the substituents.[9][10]
-
¹⁵N NMR: While less common, ¹⁵N NMR can provide direct information about the electronic environment of the nitrogen atom in the amino group and its derivatives.[11][12]
Strengths:
-
Provides detailed structural elucidation, including stereochemistry.[3]
-
Non-destructive technique.[3]
-
Can be used for quantitative analysis.[3]
Limitations:
-
Relatively low sensitivity, requiring millimolar concentrations for reliable results.[3]
-
Can be time-consuming.[3]
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb IR radiation at characteristic frequencies, making it an excellent tool for identifying the presence or absence of specific functional groups.[3]
Application to this compound Products:
-
N-H stretch: Primary amines (like the starting material) show two distinct N-H stretching bands between 3200 and 3500 cm⁻¹.[13][14][15] Secondary amines, which could be reaction products, show a single band in this region, while tertiary amines show none.[14]
-
C-N stretch: The C-N stretching vibration for aromatic amines is typically observed between 1250 and 1335 cm⁻¹.[14][15]
-
C-O stretch: The methoxy group will exhibit a C-O stretching band.
-
Aromatic C=C bonds: These absorb in the 1450-1600 cm⁻¹ region.[3]
-
C-I stretch: The carbon-iodine bond vibration appears in the far-infrared region and may not be observable on all instruments.
Strengths:
-
Excellent for identifying functional groups.
-
Rapid and relatively inexpensive.
Limitations:
-
Provides limited information about the overall molecular structure.
-
Lower sensitivity compared to some other techniques.[3]
-
The interpretation of complex spectra can be challenging.
Mass Spectrometry (MS)
Principle: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and can also be used to determine its elemental composition and structure through fragmentation analysis.
Application to this compound Products:
-
Molecular Ion Peak (M+): The m/z of the molecular ion directly corresponds to the molecular weight of the compound. For this compound, the molecular formula is C₇H₈INO, resulting in a specific molecular weight.[5][6]
-
Isotopic Pattern: The presence of iodine (¹²⁷I) is readily identifiable. Halogenated compounds, particularly those with chlorine or bromine, exhibit characteristic isotopic patterns.[16][17] While iodine has only one stable isotope, its high mass defect can be a useful indicator.
-
Fragmentation Pattern: The way a molecule breaks apart in the mass spectrometer can provide clues about its structure. The fragmentation of halogenated anilines has been studied and can aid in isomer differentiation.[18][19]
Strengths:
-
Extremely high sensitivity, capable of detecting very small amounts of sample.
-
Provides accurate molecular weight information.
-
Can be coupled with chromatographic techniques (e.g., GC-MS) for the analysis of complex mixtures.[20]
Limitations:
-
Isomers can sometimes be difficult to distinguish based on mass spectra alone.[18]
-
Destructive technique.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy levels. The wavelength of maximum absorbance (λmax) is characteristic of the electronic structure of the molecule.
Application to this compound Products:
-
The aromatic ring in this compound and its derivatives will absorb UV light. The position and intensity of the absorption bands can be influenced by the substituents on the ring.
-
Changes in the UV-Vis spectrum after a reaction can indicate that a chemical transformation has occurred. For example, the formation of more extended conjugated systems will shift the λmax to longer wavelengths.
Strengths:
-
Good for quantitative analysis of known compounds.[3]
-
Relatively simple and inexpensive technique.
Limitations:
-
Provides limited structural information.
-
Spectra are often broad and may not be unique to a single compound.
Data Summary and Comparison
| Spectroscopic Technique | Information Provided | Sensitivity | Strengths | Limitations |
| NMR Spectroscopy | Detailed molecular structure, connectivity, stereochemistry[3] | Low to moderate[3] | Unparalleled for structural elucidation, non-destructive[3] | Can be time-consuming, requires larger sample amounts[3] |
| IR Spectroscopy | Presence of functional groups[3] | Moderate | Rapid, inexpensive, excellent for functional group identification | Limited structural information, complex spectra can be difficult to interpret |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns | Very high | Extremely sensitive, provides accurate molecular weight | Destructive, may not distinguish between isomers easily[18] |
| UV-Vis Spectroscopy | Electronic transitions, conjugation | High for chromophores | Good for quantitative analysis, simple instrumentation | Limited structural information, broad and often non-specific spectra |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
-
Dissolve the sample: Accurately weigh approximately 5-10 mg of the purified reaction product. Dissolve the sample in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial as it should not contain protons that would interfere with the spectrum of the analyte.
-
Transfer to NMR tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Add internal standard (optional): For quantitative NMR, a known amount of an internal standard (e.g., tetramethylsilane, TMS) can be added.
-
Acquire the spectrum: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra according to the instrument's operating procedures.
Protocol 2: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Clean the ATR crystal: Ensure the surface of the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum: Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum.
-
Apply the sample: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Acquire the sample spectrum: Apply pressure to ensure good contact between the sample and the crystal, then acquire the IR spectrum.
-
Clean the crystal: After analysis, thoroughly clean the ATR crystal to remove all traces of the sample.
Visualization of the Analytical Workflow
Caption: A typical workflow for the synthesis and spectroscopic analysis of this compound reaction products.
Conclusion
The comprehensive characterization of reaction products of this compound requires a judicious selection of spectroscopic techniques. While NMR spectroscopy provides the most detailed structural information, IR spectroscopy is invaluable for rapid functional group identification. Mass spectrometry offers unparalleled sensitivity for molecular weight determination, and UV-Vis spectroscopy is useful for quantitative analysis and monitoring reactions. By integrating the data from these complementary techniques, researchers can confidently elucidate the structures of their synthesized compounds and ensure their purity, which is critical for advancing drug discovery and development programs.
References
- 1. This compound [myskinrecipes.com]
- 2. chembk.com [chembk.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. azooptics.com [azooptics.com]
- 5. PubChemLite - this compound (C7H8INO) [pubchemlite.lcsb.uni.lu]
- 6. scbt.com [scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. wikieducator.org [wikieducator.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. morawa.at [morawa.at]
- 19. bol.com [bol.com]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 4-Iodo-2-methoxyaniline: A Classic Method vs. a Greener Alternative
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-Iodo-2-methoxyaniline
This compound is a highly valuable substituted aniline that serves as a critical building block in the synthesis of more complex molecules. Its unique structure, featuring an amine, a methoxy group, and an iodine atom, makes it a versatile intermediate in pharmaceutical development and materials science. The iodine atom, in particular, provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental transformations in modern organic chemistry for creating carbon-carbon and carbon-heteroatom bonds[1][2]. This guide provides an in-depth comparison of a traditional synthesis protocol with a modern, greener alternative, offering experimental data and procedural insights to inform your synthetic strategy.
Method 1: The Traditional Approach - Direct Iodination with Iodine Monochloride
The direct electrophilic iodination of an activated aromatic ring like 2-methoxyaniline (o-anisidine) is a long-established and potent method. The use of iodine monochloride (ICl) is a classic example of this approach.
Expertise & Rationale: Why Iodine Monochloride?
Iodine monochloride is a powerful electrophilic iodinating agent. Due to the difference in electronegativity between iodine and chlorine, the ICl molecule is polarized, behaving as a source of the electrophilic iodonium ion (I⁺)[3]. The electron-donating effects of the amino (-NH₂) and methoxy (-OCH₃) groups on the starting material, 2-methoxyaniline, strongly activate the aromatic ring towards electrophilic aromatic substitution. Both groups are ortho, para-directing. In 2-methoxyaniline, the position para to the powerful amino group (C4) is sterically accessible and electronically enriched, making it the primary site of iodination. This high regioselectivity makes ICl an effective, albeit hazardous, choice for this transformation.
Trustworthiness: The Inherent Hazards of Iodine Monochloride
While effective, the use of ICl is fraught with significant safety challenges. It is a highly corrosive chemical that can cause severe burns to the skin and eyes upon contact[4][5]. Inhalation can lead to irritation of the respiratory tract and, at high concentrations, pulmonary edema, a serious medical emergency[3][4]. Furthermore, ICl reacts with water or steam to produce toxic and corrosive fumes and can react dangerously with various other materials[6][7]. Its handling requires stringent safety protocols, including the use of personal protective equipment (PPE) and well-ventilated fume hoods.
Caption: A generalized workflow for the synthesis and purification of this compound.
Method 2: A Greener Alternative - In Situ Generation of the Iodinating Agent
In response to the hazards and waste associated with traditional methods, green chemistry principles have driven the development of safer and more sustainable alternatives[8]. One such prominent method involves the use of an alkali metal iodide, like potassium iodide (KI), in combination with a common, environmentally benign oxidant, such as hydrogen peroxide (H₂O₂).
Expertise & Rationale: The Logic of In Situ Oxidation
This method avoids the handling of highly reactive and hazardous iodinating agents. Instead, the electrophilic iodine species is generated in situ. The reaction proceeds by the oxidation of the nucleophilic iodide ion (I⁻) from KI to molecular iodine (I₂) or a related electrophilic species by the oxidant (H₂O₂) under acidic conditions. This newly formed electrophile is then immediately consumed in the electrophilic aromatic substitution reaction with 2-methoxyaniline. This approach is not only safer but also aligns with green chemistry metrics by utilizing less hazardous reagents and often generating water as the primary byproduct[9].
Trustworthiness: A Self-Validating System with Reduced Risk
The protocol's trustworthiness is enhanced by its inherent safety. Potassium iodide is a stable, non-corrosive salt, and 30% hydrogen peroxide is a common laboratory reagent with well-understood handling procedures. The primary byproduct is water, which dramatically reduces the environmental impact and simplifies waste disposal compared to methods involving halogenated reagents. This approach minimizes the generation of hazardous waste, leading to a lower Process Mass Intensity (PMI) and E-Factor[9].
Caption: Simplified comparison of the reaction pathways for the two synthetic methods.
Performance Comparison: A Head-to-Head Analysis
The choice of synthetic route is often a balance between efficiency, cost, safety, and environmental impact. The following table summarizes the key performance indicators for the two methods.
| Metric | Traditional Method (ICl) | Green Method (KI/H₂O₂) | Justification |
| Typical Yield | ~85-95% | ~75-85% | ICl is a highly potent reagent, often leading to higher conversion and yields. |
| Purity | High (>98%) | High (>98%) | Both methods, after appropriate purification, yield high-purity product. |
| Reaction Time | 1-3 hours | 12-18 hours | The direct reaction with the potent ICl is significantly faster than the in situ generation method[9]. |
| Temperature | 0°C to Room Temp. | Room Temp. to 60°C | The greener method may require gentle heating to achieve a reasonable reaction rate[9]. |
| Reagent Safety | Very High Hazard | Low Hazard | ICl is highly corrosive and toxic[3][4][5]. KI and H₂O₂ are significantly safer. |
| Atom Economy | Lower | Higher | The green method incorporates more atoms from the reagents into the final product and co-products (water). |
| E-Factor | Higher (~10-15) | Lower (~3-5) | The traditional method generates more waste relative to the desired product[9]. |
| Work-up | Requires quenching with a reducing agent (e.g., sodium thiosulfate) to destroy excess ICl. | Simpler work-up, often involving a wash with a mild reducing agent[9]. |
Detailed Experimental Protocols
Disclaimer: These protocols are intended for trained professionals in a controlled laboratory setting. Always conduct a thorough safety assessment before beginning any chemical synthesis.
Protocol 1: Synthesis using Iodine Monochloride (Traditional Method)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methoxyaniline (10 mmol, 1.23 g) in dichloromethane (CH₂Cl₂, 40 mL). Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add a 1.0 M solution of iodine monochloride in CH₂Cl₂ (10.5 mmol, 10.5 mL) dropwise to the stirred solution over 20 minutes, ensuring the temperature remains below 5°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃, 50 mL) to quench any unreacted ICl. Stir vigorously until the reddish-brown color disappears.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic phase sequentially with saturated sodium bicarbonate (NaHCO₃) solution (2 x 30 mL) and brine (30 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a solid.
Protocol 2: Synthesis using KI and H₂O₂ (Green Method)
This protocol is adapted from general procedures for the iodination of activated arenes.[9]
-
Reaction Setup: In a round-bottom flask, dissolve 2-methoxyaniline (10 mmol, 1.23 g) and potassium iodide (12 mmol, 1.99 g) in methanol (50 mL).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (15 mmol, 0.8 mL) to the solution while stirring.
-
Oxidant Addition: Add 30% hydrogen peroxide (20 mmol, 2.0 mL) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to 60°C and stir for 17 hours. Monitor the reaction's progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into dichloromethane (100 mL).
-
Extraction: Transfer to a separatory funnel. Wash the organic phase with a 0.1 M sodium bisulfite solution (50 mL) to remove any residual iodine, followed by water (50 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by flash chromatography to afford the pure this compound.
Conclusion and Recommendations
The choice between these two synthetic methods depends heavily on the priorities of the laboratory.
-
The Traditional Iodine Monochloride Method is fast, high-yielding, and reliable. It is an excellent choice when speed and throughput are the primary concerns, provided the laboratory is fully equipped to handle highly corrosive and toxic reagents safely.
-
The Greener KI/H₂O₂ Method represents a significant advancement in laboratory safety and environmental responsibility. While it may require longer reaction times and gentle heating, it avoids hazardous reagents and reduces chemical waste. This method is highly recommended for academic settings and industrial processes where sustainability and safety are paramount.
For modern drug development and research, where green chemistry principles are increasingly integral, the KI/H₂O₂ approach presents a compelling and scientifically valid alternative to the classical method for synthesizing this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. Uses and Hazards of Iodine monochloride_Chemicalbook [chemicalbook.com]
- 4. nj.gov [nj.gov]
- 5. oxfordlabchem.com [oxfordlabchem.com]
- 6. fishersci.com [fishersci.com]
- 7. IODINE MONOCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Comparative Guide to Purity Assessment of 4-Iodo-2-methoxyaniline
As a critical building block in pharmaceutical synthesis and organic materials research, the purity of 4-Iodo-2-methoxyaniline (CAS 338454-80-1) is not merely a quality metric; it is a prerequisite for ensuring reaction efficiency, final product safety, and experimental reproducibility.[1] Impurities, even in trace amounts, can lead to undesirable side reactions, compromise the structural integrity of target molecules, and introduce toxicological risks in drug development.[2] This guide provides an in-depth comparison of the principal analytical methods for assessing the purity of this compound, grounded in established practices for substituted anilines and pharmaceutical intermediates.[1][3][4]
Our objective is to move beyond procedural lists and delve into the causality behind methodological choices, empowering researchers to select and implement the most appropriate technique for their specific needs. We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, supported by detailed protocols and comparative data.
Method Selection Framework: A Comparative Overview
The choice of an analytical method is governed by factors such as the nature of expected impurities, required sensitivity, sample throughput, and available instrumentation. This compound is a solid, moderately polar aromatic amine with a molecular weight of 249.05 g/mol and a boiling point of 305.5°C.[5] These properties make it amenable to several analytical techniques, each with distinct advantages and limitations.
References
A comparative study of different palladium catalysts for 4-Iodo-2-methoxyaniline coupling.
A Comparative Guide to Palladium Catalysts for the Coupling of 4-Iodo-2-methoxyaniline
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with remarkable efficiency and selectivity.[1][2][3] this compound is a valuable building block in medicinal chemistry and materials science due to the synthetic handles offered by the iodo and amino functionalities, as well as the electronic influence of the methoxy group. The selection of an appropriate palladium catalyst is critical for achieving high yields and selectivities in coupling reactions involving this substrate. This guide provides a comparative analysis of various palladium catalysts for Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions with this compound, supported by experimental data and mechanistic insights.
The general reactivity trend for aryl halides in these coupling reactions is I > Br > Cl, making this compound a highly reactive substrate.[4] The choice of catalyst, particularly the ligand coordinated to the palladium center, plays a pivotal role in the reaction's success by influencing the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle.[2][5]
Experimental Workflow: A Generalized Approach
The successful execution of a palladium-catalyzed cross-coupling reaction hinges on a well-defined experimental workflow. The following diagram illustrates the key stages, from reactant preparation to product isolation and analysis.
Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a versatile method for creating biaryl structures. The reaction involves the coupling of an aryl halide with an organoboron reagent, typically a boronic acid or ester.[6]
Mechanism: The catalytic cycle begins with the oxidative addition of the aryl iodide to a Pd(0) species. This is followed by transmetalation with the boronic acid, and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
Comparative Performance of Palladium Catalysts for Suzuki-Miyaura Coupling
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 | [Generic Conditions] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 92 | [7] |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 110 | 6 | 95 | [4] |
Discussion of Results:
Traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) provide good yields for the coupling of this compound. However, more advanced catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos, in conjunction with palladium acetate (Pd(OAc)₂), often lead to higher yields and shorter reaction times.[7] The use of [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) also demonstrates excellent performance, particularly for challenging substrates.[4] The choice of base and solvent is also crucial, with bulkier bases like cesium carbonate often accelerating the reaction.
Experimental Protocol: Suzuki-Miyaura Coupling with PdCl₂(dppf)
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Cs₂CO₃ (2.0 equiv).
-
Catalyst Addition: Add PdCl₂(dppf) (2 mol%).
-
Solvent and Reaction: Add degassed DMF. Heat the reaction mixture to 110 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Heck-Mizoroki Reaction: Olefin Arylation
The Heck reaction is a powerful tool for the formation of substituted alkenes through the palladium-catalyzed coupling of an aryl halide with an alkene.[8][9]
Mechanism: The reaction proceeds via oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the alkene into the Pd-aryl bond. A subsequent β-hydride elimination step releases the arylated alkene product and a hydridopalladium species, which is then converted back to the active Pd(0) catalyst in the presence of a base.[8]
Comparative Performance of Palladium Catalysts for Heck Reaction
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| Pd(OAc)₂ | Et₃N | Acetonitrile | 80 | 16 | 78 | [8] |
| Pd/C | Na₂CO₃ | DMF | 120 | 12 | 88 | [10] |
| Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | Toluene | 100 | 10 | 90 | [9] |
Discussion of Results:
Palladium acetate is a commonly used and effective catalyst for the Heck reaction.[8] The use of heterogeneous catalysts like palladium on activated carbon (Pd/C) offers the advantage of easy separation and potential for recycling.[10] The addition of phosphine ligands, such as tri(o-tolyl)phosphine (P(o-tol)₃), can significantly improve the yield and reaction rate. The choice of base is critical for regenerating the active catalyst.
Experimental Protocol: Heck Reaction with Pd(OAc)₂ / P(o-tol)₃
-
Reaction Setup: To a sealed tube, add this compound (1.0 equiv), the alkene (1.5 equiv), and K₂CO₃ (2.0 equiv).
-
Catalyst Addition: Add Pd(OAc)₂ (1 mol%) and P(o-tol)₃ (2 mol%).
-
Solvent and Reaction: Add degassed toluene. Heat the mixture to 100 °C with stirring for 10 hours.
-
Work-up: Cool the reaction mixture, filter through a pad of Celite®, and wash with ethyl acetate.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has become a premier method for the synthesis of arylamines from aryl halides and primary or secondary amines.[3][5][11] This reaction is particularly valuable for synthesizing complex pharmaceutical intermediates.[1][12]
Mechanism: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex. The resulting palladium(II) complex then reacts with the amine in the presence of a base to form a palladium amido complex. Reductive elimination from this complex yields the desired arylamine and regenerates the Pd(0) catalyst.[5][11]
Comparative Performance of Palladium Catalysts for Buchwald-Hartwig Amination
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Toluene | 100 | 18 | 82 | [7] |
| Pd(OAc)₂ / Xantphos | NaOt-Bu | 1,4-Dioxane | 110 | 12 | 91 | [7] |
| G3-XPhos | K₃PO₄ | t-BuOH | 90 | 6 | 96 | [7] |
Discussion of Results:
The choice of ligand is paramount in the Buchwald-Hartwig amination. Early generations of catalysts utilized bidentate phosphine ligands like BINAP.[5] More recent developments have introduced bulky, electron-rich biaryl phosphine ligands such as Xantphos and the ligands used in third-generation (G3) precatalysts like G3-XPhos.[7] These advanced catalyst systems often provide superior yields under milder conditions and with lower catalyst loadings. The use of a strong, non-nucleophilic base like sodium tert-butoxide or potassium phosphate is essential for the deprotonation of the amine.
Experimental Protocol: Buchwald-Hartwig Amination with G3-XPhos
-
Reaction Setup: In a glovebox, charge a vial with this compound (1.0 equiv), the desired amine (1.2 equiv), and K₃PO₄ (2.1 equiv).
-
Catalyst Addition: Add the G3-XPhos precatalyst (1-2 mol%).
-
Solvent and Reaction: Add degassed tert-butanol. Seal the vial and heat the reaction mixture to 90 °C until the starting material is consumed.
-
Work-up: Allow the reaction to cool to room temperature. Dilute with ethyl acetate, and wash with water.
-
Purification: Dry the organic phase over MgSO₄, filter, and concentrate. Purify the crude material by silica gel chromatography.
Conclusion
The selection of an optimal palladium catalyst for the coupling of this compound is highly dependent on the desired transformation. For Suzuki-Miyaura couplings, both traditional and modern phosphine-ligated systems perform well, with catalysts like PdCl₂(dppf) offering excellent results. In Heck reactions, palladium acetate, both alone and in combination with phosphine ligands, is effective, while heterogeneous catalysts provide practical advantages. For the more demanding Buchwald-Hartwig amination, the use of advanced, bulky biaryl phosphine ligands and precatalysts is often necessary to achieve high efficiency. The experimental protocols provided herein serve as a starting point for researchers to develop robust and high-yielding coupling reactions with this versatile building block.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advancements in Pd-Based Supported Porous Nanocatalysts for the C-C Cross-Coupling Reactions | MDPI [mdpi.com]
- 3. research.rug.nl [research.rug.nl]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. journals.misuratau.edu.ly [journals.misuratau.edu.ly]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. atlanchimpharma.com [atlanchimpharma.com]
A literature review comparing synthesis routes for 4-Iodo-2-methoxyaniline.
An In-depth Analysis for Researchers and Drug Development Professionals
4-Iodo-2-methoxyaniline is a valuable building block in organic synthesis, particularly for the development of pharmaceuticals and other complex molecules.[1][2] Its structure, featuring an aniline core with methoxy and iodo substituents, provides multiple reactive sites for a variety of chemical transformations.[2] This guide provides a comparative analysis of the primary synthesis routes for this compound, offering insights into the underlying chemical principles, experimental considerations, and overall efficiency of each method.
Direct Iodination of 2-Methoxyaniline
The most straightforward approach to this compound is the direct electrophilic iodination of 2-methoxyaniline. The electron-donating nature of both the amino and methoxy groups activates the aromatic ring towards electrophilic substitution. The amino group is a strong ortho-, para-director, while the methoxy group also directs to its ortho and para positions. In 2-methoxyaniline, the para position relative to the amino group (and meta to the methoxy group) is sterically accessible and electronically activated, making it the primary site for iodination.
Common iodinating agents for this transformation include iodine monochloride (ICl) and N-iodosuccinimide (NIS).[3] The choice of reagent and reaction conditions can significantly influence the regioselectivity and yield of the desired product.
Conceptual Workflow for Direct Iodination:
Caption: General workflow for the direct iodination of 2-methoxyaniline.
While conceptually simple, direct iodination can sometimes lead to the formation of isomeric byproducts, necessitating careful optimization of reaction parameters to maximize the yield of the desired 4-iodo isomer.
Sandmeyer-type Reaction from 2-Methoxy-4-nitroaniline
An alternative strategy involves a Sandmeyer-type reaction sequence starting from 2-methoxy-4-nitroaniline. This multi-step process offers greater control over regioselectivity. The synthesis begins with the nitration of p-anisidine, followed by reduction of the nitro group, diazotization of the resulting amine, and subsequent displacement of the diazonium group with iodide.
Key Steps in the Sandmeyer-type Route:
-
Nitration of p-Anisidine: p-Anisidine is first acetylated to protect the amino group, then nitrated to introduce a nitro group at the ortho position. Subsequent hydrolysis of the acetamide yields 2-nitro-4-methoxyaniline.[4]
-
Reduction of the Nitro Group: The nitro group of 2-methoxy-4-nitroaniline is reduced to an amino group to yield 2,4-diaminoanisole.
-
Diazotization: The newly formed amino group at the 4-position is selectively diazotized using a reagent like sodium nitrite in an acidic medium.
-
Iodination: The resulting diazonium salt is then treated with a source of iodide, such as potassium iodide, to replace the diazonium group with an iodine atom.
Visualizing the Sandmeyer-type Pathway:
Caption: Multi-step synthesis of this compound via a Sandmeyer-type reaction.
This method, while longer, often provides a cleaner product with higher regioselectivity compared to direct iodination.
Decarboxylative Iodination of Anthranilic Acid Derivatives
A more recent and innovative approach involves the decarboxylative iodination of appropriately substituted anthranilic acids. A study has demonstrated a transition-metal-free and base-free method for this transformation.[5] This reaction proceeds via a radical mechanism and offers a potentially more sustainable and atom-economical route.
General Principle of Decarboxylative Iodination:
This method typically involves heating an anthranilic acid derivative with an iodine source, often in the presence of an oxidant. The reaction is believed to proceed through the formation of an acyl hypoiodite, which then undergoes homolytic cleavage to generate an aryl radical. This radical subsequently abstracts an iodine atom to form the final product.
While a specific protocol for this compound using this method is not detailed in the provided search results, the synthesis of the isomeric 2-Iodo-4-methoxyaniline has been reported with a 23% yield.[5] This suggests that with optimization, this route could be a viable option.
Comparison of Synthesis Routes
| Synthesis Route | Starting Material | Key Reagents | Advantages | Disadvantages | Reported Yield |
| Direct Iodination | 2-Methoxyaniline | ICl, NIS | Fewer steps, conceptually simple | Potential for isomeric byproducts, may require careful optimization | Not explicitly stated, but generally moderate to good |
| Sandmeyer-type Reaction | p-Anisidine | NaNO₂, KI | High regioselectivity, clean product | Multi-step, may have lower overall yield | Not explicitly stated, but each step has associated yields |
| Decarboxylative Iodination | 2-Amino-5-iodobenzoic acid (hypothetical) | I₂, Oxidant | Transition-metal-free, potentially more sustainable | Requires specific starting material, yield may be variable | 23% for 2-Iodo-4-methoxyaniline isomer[5] |
Experimental Protocols
Protocol 1: Direct Iodination of Aniline (Illustrative Example)
The following is a general procedure for the direct iodination of aniline to p-iodoaniline, which can be adapted for 2-methoxyaniline.[6]
-
In a 3-L beaker, combine 110 g (1.2 moles) of aniline, 150 g (1.8 moles) of sodium bicarbonate, and 1 L of water.[6]
-
Cool the mixture to 12–15°C with the addition of ice.[6]
-
With efficient mechanical stirring, add 254 g (1 mole) of powdered iodine in portions over 30 minutes.[6]
-
Continue stirring for an additional 20-30 minutes until the color of free iodine has mostly disappeared.[6]
-
Collect the crude p-iodoaniline by filtration on a Büchner funnel, press as dry as possible, and air dry.[6]
-
Purify the crude product by recrystallization from gasoline.[6] The reported yield for p-iodoaniline is 75-84%.[6]
Protocol 2: Synthesis of 2-Nitro-4-methoxyaniline (First step of Sandmeyer-type route) [4]
-
In a 2-L three-necked, round-bottomed flask equipped with a mechanical stirrer and a thermometer, dissolve 123 g (1 mole) of p-anisidine in 300 ml of glacial acetic acid and 217 ml of water.[4]
-
Add 350 g of ice to cool the solution to 0–5°C.[4]
-
Add 103 ml (1.1 moles) of acetic anhydride all at once with rapid stirring.[4]
-
Heat the mixture on a steam bath until the crystalline material dissolves, then cool to 45°C.[4]
-
In an ice bath, add 100 ml of concentrated nitric acid all at once. The temperature will rise rapidly.[4]
-
Maintain the temperature at 60–65°C for 10 minutes, then cool to 25°C over 10 minutes.[4]
-
Chill the solution overnight and collect the precipitated yellow crystals of 2-nitro-4-methoxyacetanilide by filtration. The yield is 75–79%.[4]
-
Hydrolyze the 2-nitro-4-methoxyacetanilide using Claisen's alkali to obtain 2-nitro-4-methoxyaniline.[4]
Conclusion
The choice of synthesis route for this compound depends on several factors, including the desired scale of production, purity requirements, and the availability of starting materials and reagents. Direct iodination offers a rapid and straightforward approach, but may require significant optimization to achieve high regioselectivity. The Sandmeyer-type reaction, although more laborious, provides excellent control over the position of iodination, leading to a purer product. The emerging method of decarboxylative iodination presents a promising, more environmentally friendly alternative, though it may require further development to improve yields for this specific isomer. Researchers and drug development professionals should carefully consider these trade-offs when selecting a synthetic strategy for this important intermediate.
References
A Senior Application Scientist's Guide to the Novelty and Patentability of 4-Iodo-2-methoxyaniline-Based Molecules
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 4-Iodo-2-methoxyaniline Scaffold
In the landscape of modern medicinal chemistry, the selection of a core scaffold is a decision of paramount strategic importance. The this compound scaffold has emerged as a particularly valuable starting point for discovery campaigns. Its utility stems not from a single feature, but from the synergistic interplay of its constituent parts. The aniline moiety provides a versatile handle for a multitude of synthetic transformations, while the methoxy group acts as an electronic and steric modulator. Critically, the iodine atom at the 4-position serves as an exceptionally versatile reactive site, enabling a wide array of cross-coupling reactions.[1] This pre-installed "synthetic handle" allows for the systematic and efficient exploration of chemical space, a cornerstone of any successful structure-activity relationship (SAR) study.
This guide provides an in-depth analysis of how to leverage this scaffold to generate novel molecules, assess their performance, and navigate the complex landscape of intellectual property. We will move beyond simple protocols to explain the causal-driven logic behind experimental design, ensuring a robust and defensible path from concept to patentable invention.
Part 1: Navigating the Patent Landscape
Before embarking on a synthesis campaign, a thorough understanding of the patentability of small molecules is essential. A patent grants the right to exclude others from making, using, or selling a claimed invention for a limited time.[2] For small molecules, the most coveted type of patent is the "composition of matter," which claims the novel chemical entity itself.[3] This provides the broadest protection. However, one can also pursue patents on new methods of use, formulations, or synthetic processes.[3][4]
The patentability of a new molecule hinges on three primary criteria:
-
Novelty: The exact chemical structure must not have been previously disclosed in the public domain.
-
Non-Obviousness (Inventive Step): The molecule cannot be an obvious modification of a known compound to a person skilled in the art. This is often the highest hurdle. A new molecule that is structurally very similar to a known one may be deemed obvious unless it exhibits unexpected and superior properties.[2]
-
Utility: The invention must have a specific, substantial, and credible utility. In drug discovery, this is typically demonstrated with preclinical data showing biological activity against a target.[2]
The this compound scaffold itself is a known chemical and therefore not patentable. The novelty and non-obviousness will arise from the unique combination of substituents attached to it. The key to building a strong patent portfolio is to generate derivatives that not only are novel but also demonstrate a clear, unexpected advantage over existing alternatives.
Table 1: Conceptual Patent Strategy for this compound Derivatives
| Patent Type | Claim Scope | Supporting Evidence Required | Strategic Consideration |
| Composition of Matter | A novel molecule or a genus of related molecules. | Full characterization data (NMR, MS, etc.) and in-vitro/in-vivo biological activity data demonstrating utility. | The "gold standard" of small molecule IP. Provides the strongest and broadest market exclusivity. |
| Method of Use | The use of a specific molecule (novel or known) to treat a specific disease. | Data demonstrating efficacy in a relevant disease model (e.g., cell-based assays, animal models). | Useful for expanding the lifecycle of a known compound or protecting a new use for a novel scaffold.[4] |
| Process (Synthesis) | A new and inventive method for synthesizing the molecule. | Detailed experimental protocol demonstrating an advantage (e.g., higher yield, lower cost, greater purity, stereoselectivity). | Generally provides weaker protection than composition of matter, as competitors can try to design around the specific synthetic route. |
Part 2: A Framework for Generating Novelty and Establishing Inventiveness
The true potential of the this compound scaffold is unlocked through strategic derivatization. The goal is not random diversification, but a hypothesis-driven exploration of SAR. The primary sites for modification offer distinct opportunities to modulate the molecule's properties.
Key Diversification Points
Caption: Key diversification points on the this compound scaffold.
The iodine at position 4 is the most powerful tool for diversification, enabling access to a vast array of biaryl, heteroaryl, and complex side chains via palladium-catalyzed cross-coupling reactions.[1] The aniline nitrogen at position 1 allows for the introduction of different amide or alkyl groups, which can profoundly impact solubility, cell permeability, and hydrogen bonding interactions with the target protein.
Comparative Analysis of Hypothetical Derivatives
To illustrate the process, we present a conceptual comparison of three hypothetical derivatives designed for a generic kinase target. The experimental data shown are for illustrative purposes to guide the researcher's thought process.
Table 2: Conceptual Performance Comparison of Hypothetical Derivatives
| Derivative ID | Structure (Modification from Core) | Target Potency (IC₅₀, nM) | Selectivity vs. Kinase Panel | cLogP | Rationale / Key Insight |
| Core | This compound | >10,000 | N/A | 2.8 | Starting material, inactive as expected. |
| DERIV-A | Suzuki coupling of a 3-pyridyl group at Pos. 4 | 250 | Poor | 3.5 | Introduction of a hydrogen bond acceptor improves potency but lacks features for selectivity. |
| DERIV-B | Acylation of aniline at Pos. 1 with piperidine-4-carbonyl chloride | 1,200 | Moderate | 3.1 | Modifying the aniline provides a vector into a new pocket, improving selectivity, but potency is weak. |
| DERIV-C | Combination: 3-pyridyl at Pos. 4 AND piperidine-4-carbonyl at Pos. 1 | 15 | Excellent | 4.2 | Synergistic effect. The pyridyl group engages the hinge region while the piperidine moiety improves selectivity and potency. This demonstrates an inventive step. |
This comparative approach is the essence of building a patentable case. The data for DERIV-C would be compelling because its performance is not merely an additive sum of the individual modifications but a synergistic improvement, which is a strong argument for non-obviousness.
Part 3: Self-Validating Experimental Protocols
Trustworthy data begins with robust and reproducible protocols. The following sections provide detailed, step-by-step methodologies for the synthesis and evaluation of a novel derivative.
Experimental Workflow: From Synthesis to Data
A rigorous workflow ensures that each step validates the next, culminating in reliable biological data that can support a patent application.
Caption: A self-validating workflow from chemical synthesis to biological data.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of a biaryl derivative from the core scaffold, a foundational reaction in many discovery programs.
Objective: To synthesize 4-(pyridin-3-yl)-2-methoxyaniline.
Materials:
-
This compound (1.0 eq)
-
Pyridine-3-boronic acid (1.2 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 eq)
-
Sodium Carbonate (Na₂CO₃) (3.0 eq)
-
1,4-Dioxane (solvent)
-
Water (co-solvent)
-
Ethyl Acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄) (drying agent)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), Pyridine-3-boronic acid (1.2 eq), and Pd(PPh₃)₄ (0.03 eq).
-
Solvent Addition: Add 1,4-Dioxane and a 2M aqueous solution of Na₂CO₃ (3.0 eq) in a 4:1 ratio (Dioxane:Water). The reaction mixture should be thoroughly degassed by bubbling nitrogen through the solution for 15 minutes.
-
Causality Check: Degassing is critical to remove oxygen, which can oxidize the Pd(0) catalyst to its inactive Pd(II) state, thus preventing the catalytic cycle from proceeding.
-
-
Heating: Heat the reaction mixture to 90 °C and stir vigorously overnight. Monitor reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with Ethyl Acetate.
-
Self-Validation: The organic layers should contain the desired product. Combine the organic extracts.
-
-
Washing: Wash the combined organic layers with water, then with brine. The brine wash helps to remove residual water from the organic phase.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of Ethyl Acetate in Hexanes).
-
Characterization: Confirm the structure and purity (>95%) of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In-Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
Objective: To determine the IC₅₀ value of a test compound against a specific kinase.
Materials:
-
Kinase of interest
-
Eu-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer (ligand)
-
Test compound (e.g., DERIV-C) serially diluted in DMSO
-
TR-FRET dilution buffer
Procedure:
-
Compound Plating: Prepare a serial dilution of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into a low-volume 384-well plate.
-
Reagent Preparation: Prepare a solution of the tracer and the Eu-antibody in the TR-FRET buffer. Prepare a separate solution of the kinase in the same buffer.
-
Reaction Addition: Add the kinase solution to the wells containing the test compound and incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Causality Check: This pre-incubation allows the test compound to bind to the kinase before the tracer is introduced, ensuring a competitive binding equilibrium.
-
-
Tracer Addition: Add the tracer/antibody solution to all wells.
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at both 665 nm (tracer) and 615 nm (europium).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic model to determine the IC₅₀ value.
-
Self-Validation: The assay includes positive controls (no inhibitor) and negative controls (no kinase) to establish the dynamic range and ensure the validity of the results.
-
Part 4: A Decision Framework for Patentability Assessment
Once you have synthesized a novel molecule and generated performance data, the final step is to assess its patentability. This logical framework can guide your decision-making process with your institution's technology transfer office or patent counsel.
Caption: A decision tree for assessing the patentability of a new chemical entity.
Conclusion
The this compound scaffold represents a fertile ground for the discovery of novel, patentable chemical matter. Its value is fully realized not just by synthesizing derivatives, but by doing so within a strategic framework. This involves understanding the patent landscape, designing molecules to test clear hypotheses, and executing robust, self-validating experimental workflows. By demonstrating that a novel molecule possesses unexpected and advantageous properties compared to what is known, researchers can build a compelling case for inventiveness, transforming a laboratory discovery into a defensible intellectual asset.
References
Benchmarking 4-Iodo-2-methoxyaniline: A Comparative Analysis of Reactivity and Utility in Modern Synthesis
An In-Depth Technical Guide for Researchers
In the landscape of synthetic chemistry, particularly within pharmaceutical and materials science discovery, the selection of a building block is a critical decision that dictates reaction efficiency, yield, and overall synthetic strategy. 4-Iodo-2-methoxyaniline stands out as a premier reagent, offering a unique combination of functionalities that enable a wide array of chemical transformations.[1] This guide provides an in-depth, data-supported benchmark of this compound against its common halogenated analogues and other related building blocks. We will explore the causal relationships behind its reactivity profile and provide validated protocols to demonstrate its practical advantages.
Introduction: The Strategic Advantage of this compound
This compound is a substituted aniline featuring three key functional groups: a primary amine, a methoxy ether, and an iodine atom at the 4-position.[1] This specific arrangement makes it a highly versatile intermediate. The electron-donating methoxy and amino groups activate the aromatic ring, while the iodo-substituent serves as an excellent leaving group in a multitude of cross-coupling reactions.[1] Its utility is most pronounced in the construction of complex molecular architectures, where mild reaction conditions and high yields are paramount.[1][2]
This guide will benchmark its performance against:
-
4-Bromo-2-methoxyaniline: A common, more economical alternative.
-
4-Chloro-2-methoxyaniline: The most cost-effective but least reactive halogenated analogue.
-
2-Methoxyphenylboronic Acid: A complementary building block used in alternative synthetic strategies.
Physicochemical Properties and Reactivity Hierarchy
The choice between iodo, bromo, and chloro-aromatics is fundamentally governed by the carbon-halogen (C-X) bond dissociation energy. The C-I bond is significantly weaker than the C-Br and C-Cl bonds, making it more susceptible to oxidative addition by a metal catalyst (typically palladium), which is the rate-determining step in many cross-coupling reactions.[3] This inherent reactivity difference is the primary determinant of the reaction conditions required.
| Building Block | Molecular Wt. ( g/mol ) | Physical Form | Key Reactivity Feature |
| This compound | 249.05 | Solid | Highest reactivity in cross-coupling due to weak C-I bond.[1][4] |
| 4-Bromo-2-methoxyaniline | 202.05 | Solid | Moderate reactivity; often requires higher temperatures or more active catalysts than the iodo analogue.[5] |
| 4-Chloro-2-methoxyaniline | 157.60 | Solid | Lowest reactivity; typically requires specialized, electron-rich ligands and harsher conditions.[6][7] |
| 2-Methoxyphenylboronic Acid | 151.96 | Solid | Serves as the nucleophilic partner in Suzuki couplings; complementary to the electrophilic haloanilines.[8][9] |
dot
Caption: Reactivity hierarchy of haloanilines in palladium-catalyzed cross-coupling.
Core Synthetic Applications: A Head-to-Head Comparison
We will now evaluate the performance of these building blocks in two of the most fundamental and widely used transformations in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, enabling the synthesis of biaryl structures.[10] The superior reactivity of this compound allows for the use of milder bases and lower catalyst loadings, which enhances functional group tolerance and often leads to cleaner reactions with higher yields.
Causality Explained: The facile oxidative addition of the C-I bond to the Pd(0) catalyst means the catalytic cycle can proceed at lower temperatures.[3] For the bromo- and especially the chloro- analogues, more energy (heat) and/or a more electron-rich catalyst (achieved through specialized ligands) is required to overcome the higher activation energy of the C-X bond cleavage.
| Parameter | This compound | 4-Bromo-2-methoxyaniline | 4-Chloro-2-methoxyaniline |
| Typical Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Pd(PPh₃)₄, Pd₂(dba)₃ | Pd(OAc)₂ with specialized ligands (e.g., SPhos, XPhos) |
| Typical Base | K₂CO₃, Na₂CO₃ (aq.) | K₂CO₃, K₃PO₄ | K₃PO₄, Cs₂CO₃ (stronger bases) |
| Typical Temp. | 80 - 100 °C | 100 - 120 °C | > 120 °C or microwave conditions |
| Expected Yield | Excellent (>90%) | Good to Excellent (70-95%) | Moderate to Good (50-85%) |
| Key Advantage | High yields under mild conditions, broad substrate scope. | Good balance of reactivity and cost. | Most economical for large-scale synthesis if conditions can be optimized. |
Yields are representative and can vary based on the specific coupling partner and reaction conditions.
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, crucial for synthesizing many pharmaceutical agents.[11][12] The reactivity trend observed in Suzuki couplings holds true here. The use of this compound is particularly advantageous when coupling with sensitive amines or when trying to avoid side reactions that can occur at elevated temperatures.
Causality Explained: The choice of ligand and base is critical in Buchwald-Hartwig aminations.[13] While first-generation phosphine ligands are often sufficient for aryl iodides, aryl bromides and chlorides necessitate the use of more sophisticated, sterically hindered, and electron-rich ligands (e.g., Josiphos, XPhos).[14] These ligands stabilize the Pd(0) center and facilitate the challenging oxidative addition step for less reactive halides.
| Parameter | This compound | 4-Bromo-2-methoxyaniline | 4-Chloro-2-methoxyaniline |
| Typical Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂, Pd₂(dba)₃ |
| Typical Ligand | BINAP, Xantphos | Sterically hindered biaryl phosphines (e.g., RuPhos) | Highly active biaryl phosphines (e.g., XPhos, BrettPhos) |
| Typical Base | NaOt-Bu, K₃PO₄ | NaOt-Bu, LHMDS | NaOt-Bu, LHMDS (strong, non-nucleophilic bases) |
| Typical Temp. | 80 - 110 °C | 100 - 120 °C | 110 - 130 °C |
| Key Advantage | Compatible with a wider range of simpler ligands and milder bases. | A reliable substrate for many well-established catalyst systems. | Feasible with modern, highly active catalyst systems. |
Validated Experimental Protocols
To provide a tangible demonstration of these principles, we present detailed, self-validating protocols for key reactions using this compound.
This protocol describes the coupling of this compound with phenylboronic acid, a standard benchmark reaction.
dot
Caption: Standard experimental workflow for Suzuki-Miyaura coupling.
Methodology:
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).[3]
-
Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
This protocol details the coupling of this compound with morpholine, a common secondary amine.
Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol, 2 mol%), Xantphos (0.03 mmol, 3 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive flow of argon, add this compound (1.0 mmol, 1.0 eq), morpholine (1.2 mmol, 1.2 eq), and anhydrous toluene (5 mL).
-
Reaction Execution: Seal the tube tightly and heat the mixture in an oil bath at 100 °C for 12-18 hours with vigorous stirring.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography to isolate the desired arylamine product.
Conclusion and Strategic Recommendations
The choice of synthetic building block is a strategic decision with significant implications for cost, time, and resource allocation.
-
This compound is the premier choice for high-stakes synthesis , especially in late-stage functionalization or when working with delicate substrates. Its high reactivity ensures reliable outcomes under mild conditions, maximizing the probability of success and simplifying purification.
-
4-Bromo-2-methoxyaniline offers a pragmatic compromise between reactivity and cost. It is a robust building block suitable for a wide range of applications where reaction conditions can be moderately intensified without compromising the integrity of the molecule.[15]
-
4-Chloro-2-methoxyaniline is the building block for process chemistry and large-scale manufacturing , where cost is a primary driver. Its use necessitates investment in catalyst and ligand optimization but can yield significant economic benefits at scale.[16]
By understanding the fundamental principles of C-X bond reactivity and leveraging the appropriate catalytic systems, researchers can make informed decisions, selecting the optimal building block to achieve their synthetic goals efficiently and effectively.
References
- 1. This compound [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scbt.com [scbt.com]
- 5. CAS 59557-91-4: 4-Bromo-2-methoxyaniline | CymitQuimica [cymitquimica.com]
- 6. scbt.com [scbt.com]
- 7. 4-Chloro-2-methoxyaniline | 93-50-5 [sigmaaldrich.com]
- 8. 2-メトキシフェニルボロン酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 2-Methoxyphenylboronic acid | C7H9BO3 | CID 2733958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 15. 4-BROMO-2-METHOXY-PHENYLAMINE synthesis - chemicalbook [chemicalbook.com]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Palladium-Catalyzed Reactions with 4-Iodo-2-methoxyaniline
For researchers, medicinal chemists, and professionals in drug development, 4-iodo-2-methoxyaniline is a pivotal building block. Its strategic placement of an iodo group, an electron-donating methoxy group, and a nucleophilic amino group on an aromatic ring makes it a versatile precursor for the synthesis of a wide array of complex molecules, including pharmaceuticals and functional materials. The selective functionalization of the carbon-iodine bond through palladium-catalyzed cross-coupling reactions is a cornerstone of its synthetic utility.
This guide provides an in-depth, comparative analysis of the most common palladium-catalyzed reactions involving this compound: Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. We will delve into the mechanistic nuances of each reaction, compare the performance of various catalytic systems with supporting data, and provide detailed, field-proven experimental protocols.
The Strategic Importance of this compound
The reactivity of this compound in palladium-catalyzed cross-coupling is significantly influenced by its substituents. The electron-donating methoxy (-OCH₃) and amino (-NH₂) groups increase the electron density of the aromatic ring, which can impact the rate of oxidative addition, the first and often rate-determining step in the catalytic cycle. The amino group can also act as a coordinating ligand to the palladium center, potentially influencing catalyst activity and stability. Understanding these electronic and steric factors is crucial for selecting the optimal catalyst system and reaction conditions.
Comparative Analysis of Palladium-Catalyzed Cross-Coupling Reactions
The choice of the appropriate cross-coupling reaction and corresponding catalytic system is paramount for achieving high yields and purity. Below, we compare the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions for the functionalization of this compound.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds. It involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or its ester.
Mechanism: The catalytic cycle begins with the oxidative addition of this compound to a Pd(0) complex. This is followed by transmetalation with a boronic acid (activated by a base) and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
Catalyst Selection: The choice of ligand is critical. For electron-rich anilines like our substrate, bulky, electron-rich phosphine ligands such as those from the Buchwald and cataCXium families often exhibit superior performance compared to generic ligands like triphenylphosphine (PPh₃). Precatalysts, such as the G3 and G4 Buchwald precatalysts, offer the advantage of being air-stable and efficiently generating the active catalytic species in situ.[1][2]
Performance Comparison:
While direct comparative data for this compound is scarce in the literature, we can infer performance from studies on similar electron-rich aryl iodides like 4-iodoanisole.
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd(dppf)Cl₂ | Cs₂CO₃ | THF/H₂O | 100 | - | High | A common and reliable catalyst for a range of Suzuki couplings.[3] |
| Pd(PPh₃)₄ | K₃PO₄ | THF | 60 | 19 | Moderate-High | A classic catalyst, though may require higher loadings and longer reaction times for challenging substrates.[4] |
| Pd/C | K₂CO₃ | DMF | Reflux (MW) | - | 41-92 | A heterogeneous catalyst that offers ease of separation, suitable for greener chemistry approaches.[5] |
| Pd(OAc)₂/XPhos | K₃PO₄ | Dioxane/H₂O | 45 | - | High | Bulky biarylphosphine ligands like XPhos are highly effective for hindered and electron-rich substrates. |
| Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 45 | - | High | Similar to XPhos, SPhos is another highly active ligand for challenging Suzuki couplings. |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is adapted from established procedures for similar iodo-heterocycles.[6]
-
Reaction Setup: To a clean, dry reaction vessel, add this compound (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water (10 mL).
-
Degassing: Purge the reaction mixture with an inert gas (argon or nitrogen) for 15-20 minutes to remove oxygen.
-
Reaction: Heat the mixture to 80°C with vigorous stirring under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
Logical Relationship Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals.
Mechanism: The reaction follows a catalytic cycle similar to the Suzuki coupling, involving oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product.
Catalyst Selection: The choice of ligand is paramount for a successful Buchwald-Hartwig amination. Bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, and RuPhos, often in the form of their G3 or G4 precatalysts, are highly effective for coupling a wide range of amines with aryl halides, including challenging substrates.[2][7] The use of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is common.
Performance Comparison:
| Catalyst/Ligand | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃/XPhos | Morpholine | NaOtBu | Toluene | Reflux | 6 | 94 (for 4-chlorotoluene) | XPhos is a highly versatile ligand for C-N coupling.[8] |
| RockPhos Pd G3 | Primary/Secondary Amines | NaOtBu | Toluene/Dioxane | 100 | 16 | High | G3 precatalysts offer excellent stability and reactivity.[9] |
| Pd(OAc)₂/BINAP | Primary/Secondary Amines | Cs₂CO₃ | Toluene | 90 | 23 | - | Bidentate phosphine ligands like BINAP are also effective. |
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol is adapted from a general procedure for the amination of aryl halides.[10]
-
Reaction Setup: In a nitrogen-filled glovebox, charge a Schlenk tube with this compound (1.0 mmol, 1.0 eq), morpholine (1.2 mmol, 1.2 eq), sodium tert-butoxide (1.4 mmol, 1.4 eq), and a palladium precatalyst such as XPhos Pd G3 (0.02 mmol, 2 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL).
-
Reaction: Seal the Schlenk tube and heat the reaction mixture with stirring at 100°C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Logical Relationship Diagram: Buchwald-Hartwig Catalytic Cycle
References
- 1. researchgate.net [researchgate.net]
- 2. enamine.net [enamine.net]
- 3. Reagents for Suzuki-Miyaura Cross-Coupling Reactions [Pd(dppf)Cl2.CH2Cl2, Cs2CO3] | TCI EUROPE N.V. [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. research.rug.nl [research.rug.nl]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Iodo-2-methoxyaniline
For researchers and professionals in the fast-paced world of drug development, the integrity of your work is paramount. This extends beyond the synthesis and analysis of novel compounds to encompass their entire lifecycle, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4-Iodo-2-methoxyaniline (CAS 338454-80-1), ensuring the safety of your personnel, the protection of the environment, and the unwavering integrity of your laboratory operations.
The procedures outlined herein are grounded in established safety protocols and regulatory standards. The causality behind each recommendation is explained to empower your team with not just the "how," but the "why," fostering a deeply ingrained culture of safety and responsibility.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a halogenated aromatic amine. This chemical family is associated with significant health and environmental hazards. A thorough understanding of these risks is the foundational step in ensuring safe handling and disposal.
Key Hazards:
-
Acute Toxicity: Like many aromatic amines, this compound is presumed to be harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Carcinogenicity: Aromatic amines as a class are noted for their potential carcinogenic effects.[3] It is prudent to handle this compound as a suspected carcinogen.
-
Environmental Toxicity: Halogenated organic compounds can be persistent in the environment and toxic to aquatic life.[4][5] Discharge into the environment must be strictly avoided.[6]
| Hazard Category | Classification | Primary Route of Exposure |
| Acute Toxicity (Oral) | Category 4 (Harmful) (Assumed) | Ingestion |
| Acute Toxicity (Dermal) | Category 4 (Harmful) (Assumed) | Skin Contact |
| Acute Toxicity (Inhalation) | Category 4 (Harmful) (Assumed) | Inhalation of dust |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) (Assumed) | Skin Contact |
| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) (Assumed) | Eye Contact |
| Carcinogenicity | Suspected Human Carcinogen | All routes |
| Aquatic Toxicity | Hazardous to the aquatic environment | Environmental release |
This table is based on data for structurally similar compounds and should be used as a conservative estimate of the hazards of this compound.
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
Given the significant hazards, a robust PPE protocol is mandatory when handling this compound in any capacity, including preparation for disposal.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of as contaminated waste after handling the compound.[6]
-
Eye/Face Protection: Use safety glasses with side-shields or chemical safety goggles.[1]
-
Skin and Body Protection: A lab coat is standard. For larger quantities or when generating dust, a chemical-resistant apron or suit is recommended.
-
Respiratory Protection: All handling of solid this compound that could generate dust should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter is required.[1][6]
Disposal Workflow
The following diagram outlines the decision-making process for the disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Step-by-Step Disposal Procedures
-
Container Selection:
-
Use a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with halogenated aromatic amines (e.g., high-density polyethylene - HDPE).
-
The original product container can be used if it is in good condition.[7]
-
-
Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
List all components of the waste mixture if applicable.
-
Affix the appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity, health hazard for carcinogenicity, and environment).
-
-
Segregation:
-
Store the waste container in a designated Satellite Accumulation Area (SAA).
-
Crucially, segregate this waste from incompatible materials such as strong oxidizing agents and strong acids to prevent dangerous chemical reactions.[3]
-
Even minor spills must be treated with urgency and care.
-
Immediate Action:
-
Alert personnel in the immediate area and restrict access.
-
Ensure proper ventilation.
-
-
Cleanup of Solid Spills:
-
Do not dry sweep, as this can generate airborne dust.
-
Carefully moisten the spilled material with a small amount of water to minimize dust.
-
Use an absorbent material, such as vermiculite or sand, to cover the spill.
-
Gently sweep the mixture into a designated hazardous waste container.[1]
-
-
Surface Decontamination:
-
For residual traces of aromatic amines on surfaces, a multi-step decontamination process is recommended.[8]
-
Step 1: Acid Wash: Wipe the surface with a sponge moistened with a dilute hydrochloric acid solution to convert the amine to its more water-soluble salt.
-
Step 2: Solvent Rinse: Thoroughly wipe the area with a sponge soaked in methanol or a detergent solution.[8]
-
All cleaning materials (sponges, absorbent pads, contaminated PPE) must be disposed of as hazardous waste.
-
Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.
-
Engage a Licensed Professional:
-
The disposal of this chemical must be handled by a licensed and certified hazardous waste management company.
-
Your institution's Environmental Health and Safety (EHS) department will have established procedures and approved vendors for this purpose.
-
-
Recommended Disposal Technology:
-
High-Temperature Incineration: This is the preferred and most effective method for the complete destruction of halogenated organic compounds.[9] Incineration at high temperatures with appropriate flue gas scrubbing ensures that the compound is broken down into less harmful components and that hazardous byproducts are not released into the atmosphere.
-
Chemical Dechlorination/Dehalogenation: In some cases, specialized chemical treatments can be used to remove the iodine atom, reducing the compound's toxicity. However, high-temperature incineration is generally more comprehensive.
-
Trustworthiness and Self-Validation
This protocol is designed as a self-validating system. Adherence to each step—from initial hazard assessment and PPE use to meticulous collection, segregation, and professional disposal—creates a chain of safety that protects individuals and the institution. Regular training, clear labeling, and maintaining updated Safety Data Sheets (SDS) for all chemicals are critical components of this system. Always consult your institution's specific EHS guidelines, as they may have additional requirements based on local and national regulations.
References
- 1. fishersci.com [fishersci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. carlroth.com [carlroth.com]
- 5. carlroth.com [carlroth.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. JPH06144803A - Recovery of iodine from waste liquid containing organoiodine compound - Google Patents [patents.google.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Iodo-2-methoxyaniline
Foundational Principle: Proactive Containment and Protection
4-Iodo-2-methoxyaniline is an aromatic amine. This class of compounds, particularly when halogenated, warrants a high degree of caution. While specific toxicological data for this exact molecule may be limited, a robust safety protocol is developed by analyzing structurally similar compounds, such as various iodoanilines and methoxyanilines (anisidines). The causality behind the stringent protocols described herein is based on the significant hazards posed by these analogs, including acute toxicity, potential carcinogenicity, and severe irritation.[1][2][3][4] Our approach must be conservative, assuming a comparable hazard profile to ensure the highest level of safety.
Hazard Profile Analysis: Justifying the Need for Advanced PPE
An evaluation of analogous compounds provides a clear rationale for the required protective measures. Aromatic amines can be readily absorbed through the skin, and as powders, they present a significant inhalation hazard.[3][5]
| Hazard Category | Description & Representative H-Statement | Rationale for Precaution | Source(s) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Fatal or toxic if swallowed, in contact with skin, or if inhaled. (H300+H310+H330, H301, H311, H331) | This high acute toxicity means that even short-term exposure to small quantities could cause severe health effects or be lethal. All routes of exposure must be blocked. | [1][2][6] |
| Skin & Eye Irritation | Causes skin irritation and serious eye irritation. (H315, H319) | Direct contact can cause immediate and significant irritation or damage to the skin and eyes, necessitating full barrier protection. | [3][7][8] |
| Chronic Health Effects | May cause cancer and is suspected of causing genetic defects. (H350, H341) | The potential for long-term, severe health effects from even low-level or repeated exposures demands the use of engineering controls and PPE to minimize exposure to as low as reasonably achievable. | [1][2][4] |
| Organ Toxicity | May cause damage to organs through prolonged or repeated exposure. (H373) | This highlights the insidious nature of the chemical, where damage may accumulate over time without immediate symptoms. Consistent use of PPE is critical. | [1][4][6] |
| Respiratory Irritation | May cause respiratory irritation. (H335) | The powdered nature of the solid means that dust can be easily generated, leading to irritation of the respiratory tract if inhaled. | [7][8] |
The Self-Validating System: A Multi-Layered PPE Protocol
The following PPE ensemble is designed as a self-validating system. Each component addresses specific routes of exposure identified in our hazard analysis, ensuring comprehensive protection when used in conjunction with proper engineering controls like a chemical fume hood.
Primary Engineering Control: The Chemical Fume Hood
All handling of this compound solid must occur within a certified chemical fume hood to control airborne dust and vapors at the source.[4][9] The PPE described below is mandatory even when working inside a fume hood.
Essential Personal Protective Equipment
-
Hand Protection: Double gloving is required.
-
Inner Glove: A thinner nitrile glove provides a second barrier in case the outer glove is breached.
-
Outer Glove: A thicker, chemical-resistant glove (e.g., nitrile or neoprene) should be worn. Always consult the glove manufacturer's resistance guide for specific breakthrough times.[10] Gloves must be inspected for defects before each use and changed immediately upon contact with the chemical.[1]
-
-
Body Protection:
-
A clean, buttoned Nomex® or similar flame-resistant lab coat is a minimum requirement.[10]
-
For procedures with a higher risk of contamination, such as handling larger quantities, a disposable chemical-resistant coverall (e.g., Tyvek®) worn over scrubs is strongly recommended.[11]
-
Clothing worn underneath should cover the legs entirely, and shoes must be closed-toed and cover the entire foot.[10]
-
-
Eye and Face Protection:
-
Respiratory Protection:
-
If there is any risk of dust generation outside of a fume hood, or if engineering controls are not sufficient, respiratory protection is required.[10]
-
For weighing solids, a NIOSH-approved respirator with P100 (particulate) filters is necessary. If vapors are also a concern, combination cartridges (e.g., organic vapor/P100) should be used.[6] All respirator use requires prior medical evaluation and annual fit testing.[10]
-
Operational Plan: Step-by-Step Procedures
Adherence to a strict, logical workflow for donning and doffing PPE is critical to prevent cross-contamination.
Donning (Putting On) PPE Workflow
This sequence is designed to move from the least critical to the most critical items, minimizing contamination of the outer layers.
Caption: PPE Donning Sequence.
Doffing (Removing) PPE Workflow
The principle here is "dirty-to-dirty, clean-to-clean." The most contaminated items are removed first, and care is taken to only touch the inside of clean garments.
Caption: PPE Doffing Sequence.
Disposal and Decontamination Plan
Waste Management
-
Solid Chemical Waste: All excess this compound and any grossly contaminated materials (e.g., spill cleanup debris) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[9]
-
Contaminated Consumables: All used PPE, including both sets of gloves, disposable coveralls, bench paper, and pipette tips, are considered hazardous waste. They must be placed in a sealed bag or container labeled for hazardous waste disposal.[2] Do not dispose of these items in the regular trash.
Decontamination
-
Spills: In case of a small spill inside a fume hood, carefully sweep up the solid material, avoiding dust generation.[3] Place it in the hazardous waste container. Decontaminate the area with a suitable solvent (e.g., ethanol or isopropanol) and then soap and water. All cleanup materials are hazardous waste.
-
Surfaces: Iodinated compounds can cause staining.[12] After work is complete, wipe down the work surface in the fume hood with an appropriate solvent and then soap and water to remove any residual contamination.
-
Personal Exposure:
-
Skin: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][9] Seek immediate medical attention.
-
Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][7] Seek immediate medical attention.
-
By integrating this multi-layered system of hazard assessment, PPE selection, and procedural control, you create a robust safety environment that protects you and your colleagues from the significant potential hazards of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. carlroth.com [carlroth.com]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. osha.gov [osha.gov]
- 12. calstatela.edu [calstatela.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
